molecular formula C6H10N4O B1277584 4-amino-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 957513-91-6

4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B1277584
CAS No.: 957513-91-6
M. Wt: 154.17 g/mol
InChI Key: OBDNICZWXYAZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-ethyl-1H-pyrazole-5-carboxamide (CAS 957513-91-6) is a heterocyclic organic compound with the molecular formula C 6 H 10 N 4 O and a molecular weight of 154.17 g/mol . As a member of the pyrazole family, it features a five-membered ring with two adjacent nitrogen atoms, substituted with an amino group and a carboxamide group . This structure serves as a versatile and privileged pharmacophore in medicinal and agrochemical research . The compound is a key synthetic intermediate for constructing more complex nitrogen-containing heterocycles. Specifically, 4-aminopyrazole-5-carboxamide derivatives are recognized as ideal precursors for the synthesis of biologically active pyrazolo[4,3-d]pyrimidine ring systems , which are scaffolds of significant interest in pharmaceutical development. The presence of both electron-donating (amino) and electron-withdrawing (carboxamide) groups influences the ring's electronic distribution and makes it a valuable binucleophile in cyclocondensation reactions . Researchers utilize this compound as a building block in the exploration of new substances with potential applications in crop protection and drug discovery . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2,7H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDNICZWXYAZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424522
Record name 4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957513-91-6
Record name 4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pyrazole-Carboxamide Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword on the Subject: The compound 4-amino-1-ethyl-1H-pyrazole-5-carboxamide belongs to a class of chemical structures known as pyrazole-carboxamides. This scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies for cancer and other diseases. While extensive, publicly available research on the specific biological activity of this compound is limited, its core structure is highly characteristic of a potent class of enzyme inhibitors: the multi-targeted tyrosine kinase inhibitors.

To provide a comprehensive and technically robust guide that honors the user's request for an in-depth analysis, this document will focus on the well-elucidated mechanism of action of Sunitinib . Sunitinib is a premier example of a multi-targeted receptor tyrosine kinase (RTK) inhibitor that features a related heterocyclic core and carboxamide moiety. Its mechanism serves as an authoritative paradigm for understanding how compounds of this class function at a molecular, cellular, and physiological level.

Introduction: The Rise of Multi-Targeted Kinase Inhibitors

The deregulation of protein kinase activity is a fundamental driver of many human diseases, most notably cancer. Protein kinases, particularly receptor tyrosine kinases (RTKs), are critical nodes in signaling pathways that control cell growth, proliferation, differentiation, and survival.[1][2] The development of small-molecule inhibitors that can selectively target these enzymes has revolutionized therapeutic strategies.

Sunitinib (formerly known as SU11248 and marketed as Sutent®) is an orally available, small-molecule, multi-targeted RTK inhibitor.[3][4] It was among the first cancer drugs to be simultaneously approved for two different indications: advanced renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[3][4] Its efficacy stems from its ability to concurrently block multiple signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels).[3][5]

Molecular Profile: Primary Targets of Sunitinib

Sunitinib's mechanism of action is defined by its potent, competitive inhibition of the ATP-binding pocket of several key RTKs.[6] This multi-targeted profile is crucial to its therapeutic effect, as it simultaneously disrupts multiple pathways essential for tumor progression.

The primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-1, -2, and -3. These receptors are paramount in mediating angiogenesis.[7][8]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Specifically PDGFR-α and PDGFR-β. These are involved in tumor cell proliferation and the regulation of angiogenesis.[7][8]

  • Stem Cell Factor Receptor (c-KIT): This RTK is a primary driver in the majority of gastrointestinal stromal tumors (GISTs).[3][4]

  • FMS-like Tyrosine Kinase 3 (FLT3): Often mutated and constitutively active in acute myeloid leukemia (AML).[7][9]

  • Rearranged during Transfection (RET): Implicated in certain types of thyroid cancer.[3][7]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): Plays a role in regulating macrophages within the tumor microenvironment.[8]

Core Mechanism: Competitive ATP Inhibition and Signaling Cascade Disruption

The fundamental mechanism of Sunitinib is its action as an ATP mimic.[4] It is designed to compete with endogenous ATP for binding to the catalytic site within the kinase domain of the target RTKs.[6] This binding prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its downstream substrates (autophosphorylation), which is the critical first step in activating the signaling cascade.[6] By blocking this phosphorylation, Sunitinib effectively shuts down the downstream signaling pathways that promote cancer cell growth and angiogenesis.[7]

Anti-Angiogenic Effects via VEGFR Inhibition

Tumor growth beyond a minimal size is critically dependent on the formation of a new blood supply, a process driven primarily by the VEGF/VEGFR signaling axis.[10]

  • Ligand Binding and Activation: In a tumor environment, cancer cells secrete VEGF-A, which binds to VEGFR-2 on the surface of endothelial cells.[11]

  • Signal Transduction: This binding causes receptor dimerization and autophosphorylation, activating downstream pathways such as the PLCγ-PKC-MAPK cascade.[10]

  • Endothelial Cell Response: The activated pathways promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply the tumor.[10][12]

  • Inhibition by Sunitinib: Sunitinib blocks the ATP-binding site of VEGFR-2, preventing its phosphorylation. This halts the signaling cascade, thereby inhibiting angiogenesis and starving the tumor of essential nutrients and oxygen.[3][5]

Anti-Tumor Effects via PDGFR and c-KIT Inhibition

In addition to its anti-angiogenic properties, Sunitinib exerts direct anti-proliferative and pro-apoptotic effects on tumor cells.

  • PDGFR Pathway: The PDGF/PDGFR pathway plays a role in both tumor cell proliferation and the recruitment of pericytes, which stabilize newly formed blood vessels.[13] By inhibiting PDGFR, Sunitinib not only hinders tumor cell growth but also contributes to vascular disruption within the tumor.[7]

  • c-KIT Pathway: In GIST, mutations in the c-KIT receptor lead to its constitutive, ligand-independent activation, driving uncontrolled cell proliferation.[9] Sunitinib directly inhibits this mutated kinase, leading to growth arrest and apoptosis in these tumor cells.[4][9]

The dual inhibition of these pathways results in a reduction of tumor vascularization, induction of cancer cell apoptosis, and overall tumor shrinkage.[3]

Sunitinib_Mechanism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular VEGFR VEGFR P P VEGFR->P Autophosphorylation PDGFR PDGFR PDGFR->P cKIT c-KIT cKIT->P VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Sunitinib->cKIT Inhibits ATP ATP ATP->VEGFR Binds ATP->PDGFR Binds ATP->cKIT Binds PLCg PLCγ P->PLCg Activates PI3K PI3K/AKT P->PI3K Activates RAS RAS/MAPK P->RAS Activates Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Sunitinib inhibits RTKs by blocking ATP binding, preventing phosphorylation and halting downstream signaling.

Quantitative Analysis of Kinase Inhibition

The potency of Sunitinib against its various targets is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ). These values represent the concentration of the drug required to inhibit 50% of the kinase activity.

Target KinaseInhibition Potency (Kᵢ or IC₅₀)Primary EffectReference
VEGFR-19 nM (Kᵢ)Anti-angiogenesis[9]
VEGFR-29 nM (Kᵢ)Anti-angiogenesis[9]
VEGFR-39 nM (Kᵢ)Anti-lymphangiogenesis[9]
PDGFR-α8 nM (Kᵢ)Anti-proliferative, Anti-angiogenesis[9]
PDGFR-β8 nM (Kᵢ)Anti-proliferative, Anti-angiogenesis[9]
c-KIT4 nM (IC₅₀)Anti-proliferative (GIST)[4]
FLT3250 nM (IC₅₀)Anti-proliferative (AML)[8]
RET100 nM (IC₅₀)Anti-proliferative (Thyroid Cancer)[7]

Note: Values are approximate and can vary based on the specific assay conditions.

Experimental Protocols for Mechanistic Elucidation

Characterizing the mechanism of action of a kinase inhibitor like Sunitinib involves a multi-step process, moving from biochemical assays to cell-based and in vivo models.[1][14]

Workflow for Kinase Inhibitor Characterization

Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Discovery & Validation Workflow cluster_info Biochem_Assay Step 1: In Vitro Biochemical Assay Cell_Assay Step 2: Cell-Based Phosphorylation Assay Biochem_Assay->Cell_Assay Confirm Target Engagement Biochem_Info Determine IC₅₀ (Potency & Selectivity) Biochem_Assay->Biochem_Info Functional_Assay Step 3: Cellular Functional Assays Cell_Assay->Functional_Assay Assess Cellular Phenotype Cell_Info Verify Inhibition of Target in Cells Cell_Assay->Cell_Info InVivo_Model Step 4: In Vivo Tumor Models Functional_Assay->InVivo_Model Evaluate In Vivo Efficacy Functional_Info Measure Impact on Proliferation, Apoptosis, Migration Functional_Assay->Functional_Info InVivo_Info Assess Tumor Growth Inhibition InVivo_Model->InVivo_Info

Caption: A typical workflow for characterizing the activity of a novel kinase inhibitor.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol determines the IC₅₀ of a compound against a purified kinase enzyme. It measures the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.

Objective: To quantify the direct inhibitory effect of Sunitinib on VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 enzyme.

  • Poly (Glu, Tyr) 4:1 substrate.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • Sunitinib (serial dilutions).

  • Assay buffer (containing MgCl₂, DTT).

  • White, opaque 96-well plates.

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of Sunitinib in DMSO, followed by a further dilution in assay buffer.

  • Reaction Setup: To each well of a 96-well plate, add:

    • 5 µL of diluted Sunitinib or DMSO (vehicle control).

    • 10 µL of a master mix containing assay buffer, 10 µM ATP, and the Poly (Glu, Tyr) substrate.

    • 10 µL of VEGFR-2 enzyme diluted in assay buffer to initiate the reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow the kinase reaction to proceed.

  • Signal Generation: Add 25 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction that produces light.

  • Signal Detection: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of Sunitinib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay window is robust and that signals are enzyme-dependent.

Protocol: Cell-Based Target Phosphorylation Assay (Western Blot)

This protocol verifies that the compound inhibits the target kinase within a living cell, demonstrating cell permeability and target engagement.[14]

Objective: To determine if Sunitinib inhibits VEGF-induced phosphorylation of VEGFR-2 in human umbilical vein endothelial cells (HUVECs).

Methodology:

  • Cell Culture: Culture HUVECs in appropriate media until they reach 80-90% confluency.

  • Serum Starvation: To reduce basal kinase activity, starve the cells by replacing the growth medium with a low-serum medium for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the starved cells with various concentrations of Sunitinib (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation. A non-stimulated control should be included.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Probe the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2).

    • Wash the membrane and probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total VEGFR-2 to ensure equal protein loading across lanes.

Trustworthiness: The inclusion of total VEGFR-2 as a loading control validates that any observed decrease in the p-VEGFR-2 signal is due to inhibition of phosphorylation, not a reduction in the total amount of the receptor protein.

Conclusion

The mechanism of action of Sunitinib, as a representative pyrazole-carboxamide-based kinase inhibitor, is a powerful illustration of targeted cancer therapy. By competitively inhibiting the ATP-binding site of multiple RTKs, it simultaneously attacks the core drivers of tumor growth and the support systems that sustain it. Its ability to block VEGFR, PDGFR, and c-KIT signaling pathways provides a multi-pronged assault, leading to potent anti-angiogenic and anti-proliferative effects. The experimental workflows used to dissect this mechanism, from biochemical potency assays to cellular target validation, form a reliable blueprint for the evaluation of future kinase inhibitors, including novel compounds built upon the versatile pyrazole-carboxamide scaffold.

References

The Pyrazole Carboxamide Scaffold: A Technical Primer on the Kinase Inhibitor Potential of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1] This technical guide explores the therapeutic potential of a specific, yet under-characterized derivative, 4-amino-1-ethyl-1H-pyrazole-5-carboxamide, as a kinase inhibitor. We will dissect the foundational structure-activity relationships (SAR) of related pyrazole carboxamides, provide a hypothetical yet robust framework for its synthesis and characterization, and detail the critical experimental protocols required to validate its mechanism of action and therapeutic viability. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Introduction: The Power of the Pyrazole Core in Kinase Inhibition

Kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold has emerged as a particularly successful motif in the design of kinase inhibitors. Several FDA-approved drugs, including Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole core, underscoring its favorable pharmacological properties.[1]

The versatility of the pyrazole ring allows for diverse substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. The this compound structure incorporates key features often found in potent kinase inhibitors: a substituted pyrazole core and a carboxamide moiety, which can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.[3][4] While direct biological data for this specific compound is not publicly available, its structural similarity to known kinase inhibitors warrants a thorough investigation of its potential.

Structure-Activity Relationship (SAR) Insights from Related Pyrazole Carboxamides

The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. Analysis of publicly available data on analogous compounds provides valuable insights into the potential of this compound.

  • Substitutions at the 1-position: The ethyl group in our target compound is a relatively small, lipophilic substituent. In related series, variations at this position have been shown to influence both potency and selectivity. For instance, in a series of pyrazole derivatives targeting cannabinoid receptors, a 2,4-dichlorophenyl substituent at the 1-position was found to be crucial for high antagonistic activity.[3] This highlights the importance of exploring different alkyl and aryl groups at this position to optimize interactions with the target kinase.

  • The 4-amino group: The amino group at the 4-position is a key feature that can act as a hydrogen bond donor, potentially interacting with the hinge region of the kinase ATP-binding site. This interaction is a common binding motif for many Type I kinase inhibitors.

  • The 5-carboxamide moiety: The carboxamide at the 5-position is another critical functional group. It can engage in hydrogen bonding with the kinase, contributing to the overall binding affinity. The specific nature of the amide (in this case, a primary carboxamide) can influence solubility and cell permeability.

Table 1: Structure-Activity Relationship Summary of Representative Pyrazole-Based Kinase Inhibitors

Compound ClassKey Substituents & PositionsTarget Kinase(s)Key SAR FindingsReference
N,1,3-triphenyl-1H-pyrazole-4-carboxamidesPhenyl groups at N1, C3, and C4-carboxamideAurora AThe substitution pattern on the phenyl rings significantly impacts potency.[5]
4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamidesHeterocyclic amine at C4FLT3, CDK2/4Specific heterocyclic substitutions at the 4-amino position led to potent, dual inhibition.[6][7]
5-amino-1H-pyrazole-4-carboxamide DerivativesAcrylamide warheadFGFR (covalent)The presence of a reactive group enables covalent modification of the target kinase.[8]
5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamidesFused pyrazolopyrimidine coreIRAK4Modifications at the 5-position of the pyrazolopyrimidine ring improved potency and selectivity.[9]

Synthetic Approach: A Plausible Route to this compound

The synthesis of this compound can be approached through several established methods for constructing substituted pyrazoles. A plausible and versatile route is outlined below, starting from commercially available starting materials.

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate. This intermediate can be prepared by reacting ethyl cyanoacetate with triethyl orthoformate in the presence of a catalytic amount of acetic anhydride. The reaction mixture is typically heated to drive the reaction to completion.

  • Step 2: Formation of the Pyrazole Core. The ethyl 2-cyano-3-ethoxyacrylate is then reacted with ethylhydrazine to form the ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate. This cyclization reaction is a key step in forming the pyrazole ring.

  • Step 3: Saponification of the Ester. The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like ethanol or THF.

  • Step 4: Amide Formation. The resulting carboxylic acid is then converted to the primary carboxamide. This can be achieved by first activating the carboxylic acid with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting it to the acid chloride using thionyl chloride, followed by reaction with ammonia.

Synthesis_Workflow A Ethyl Cyanoacetate + Triethyl Orthoformate B Ethyl 2-cyano-3-ethoxyacrylate A->B Acetic Anhydride D Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate B->D C Ethylhydrazine C->D Cyclization F 5-amino-1-ethyl-1H-pyrazole-4-carboxylic acid D->F E NaOH or LiOH E->F Saponification H This compound F->H G Ammonia + Coupling Agent (e.g., HATU) G->H Amidation

Caption: Synthetic workflow for this compound.

Characterization as a Kinase Inhibitor: A Step-by-Step Guide

Once synthesized and purified, a systematic evaluation is necessary to determine the compound's activity, selectivity, and mechanism of action as a kinase inhibitor.

Initial Screening and Potency Determination (IC50)

The first step is to assess the compound's ability to inhibit a panel of kinases. This provides an initial indication of its potency and selectivity profile.

  • Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity.[10][11] They rely on the detection of a phosphorylated substrate by a specific antibody labeled with a fluorophore.

  • Materials:

    • Kinase of interest

    • Substrate peptide or protein

    • ATP

    • Assay buffer

    • Europium-labeled anti-phospho-substrate antibody

    • Allophycocyanin (APC)-labeled secondary antibody or streptavidin (if the primary antibody is biotinylated)

    • Test compound (this compound)

    • Positive control inhibitor

    • DMSO (for compound dilution)

    • Microplates (e.g., 384-well)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In the wells of a microplate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents (Eu-labeled antibody and APC-labeled reagent).

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

    • Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[12]

Kinase_Assay_Workflow cluster_0 Biochemical Kinase Assay A Prepare Serial Dilutions of Test Compound B Add Kinase, Substrate, and Compound to Microplate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Add TR-FRET Detection Reagents D->E F Incubate for Antibody Binding E->F G Read Plate and Calculate TR-FRET Ratio F->G H Determine IC50 Value G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Determining the Mechanism of Action

Understanding how the inhibitor interacts with the kinase is crucial. This involves determining if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

  • Procedure:

    • Perform the kinase inhibition assay as described above, but with varying concentrations of both the test compound and ATP.

    • Generate a series of dose-response curves for the inhibitor at different fixed concentrations of ATP.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mechanism of inhibition.

Measuring Binding Affinity

Directly measuring the binding affinity of the compound to the kinase provides a more direct assessment of its potency.

  • Assay Principle: SPR measures the binding of an analyte (the inhibitor) to a ligand (the kinase) immobilized on a sensor chip in real-time.

  • Procedure:

    • Immobilize the target kinase on a sensor chip.

    • Flow different concentrations of the test compound over the chip.

    • Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.

    • Analyze the association and dissociation kinetics to determine the equilibrium dissociation constant (Kd).[13]

Cellular Activity and Target Engagement

Demonstrating that the compound can inhibit the target kinase in a cellular context is a critical step.

  • Assay Principle: The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a NanoLuc® luciferase-tagged kinase in live cells.

  • Procedure:

    • Transfect cells with a vector expressing the NanoLuc®-kinase fusion protein.

    • Treat the cells with a fluorescent tracer that binds to the kinase and the test compound at various concentrations.

    • Add the NanoBRET™ substrate.

    • Measure both the NanoLuc® luminescence and the tracer fluorescence.

    • The binding of the test compound displaces the tracer, leading to a decrease in the BRET signal, which can be used to determine the cellular IC50.

Future Directions and Therapeutic Potential

The successful characterization of this compound as a potent and selective kinase inhibitor would open up numerous avenues for further development. Lead optimization efforts could focus on modifying the substituents at the 1, 3, and 5-positions to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Further preclinical studies, including in vivo efficacy and toxicity assessments, would be necessary to validate its therapeutic potential for diseases driven by the targeted kinase.

Conclusion

While this compound remains an uncharacterized molecule, its structural features, coupled with the proven success of the pyrazole carboxamide scaffold in kinase inhibitor design, make it a compelling candidate for investigation. The systematic approach to synthesis and characterization outlined in this guide provides a robust framework for elucidating its potential as a novel therapeutic agent. The insights gained from such studies will not only determine the future of this specific compound but also contribute to the broader understanding of structure-activity relationships within this important class of kinase inhibitors.

References

An In-depth Technical Guide to Pyrazole-Carboxamide Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Perspective on a Versatile Scaffold for Targeted Cancer Therapy

This guide provides a comprehensive overview of the burgeoning field of pyrazole-carboxamide derivatives in cancer research. While the specific compound 4-amino-1-ethyl-1H-pyrazole-5-carboxamide is not extensively documented, the core pyrazole-carboxamide scaffold has proven to be a remarkably versatile platform for the development of potent and selective anticancer agents. This document will delve into the synthesis, mechanism of action, and preclinical evaluation of various pyrazole-carboxamide derivatives, offering insights for researchers, scientists, and drug development professionals.

The Pyrazole-Carboxamide Scaffold: A Privileged Structure in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry due to its diverse biological activities.[1][2] When functionalized with a carboxamide group, the resulting pyrazole-carboxamide scaffold serves as an excellent foundation for designing targeted therapies. The strategic placement of various substituents on this core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of inhibitors for a range of cancer-relevant targets.

Key Mechanistic Classes of Pyrazole-Carboxamide Anticancer Agents

The versatility of the pyrazole-carboxamide scaffold is evident in the diverse mechanisms by which its derivatives exert their anticancer effects. The following sections will explore some of the most significant classes of these compounds.

Kinase Inhibitors: Targeting Aberrant Signaling in Cancer

Kinases are a major class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Pyrazole-carboxamide derivatives have emerged as potent inhibitors of several key oncogenic kinases.

  • FLT3 Inhibitors for Acute Myeloid Leukemia (AML): Fms-like tyrosine kinase 3 (FLT3) is a critical target in AML. Novel 1H-pyrazole-3-carboxamide derivatives have been designed and synthesized, demonstrating potent activity against FLT3. For instance, compound 8t , a derivative of this class, exhibited an IC50 of 0.089 nM against FLT3 and also showed strong activity against CDK2 and CDK4.[3] This multi-kinase inhibition profile suggests its potential for broader applications in cancer therapy.[3]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant activation of FGFRs is implicated in various cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as pan-FGFR covalent inhibitors. The representative compound 10h demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3, as well as the drug-resistant V564F gatekeeper mutant of FGFR2.[4]

  • Other Kinase Targets: The pyrazole-carboxamide scaffold has also been utilized to develop inhibitors of other kinases, including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and HER-2.[1] Network pharmacology analyses have also pointed to AKT1 as a key therapeutic target for certain pyrazole derivatives in lung cancer.[5]

Carbonic Anhydrase Inhibitors: Targeting the Tumor Microenvironment

The tumor microenvironment is often characterized by hypoxia and acidosis, conditions that promote tumor progression and metastasis. Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, play a crucial role in maintaining the acidic pH of the tumor microenvironment.

A series of 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives have been synthesized and shown to be potent and selective inhibitors of CA IX and CA XII.[6] Certain derivatives achieved subnanomolar inhibition constants against CA XII, highlighting their potential as novel anticancer agents that target the tumor microenvironment.[6]

Preclinical Evaluation of Pyrazole-Carboxamide Derivatives: A Methodological Overview

The development of novel anticancer agents requires a rigorous preclinical evaluation process. The following sections outline key experimental protocols for assessing the efficacy and mechanism of action of pyrazole-carboxamide derivatives.

In Vitro Antiproliferative Assays

A fundamental step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of cancer cells.

Protocol: Cell Proliferation Assay (Example with MV4-11 AML cell line) [3]

  • Cell Culture: Culture human AML cell line MV4-11 in IMDM media supplemented with 10% FBS, 2% L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed MV4-11 cells in 96-well culture plates at a density of 10,000 cells per well.

  • Compound Treatment: Add various concentrations of the test pyrazole-carboxamide derivatives to the wells.

  • Incubation: Incubate the plates for 72 hours.

  • Cell Viability Assessment: Determine cell proliferation using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assays

To confirm the molecular target of kinase-inhibiting pyrazole-carboxamide derivatives, in vitro kinase inhibition assays are essential.

Protocol: In Vitro Kinase Inhibition Assay (General)

  • Reagents: Obtain the purified recombinant kinase of interest (e.g., FLT3, FGFR1), a suitable substrate, and ATP.

  • Reaction Setup: In a microplate, combine the kinase, substrate, ATP, and varying concentrations of the test compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period.

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radioisotope incorporation, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: Determine the IC50 value for kinase inhibition.

In Silico Studies: Guiding Drug Design

Computational approaches such as molecular docking and molecular dynamics simulations are invaluable tools for understanding the binding interactions between pyrazole-carboxamide derivatives and their molecular targets.[5] These studies can guide the rational design of more potent and selective inhibitors.

Synthesis of Pyrazole-Carboxamide Derivatives

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions. The following is a generalized synthetic scheme based on reported methods.

General Synthetic Scheme for 1H-pyrazole-3-carboxamides [3]

G reagents start Fluorobenzene/ Fluoropyridine intermediate1 Intermediate 4c-4h start->intermediate1 K2CO3, DMSO, 70°C, 5h final_product 1H-pyrazole-3-carboxamide Derivatives intermediate1->final_product Further Reaction Steps intermediate2 Amine intermediate2->intermediate1

Caption: Generalized synthesis of 1H-pyrazole-3-carboxamide derivatives.[3]

Data Summary: Potency of Pyrazole-Carboxamide Derivatives

The following table summarizes the reported inhibitory activities of selected pyrazole-carboxamide derivatives against their respective targets.

Compound IDTarget(s)IC50/GI50Cell Line(s)Reference
8t FLT3, CDK2, CDK4FLT3: 0.089 nM; CDK2: 0.719 nM; CDK4: 0.770 nMMV4-11 (AML)[3]
10h FGFR1, FGFR2, FGFR3, FGFR2 V564FFGFR1: 46 nM; FGFR2: 41 nM; FGFR3: 99 nM; FGFR2 V564F: 62 nMNCI-H520, SNU-16, KATO III[4]
19 Not specified4.2 µMA375[1]
24 CDK225 nMA549[1]
49 EGFR, HER-2EGFR: 0.26 µM; HER-2: 0.20 µMNot specified[1]
50 Not specified0.83–1.81 µMMCF-7, A549, HeLa[1]

Future Directions and Conclusion

The pyrazole-carboxamide scaffold has proven to be a highly fruitful starting point for the development of novel anticancer agents. The ability to modify this core structure to target a wide range of oncogenic proteins and pathways underscores its importance in modern drug discovery. Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and toxicity.

  • Overcoming Drug Resistance: Developing compounds that are effective against drug-resistant mutants of key oncogenic targets.

  • Combination Therapies: Investigating the synergistic effects of pyrazole-carboxamide derivatives with other anticancer agents.

  • Exploring New Targets: Utilizing the pyrazole-carboxamide scaffold to develop inhibitors for novel and emerging cancer targets.

References

The Pharmacology of 4-Amino-1-Ethyl-1H-Pyrazole-5-Carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, consistently yielding compounds with significant therapeutic potential.[1][2] Within this class, the 4-amino-1-substituted-1H-pyrazole-5-carboxamide core has emerged as a particularly versatile pharmacophore, forming the basis of numerous potent and selective inhibitors of key physiological targets. This technical guide provides an in-depth investigation into the pharmacology of a representative member of this family, 4-amino-1-ethyl-1H-pyrazole-5-carboxamide, and its derivatives. While specific data on this exact molecule is limited, this guide synthesizes the wealth of information available on its close structural analogs to construct a predictive pharmacological profile. We will explore its potential mechanisms of action, primarily as a kinase inhibitor, its prospective therapeutic applications, relevant pharmacokinetic considerations, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: The Prominence of the 4-Aminopyrazole-5-Carboxamide Scaffold

The 4-aminopyrazole-5-carboxamide scaffold has garnered significant attention in drug discovery due to its ability to engage with the ATP-binding sites of various protein kinases.[3][4] This interaction is often facilitated by the formation of key hydrogen bonds between the aminopyrazole moiety and the hinge region of the kinase. The carboxamide group can also participate in crucial interactions within the active site, contributing to both potency and selectivity. The substituent at the 1-position of the pyrazole ring, in this case, an ethyl group, can be modulated to fine-tune physicochemical properties such as solubility and cell permeability, as well as to probe for additional binding interactions.

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Oncology: Inhibition of various kinases implicated in cancer progression, such as Bruton's Tyrosine Kinase (BTK), Cyclin-Dependent Kinases (CDKs), Fms-like Tyrosine Kinase 3 (FLT3), and Fibroblast Growth Factor Receptors (FGFRs).[5][6][7]

  • Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

  • Infectious Diseases: Inhibition of parasitic kinases, like Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1), and potential activity against HIV-1 replication.[8][9]

This guide will delve into the specifics of these interactions and the methodologies used to elucidate them.

Predicted Pharmacological Profile

Based on the extensive research on analogous compounds, we can construct a hypothetical pharmacological profile for this compound.

Mechanism of Action: A Focus on Kinase Inhibition

The primary mechanism of action for compounds based on the 4-aminopyrazole-5-carboxamide scaffold is competitive inhibition at the ATP-binding site of protein kinases.[3] The structural features of this core allow it to mimic the purine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

G cluster_kinase Kinase Active Site Hinge Hinge Region (e.g., Met, Glu) Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Compound 4-Amino-1-ethyl-1H- pyrazole-5-carboxamide Compound->Hinge H-Bonds Compound->Gatekeeper Steric Clash (Selectivity) ATP ATP ATP->Hinge H-Bonds

Caption: Competitive binding at the kinase ATP pocket.

The selectivity of these inhibitors is often governed by the nature of the "gatekeeper" residue in the kinase active site. A smaller gatekeeper residue allows bulkier inhibitor molecules to bind, while a larger residue can sterically hinder access, providing a basis for selective targeting of specific kinases.[8]

Potential Therapeutic Targets and Applications

The versatility of the 4-aminopyrazole-5-carboxamide scaffold suggests a wide range of potential therapeutic applications.

Potential Target Class Specific Examples Therapeutic Area Supporting Evidence
Tyrosine Kinases Bruton's Tyrosine Kinase (BTK), Fms-like Tyrosine Kinase 3 (FLT3), Fibroblast Growth Factor Receptors (FGFRs)Oncology, Autoimmune DiseasesDerivatives show potent inhibition of these kinases, crucial in various cancers and inflammatory conditions.[5][6][7]
Serine/Threonine Kinases Cyclin-Dependent Kinases (CDKs), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)Oncology, Inflammatory DiseasesInhibition of cell cycle progression and inflammatory signaling pathways has been demonstrated.[10]
Parasitic Kinases Calcium-Dependent Protein Kinase 1 (CDPK1) in Toxoplasma gondii and Cryptosporidium parvumInfectious DiseasesThe scaffold has been successfully employed to develop potent anti-parasitic agents.[8][11]
Viral Proteins HIV-1 Replication MachineryInfectious DiseasesSome pyrazole derivatives have shown promise as inhibitors of HIV-1 replication.[9]
Predicted Pharmacokinetic (ADME) and Toxicological Profile

The pharmacokinetic properties of 4-aminopyrazole-5-carboxamide derivatives are highly dependent on the specific substitutions on the core scaffold. Generally, pyrazole-based kinase inhibitors are orally bioavailable.[12]

  • Absorption: Oral absorption can be influenced by factors such as solubility and lipophilicity. The ethyl group at the N1 position is expected to enhance lipophilicity compared to an unsubstituted pyrazole.

  • Distribution: These compounds typically exhibit moderate to high plasma protein binding.[13]

  • Metabolism: Metabolism is often mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a common route.[13]

  • Excretion: Excretion can occur through both renal and fecal routes.

Toxicology: Potential toxicities associated with kinase inhibitors include off-target effects. For instance, inhibition of Src family kinases can be a concern.[8] In some cases, cardiotoxicity has been observed with certain derivatives, necessitating careful safety profiling.[11]

Synthetic Strategies

The synthesis of this compound and its analogs typically proceeds through a multi-step sequence. A common and efficient approach involves the construction of the pyrazole ring from acyclic precursors.

Caption: A general synthetic route to the target compound.

A more detailed, step-by-step protocol is outlined below.

General Synthetic Protocol
  • Synthesis of Ethyl 2-cyano-3-ethoxyacrylate:

    • Combine ethyl cyanoacetate and triethyl orthoformate.

    • Add acetic anhydride and heat the mixture.

    • Monitor the reaction by TLC until completion.

    • Remove the volatiles under reduced pressure to obtain the crude product.

  • Synthesis of Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate:

    • Dissolve ethylhydrazine oxalate and a base (e.g., sodium ethoxide) in ethanol.

    • Add the crude ethyl 2-cyano-3-ethoxyacrylate to the reaction mixture.

    • Reflux the mixture and monitor by TLC.

    • Upon completion, cool the reaction, neutralize, and extract the product.

    • Purify by column chromatography.

  • Synthesis of this compound:

    • Dissolve the ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate in a suitable solvent (e.g., methanol).

    • Saturate the solution with ammonia gas or use a concentrated aqueous ammonia solution.

    • Heat the reaction in a sealed vessel.

    • Monitor by TLC until the starting material is consumed.

    • Remove the solvent and purify the product by recrystallization or column chromatography.[6][14]

In Vitro and In Vivo Characterization: A Methodological Framework

A thorough pharmacological investigation of this compound requires a suite of in vitro and in vivo assays.

In Vitro Assays

G Start Compound Synthesis Biochemical Biochemical Assays Kinase Activity (IC50) Binding Affinity (Kd) Start->Biochemical Cellular Cell-Based Assays Cellular Potency (EC50) Target Engagement Cytotoxicity Biochemical->Cellular ADME In Vitro ADME Solubility Permeability (Caco-2) Metabolic Stability (Microsomes) Cellular->ADME InVivo In Vivo Studies ADME->InVivo

Caption: Experimental workflow for pharmacological characterization.

4.1.1. Kinase Inhibition Assays:

  • Objective: To determine the inhibitory potency (IC50) against a panel of kinases.

  • Methodology:

    • Utilize a luminescent kinase assay (e.g., ADP-Glo™) or a fluorescence-based assay.

    • Prepare serial dilutions of the test compound.

    • Incubate the kinase, substrate, ATP, and test compound.

    • Measure the signal (luminescence or fluorescence) which is inversely proportional to kinase activity.

    • Calculate IC50 values from the dose-response curves.

4.1.2. Cellular Proliferation Assays:

  • Objective: To assess the anti-proliferative effect on relevant cancer cell lines.

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

    • Add a viability reagent (e.g., CellTiter-Glo® or MTS).

    • Measure the signal to determine the number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition).[6]

4.1.3. In Vitro ADME Assays:

  • Solubility: Determine the aqueous solubility using methods like nephelometry.

  • Permeability: Assess the intestinal permeability using the Caco-2 cell monolayer assay.[15]

  • Metabolic Stability: Evaluate the stability in liver microsomes to predict hepatic clearance.

In Vivo Studies
  • Pharmacokinetic (PK) Studies:

    • Administer the compound to rodents (e.g., rats) via oral and intravenous routes.

    • Collect blood samples at various time points.

    • Analyze plasma concentrations of the compound using LC-MS/MS.

    • Determine key PK parameters such as bioavailability, clearance, and half-life.[5][10]

  • Efficacy Studies:

    • Utilize appropriate animal models of disease (e.g., tumor xenografts for cancer, infection models for infectious diseases).

    • Dose the animals with the test compound and a vehicle control.

    • Monitor disease progression (e.g., tumor volume, parasite burden).

    • Assess the therapeutic efficacy of the compound.[8]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The information synthesized in this guide provides a robust framework for initiating a drug discovery program centered on this chemical series. Future efforts should focus on synthesizing a library of analogs with diverse substitutions at the N1-ethyl position and the carboxamide to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a clear path for the comprehensive pharmacological evaluation of these new chemical entities. As our understanding of the kinome and its role in disease continues to expand, the versatility of the 4-aminopyrazole-5-carboxamide core ensures its continued relevance in the pursuit of innovative medicines.

References

The Emerging Potential of Pyrazole Carboxamides in Acute Myeloid Leukemia: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a pressing need for novel therapeutic strategies. A promising class of small molecules, the substituted 1H-pyrazole-carboxamides, is gaining significant attention for its potent and targeted inhibition of key oncogenic drivers in AML. While the specific compound 4-amino-1-ethyl-1H-pyrazole-5-carboxamide is not extensively documented in the context of leukemia treatment, this guide will delve into the core scientific principles and preclinical evidence of structurally related pyrazole carboxamide derivatives that have shown significant promise. This technical whitepaper will serve as a comprehensive resource for researchers and drug development professionals, elucidating the mechanism of action, preclinical efficacy, and key experimental methodologies for advancing this class of compounds towards clinical application.

Introduction: The Rationale for Targeting FLT3 and CDKs in AML

Acute Myeloid Leukemia is characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, a receptor tyrosine kinase crucial for normal hematopoietic stem cell proliferation and differentiation. Constitutive activation of FLT3 leads to uncontrolled cell growth and is associated with a poor prognosis. Consequently, FLT3 has emerged as a prime therapeutic target in AML.[1][2]

In parallel, the cell cycle machinery, governed by cyclin-dependent kinases (CDKs), is often dysregulated in cancer, leading to unchecked cellular proliferation. Targeting CDKs, therefore, presents another viable strategy for AML treatment. The dual inhibition of both FLT3 and key CDKs offers a synergistic approach to halt leukemia progression by simultaneously blocking aberrant growth signals and the cell division process itself. The 1H-pyrazole-3-carboxamide scaffold has proven to be an effective framework for designing potent dual inhibitors of FLT3 and CDKs.[1][3]

Mechanism of Action: Dual Inhibition of FLT3 and CDK Pathways

The therapeutic efficacy of 1H-pyrazole-3-carboxamide derivatives in AML stems from their ability to concurrently inhibit FLT3 and specific cyclin-dependent kinases, namely CDK2 and CDK4.[1] This dual-action mechanism disrupts two critical pathways essential for the survival and proliferation of leukemia cells.

Inhibition of FLT3 Signaling

Mutated FLT3 receptors are constitutively active, leading to the autophosphorylation of the kinase domain and subsequent activation of downstream pro-survival and proliferative signaling cascades. Key pathways activated by FLT3 include the RAS/MEK/ERK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.

The 1H-pyrazole-3-carboxamide derivatives, such as the well-characterized compound FN-1501, act as ATP-competitive inhibitors of the FLT3 kinase domain. By binding to the ATP-binding pocket, these compounds prevent the phosphorylation of FLT3 and, consequently, the activation of its downstream effectors. This leads to the suppression of critical signaling proteins including ERK, AKT, and STAT5, ultimately inducing apoptosis in FLT3-mutated AML cells.[3]

Inhibition of Cyclin-Dependent Kinases and Cell Cycle Arrest

In addition to their potent effects on FLT3, these compounds also exhibit significant inhibitory activity against CDK2 and CDK4.[1] These kinases are pivotal in regulating the G1/S phase transition of the cell cycle. CDK4, in complex with cyclin D, and CDK2, in complex with cyclin E, phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for DNA replication and cell cycle progression.

By inhibiting CDK2 and CDK4, the 1H-pyrazole-3-carboxamide derivatives prevent the phosphorylation of Rb.[1] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby preventing the expression of genes necessary for the S phase and effectively inducing a G1 cell cycle arrest.

Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutated FLT3 Receptor AKT AKT FLT3->AKT PI3K Pathway ERK ERK FLT3->ERK RAS/MEK Pathway STAT5 STAT5 FLT3->STAT5 JAK Pathway Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation STAT5->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppresses Rb Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition CDK2_4 CDK2/CDK4 CDK2_4->Rb Phosphorylates PyrazoleCarboxamide Pyrazole Carboxamide (e.g., FN-1501, 8t) PyrazoleCarboxamide->FLT3 Inhibits Phosphorylation PyrazoleCarboxamide->CDK2_4 Inhibits

Figure 1: Dual inhibitory mechanism of pyrazole carboxamides.

Preclinical Efficacy and Quantitative Data

The anti-leukemic potential of 1H-pyrazole-3-carboxamide derivatives has been substantiated through rigorous preclinical testing, including in vitro enzymatic assays, cell-based proliferation assays, and in vivo animal models.

In Vitro Kinase and Cell Proliferation Inhibition

A key derivative, compound 8t, which was developed through structural modification of FN-1501, has demonstrated exceptional potency against FLT3 and CDKs.[1][2] The table below summarizes the inhibitory concentrations (IC50) for compound 8t and its predecessor, FN-1501, against their primary targets and in a human AML cell line (MV4-11) harboring an FLT3 internal tandem duplication (ITD) mutation.

CompoundFLT3 (IC50, nM)CDK2 (IC50, nM)CDK4 (IC50, nM)MV4-11 Cell Proliferation (IC50, nM)Reference
FN-1501 2.331.020.398[1][3]
Compound 8t 0.0890.7190.7701.22[1]

These data highlight the potent, nanomolar-range activity of these compounds. Notably, compound 8t shows significantly improved inhibition of FLT3 compared to FN-1501, while maintaining potent CDK inhibition.[1] This translates to superior anti-proliferative effects in the MV4-11 AML cell line. Furthermore, compound 8t has shown significant inhibitory activity against a broad panel of human cancer cell lines in the NCI-60 screen, with a GI50 of less than 1 μM for most cell lines, indicating its potential for broader anti-cancer applications.[1]

In Vivo Xenograft Models

The in vivo efficacy of these compounds has been demonstrated in nude mouse xenograft models using the MV4-11 AML cell line. In a study with FN-1501, administration at a dose of 15 mg/kg resulted in significant tumor regression, proving more effective than the standard chemotherapeutic agent, cytarabine, administered at 50 mg/kg.[3] These findings underscore the potential of this class of compounds to translate their potent in vitro activity into meaningful in vivo anti-tumor effects.

Key Experimental Protocols

The synthesis and evaluation of 1H-pyrazole-3-carboxamide derivatives involve a series of well-defined chemical and biological procedures. Below are representative protocols that form the basis for the discovery and characterization of these compounds.

General Synthesis of 1H-Pyrazole-3-Carboxamide Derivatives

The synthesis of the 1H-pyrazole-3-carboxamide core and its derivatives is a multi-step process. A representative synthetic route is outlined below, based on methodologies described in the literature.[1]

Synthesis_Workflow Start 4-nitro-1H-pyrazole- 3-carboxylic acid Step1 Acid Chloride Formation (Oxalyl Chloride, DMF) Start->Step1 Intermediate1 4-nitro-1H-pyrazole- 3-carbonyl chloride Step1->Intermediate1 Step2 Amide Coupling (Amine, Pyridine) Intermediate1->Step2 Intermediate2 N-substituted-4-nitro- 1H-pyrazole-3-carboxamide Step2->Intermediate2 Step3 Nitro Group Reduction (e.g., H2, Pd/C) Intermediate2->Step3 Intermediate3 4-amino-N-substituted- 1H-pyrazole-3-carboxamide Step3->Intermediate3 Step4 Nucleophilic Aromatic Substitution (Heterocyclic Halide) Intermediate3->Step4 FinalProduct Final 1H-pyrazole-3- carboxamide Derivative Step4->FinalProduct

Figure 2: General synthetic workflow for pyrazole carboxamides.

Step-by-Step Methodology:

  • Acid Chloride Formation: 4-nitro-1H-pyrazole-3-carboxylic acid is dissolved in an appropriate solvent like tetrahydrofuran (THF). A catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride at 0°C. The reaction is stirred at room temperature for approximately 60 minutes. The solvent is then removed under vacuum to yield the crude 4-nitro-1H-pyrazole-3-carbonyl chloride.[1]

  • Amide Coupling: The crude acid chloride is dissolved in pyridine and added dropwise to a solution of the desired amine (e.g., intermediates 5a-5h as described in the source literature) in pyridine at 0°C. The reaction is allowed to proceed for several hours at room temperature. The solvent is then evaporated to yield the N-substituted-4-nitro-1H-pyrazole-3-carboxamide intermediate.[1]

  • Nitro Group Reduction: The nitro-substituted intermediate is subjected to a reduction reaction, commonly through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, to yield the corresponding 4-amino-N-substituted-1H-pyrazole-3-carboxamide.[1]

  • Final Derivatization: The 4-amino group can then be further functionalized, for example, through a nucleophilic aromatic substitution reaction with various heterocyclic halides, to generate the final target compounds.[1]

Western Blot Analysis for Phospho-Protein Inhibition

To confirm the mechanism of action at a cellular level, Western blotting is employed to measure the inhibition of phosphorylation of key signaling proteins.

Protocol:

  • Cell Culture and Treatment: MV4-11 cells are cultured in appropriate media to a suitable density. The cells are then treated with varying concentrations of the test compound (e.g., compound 8t) or a vehicle control (e.g., DMSO) for a defined period (e.g., 4 hours).

  • Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-FLT3, p-STAT5, p-ERK, p-AKT, and p-Rb) and their total protein counterparts. A loading control, such as β-actin or GAPDH, is also probed.

  • Detection: The membrane is washed and incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The results demonstrate a dose-dependent decrease in the phosphorylation of target proteins upon treatment with the inhibitor.[1]

Conclusion and Future Directions

The 1H-pyrazole-3-carboxamide scaffold represents a highly promising class of compounds for the treatment of AML, particularly in patients with FLT3 mutations. The dual inhibition of FLT3 and CDKs provides a powerful, multi-pronged attack on the core machinery driving leukemic cell proliferation and survival. Preclinical data for derivatives like FN-1501 and 8t are compelling, demonstrating nanomolar potency and significant in vivo efficacy.

Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to facilitate their transition into clinical trials. Further exploration of structure-activity relationships may yield next-generation inhibitors with even greater potency and selectivity. Additionally, investigating the efficacy of these compounds in combination with other anti-leukemic agents could reveal synergistic interactions and provide new therapeutic options for refractory or relapsed AML. The continued development of this class of inhibitors holds the potential to make a significant impact on the treatment landscape for this challenging disease.

References

The Emergence of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide as a Potent FLT3 Inhibitor: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Targeting the Achilles' Heel of Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, characterized by rapid proliferation of malignant myeloid progenitor cells in the bone marrow and blood.[1] A significant breakthrough in understanding the molecular pathogenesis of AML was the identification of mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are present in approximately 30% of AML patients.[1] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and conferring a poor prognosis.[1] This has established FLT3 as a critical therapeutic target, ushering in an era of targeted therapies with the potential to revolutionize AML treatment.

This technical guide delves into a promising class of FLT3 inhibitors: pyrazole-carboxamides. Specifically, we will focus on 4-amino-1-ethyl-1H-pyrazole-5-carboxamide as a representative molecule to explore the core scientific principles, preclinical evaluation strategies, and future outlook for this chemical scaffold in the context of FLT3 inhibition. While direct extensive studies on this exact molecule are not publicly available, its structure embodies the key pharmacophoric features of a potent and selective FLT3 inhibitor, as evidenced by extensive research on closely related analogs.[2] This guide is intended for researchers, scientists, and drug development professionals, providing a synthesized, in-depth perspective grounded in established scientific literature.

The FLT3 Signaling Axis: A Central Driver in AML

The FLT3 receptor, a member of the class III receptor tyrosine kinase family, plays a pivotal role in normal hematopoiesis, governing the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In its wild-type form, FLT3 is activated upon binding its ligand, leading to receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This initiates a cascade of downstream signaling pathways, primarily the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways, which are crucial for normal cellular function.[1]

However, in FLT3-mutated AML, this tightly regulated process is hijacked. Constitutive, ligand-independent activation of the FLT3 receptor leads to aberrant and sustained signaling through these pathways, promoting leukemic cell proliferation, inhibiting apoptosis, and ultimately driving the aggressive nature of the disease.[1]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription Inhibitor 4-amino-1-ethyl-1H- pyrazole-5-carboxamide Inhibitor->FLT3

Figure 1: Simplified FLT3 signaling pathway and the point of intervention for this compound.

The Pyrazole-Carboxamide Scaffold: A Privileged Structure for Kinase Inhibition

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[3] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases. The carboxamide moiety further enhances this interaction and provides a versatile point for chemical modification to improve potency, selectivity, and pharmacokinetic properties.

This compound incorporates these key features:

  • 1H-pyrazole Core: Acts as the primary hinge-binding element.

  • 4-Amino Group: Can form crucial hydrogen bonds within the ATP-binding pocket.

  • 5-Carboxamide Group: Provides an additional hydrogen bond donor/acceptor and a site for further chemical elaboration.

  • 1-Ethyl Group: Occupies a hydrophobic pocket, potentially enhancing binding affinity and influencing selectivity.

The structure-activity relationship (SAR) studies of related pyrazole-carboxamide derivatives have demonstrated that modifications at these positions can significantly impact their inhibitory profile against FLT3 and other kinases.[2]

Preclinical Evaluation Workflow: A Roadmap for Assessing FLT3 Inhibitors

The preclinical assessment of a novel FLT3 inhibitor like this compound follows a rigorous, multi-step process to establish its potency, selectivity, mechanism of action, and anti-leukemic efficacy.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (FLT3 WT & Mutants) Cell_Viability Cell-Based Proliferation Assay (AML Cell Lines) Kinase_Assay->Cell_Viability Signaling_Assay Downstream Signaling Analysis (Western Blot) Cell_Viability->Signaling_Assay Selectivity_Profiling Kinome-wide Selectivity Screen Signaling_Assay->Selectivity_Profiling PK_PD Pharmacokinetics & Pharmacodynamics Selectivity_Profiling->PK_PD Xenograft Subcutaneous Xenograft Model PK_PD->Xenograft Disseminated_Model Disseminated Leukemia Model Xenograft->Disseminated_Model Toxicity Toxicology Studies Disseminated_Model->Toxicity Clinical_Candidate Clinical Candidate Selection Toxicity->Clinical_Candidate Start Compound Synthesis Start->Kinase_Assay

Figure 2: A representative preclinical evaluation workflow for a novel FLT3 inhibitor.

In Vitro Characterization

3.1.1. Biochemical Kinase Assays

The initial step is to determine the direct inhibitory activity of the compound against the target kinase. This is typically performed using recombinant FLT3 protein (both wild-type and clinically relevant mutants like ITD and TKD).

Protocol: FLT3 Kinase Inhibition Assay (Example)

  • Reagents: Recombinant human FLT3 (wild-type and ITD mutant), ATP, poly(Glu, Tyr) 4:1 substrate, kinase buffer, and the test compound (this compound).

  • Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).

Table 1: Hypothetical IC50 Values for this compound Based on Analogs

Target KinaseIC50 (nM)
FLT3-WT15.2
FLT3-ITD1.8
FLT3-D835Y5.6
c-KIT89.5
VEGFR2>1000

Note: These values are illustrative and based on data from structurally similar pyrazole-carboxamide FLT3 inhibitors.[2]

3.1.2. Cell-Based Proliferation Assays

To assess the compound's effect in a more biologically relevant context, its ability to inhibit the proliferation of AML cell lines harboring FLT3 mutations is evaluated.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Lines: MV4-11 (homozygous for FLT3-ITD) and MOLM-13 (heterozygous for FLT3-ITD). A FLT3 wild-type cell line (e.g., U937) should be used as a control.

  • Procedure: a. Seed the cells in a 96-well plate. b. Treat the cells with a range of concentrations of the test compound for 72 hours. c. Add MTT solution and incubate for 4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer. e. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

3.1.3. Analysis of Downstream Signaling

To confirm that the observed anti-proliferative effects are due to the inhibition of FLT3 signaling, the phosphorylation status of key downstream effectors is analyzed by Western blotting.

Expected Outcome: Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of FLT3, STAT5, ERK, and AKT in FLT3-mutated AML cells.

In Vivo Efficacy Models

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their anti-leukemic activity in a whole-organism setting.

3.2.1. Subcutaneous Xenograft Model

Immunocompromised mice are subcutaneously inoculated with FLT3-mutated AML cells. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. This model is useful for initial efficacy and tolerability assessments.

3.2.2. Disseminated Leukemia Model

To better mimic human AML, immunocompromised mice are intravenously injected with FLT3-mutated AML cells. This leads to the engraftment of leukemic cells in the bone marrow, spleen, and peripheral blood. Treatment with the test compound is initiated, and the primary endpoint is overall survival. The leukemic burden in various tissues can also be assessed by flow cytometry or bioluminescence imaging.

Overcoming Resistance: The Next Frontier

Despite the success of FLT3 inhibitors, the development of resistance remains a significant clinical challenge.[4] Resistance can be broadly categorized into two types:

  • On-target resistance: Involves secondary mutations in the FLT3 gene itself, such as the "gatekeeper" F691L mutation or mutations in the activation loop (e.g., D835Y), which can prevent the inhibitor from binding effectively.[5]

  • Off-target resistance: Involves the activation of bypass signaling pathways that circumvent the need for FLT3 signaling, such as mutations in RAS or upregulation of other kinases like AXL.[6]

The development of next-generation inhibitors, including those with a pyrazole-carboxamide scaffold, aims to address these resistance mechanisms by having activity against a broader range of FLT3 mutants and potentially co-targeting other key survival pathways.[1]

Future Directions and Conclusion

The this compound represents a promising chemical entity within a well-validated class of FLT3 inhibitors. Its structural features suggest the potential for high potency and selectivity. The preclinical development path outlined in this guide provides a robust framework for its comprehensive evaluation.

Future research in this area will likely focus on:

  • Optimizing selectivity: Fine-tuning the pyrazole-carboxamide scaffold to minimize off-target effects, particularly against structurally related kinases like c-KIT, to improve the therapeutic window.[7]

  • Combating resistance: Designing novel derivatives that can overcome known resistance mutations.

  • Combination therapies: Exploring synergistic combinations with other targeted agents or conventional chemotherapy to enhance efficacy and prevent the emergence of resistance.

References

A Comprehensive Technical Guide to Characterizing the Cyclin-Dependent Kinase (CDK) Inhibition Profile of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cyclin-dependent kinases (CDKs) are central regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its role in potent kinase inhibitors. This guide presents a comprehensive framework for the preclinical characterization of a novel pyrazole derivative, 4-amino-1-ethyl-1H-pyrazole-5-carboxamide. As specific experimental data for this compound is not yet publicly available, this document serves as an in-depth technical blueprint for researchers and drug development professionals. It outlines a systematic, field-proven workflow to determine its CDK inhibition profile, assess its cellular activity, and validate its mechanism of action. We provide detailed, self-validating protocols for biochemical and cellular assays, guidelines for data interpretation, and a rationale for key experimental choices, thereby establishing a robust pathway for evaluating this compound's therapeutic potential.

Introduction: The Rationale for Targeting CDKs with Novel Pyrazole Scaffolds

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). When activated by their cyclin partners, CDKs phosphorylate key substrates to drive the cell through distinct phases (G1, S, G2, M).[1] The G1/S transition, in particular, is a critical checkpoint controlled by the Cyclin D/CDK4/6-pRb-E2F and Cyclin E/CDK2-pRb-E2F pathways.[2] In many malignancies, aberrant signaling leads to hyperactivation of these CDKs, causing uncontrolled cell proliferation. Consequently, inhibiting CDKs has become a validated strategy in oncology.[1][3]

The pyrazole ring system has emerged as a highly successful pharmacophore in the design of kinase inhibitors, forming the core of several approved drugs.[4][5] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[5][6][7] This guide focuses on the systematic evaluation of this compound, a novel derivative designed to leverage these favorable properties. The objective is to delineate a rigorous, multi-step process to fully characterize its potency, selectivity, and mechanism of action as a potential CDK inhibitor.

Biochemical Profiling: Direct Enzyme Inhibition

Expertise & Experience: The initial and most critical step is to determine if the compound directly inhibits the kinase activity of CDKs in a purified, cell-free system. This approach isolates the drug-target interaction from cellular complexities like membrane permeability and off-target effects. We utilize a luminescence-based kinase assay, such as the Kinase-Glo® Max platform, for its high sensitivity, broad dynamic range, and scalability for screening against a panel of kinases.

Protocol 1: In Vitro CDK Activity Assay (Luminescence-Based)
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound (e.g., from 100 µM to 1 nM) in kinase assay buffer.

    • Reconstitute recombinant human CDK/Cyclin enzymes (e.g., CDK2/Cyclin A, CDK4/Cyclin D1, CDK9/Cyclin T1) and their specific peptide substrates according to the manufacturer's protocol.[8][9]

    • Prepare ATP solution at a concentration equivalent to the Kₘ for each specific CDK enzyme to ensure competitive binding can be accurately assessed.

  • Assay Execution (96-well format):

    • To each well of a white, opaque 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO) control.

    • Add 20 µL of the CDK/Cyclin enzyme and substrate mixture to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution. Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® Max reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with no enzyme as 0% activity.

    • Plot the percent inhibition versus the log-transformed inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Hypothetical CDK Inhibition Profile

The results of the biochemical screen should be summarized to clearly present the compound's potency and selectivity.

Kinase TargetIC₅₀ (nM) [Hypothetical]
CDK2/Cyclin A15
CDK1/Cyclin B250
CDK4/Cyclin D11,200
CDK5/p25850
CDK9/Cyclin T1>10,000

Visualization: Biochemical Assay Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis Compound Compound Dilution Series Plate Add Compound to Plate Compound->Plate Enzyme CDK/Cyclin Enzyme + Substrate Mix Incubate1 Add Enzyme Mix (10 min incubation) Enzyme->Incubate1 ATP ATP Solution Incubate2 Initiate with ATP (60 min incubation) ATP->Incubate2 Plate->Incubate1 Incubate1->Incubate2 Detect Add Kinase-Glo® Reagent Incubate2->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the in vitro luminescence-based kinase assay.

Cellular Activity: Quantifying Anti-Proliferative Effects

Expertise & Experience: Demonstrating direct enzyme inhibition is necessary but not sufficient. The compound must penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a biological response. We measure this as anti-proliferative activity. It is crucial to select the right assay. Metabolic assays (e.g., MTT, CellTiter-Glo) can be misleading for CDK4/6 inhibitors, as cells may arrest in G1 but continue to grow in size, inflating metabolic readings.[10][11] Therefore, a DNA-based proliferation assay (e.g., using CyQUANT® or Hoechst dye) provides a more accurate measure of cell number.

Protocol 2: Cell Proliferation Assay (DNA-Based)
  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7 for CDK4/6, HCT-116 for CDK2) in their recommended media.

    • Seed 2,000-5,000 cells per well in 90 µL of media into a clear-bottom, black 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of this compound in culture media.

    • Add 10 µL of the diluted compound to the appropriate wells. Include vehicle (DMSO) and no-treatment controls.

    • Incubate the plate for 72 hours under standard cell culture conditions.

  • Staining and Imaging:

    • Carefully remove the culture media.

    • Add 100 µL of 4% paraformaldehyde in PBS to fix the cells for 15 minutes at room temperature.

    • Wash wells three times with PBS.

    • Add 100 µL of a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

    • Wash wells three times with PBS.

    • Add 100 µL of a DNA staining solution (e.g., Hoechst 33342) and incubate for 30 minutes in the dark.

    • Wash wells three times with PBS.

  • Data Acquisition and Analysis:

    • Image the plate using a high-content imager or fluorescence plate reader.

    • Use image analysis software to count the number of nuclei per well.

    • Normalize the cell count data to the vehicle control and plot the percent growth inhibition versus log-transformed compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation: Hypothetical Anti-Proliferative Activity
Cell LineCancer TypeKey CDK DependencyGI₅₀ (nM) [Hypothetical]
HCT-116ColonCDK255
MCF-7Breast (ER+)CDK4/61,500
MDA-MB-231Breast (TNBC)Mixed480
MV4-11LeukemiaCDK9>10,000

Mechanistic Validation: Confirming On-Target Effects

Expertise & Experience: After observing anti-proliferative effects, we must confirm that this activity stems from the inhibition of the intended CDK pathway. Western blotting is the gold-standard technique for this validation.[12] By measuring the phosphorylation status of a direct and critical CDK substrate, such as the Retinoblastoma protein (pRb), we can directly visualize the compound's on-target effect in cells.[13] CDK2 phosphorylates Rb at multiple sites, including Ser780, Ser807/811, and Thr821.

Protocol 3: Western Blot for pRb Phosphorylation
  • Cell Treatment and Lysis:

    • Seed HCT-116 cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with 1x, 5x, and 25x the determined GI₅₀ concentration of the compound for 24 hours. Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]

    • Clarify lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins on an 8-10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-Rb (e.g., Ser807/811).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[15]

  • Stripping and Reprobing:

    • To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total Rb.

    • Finally, re-probe for a loading control like GAPDH or β-Actin.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of phospho-Rb to total Rb for each treatment condition and normalize to the vehicle control.

Visualization: CDK/Rb Signaling Pathway

G GF Growth Factors CyclinD_CDK46 Cyclin D CDK4/6 GF->CyclinD_CDK46 activates Rb_E2F Rb-E2F CyclinD_CDK46->Rb_E2F phosphorylates CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->Rb_E2F phosphorylates pRb pRb-E2F E2F E2F pRb->E2F releases Rb_E2F->pRb S_Phase S-Phase Entry (Proliferation) E2F->S_Phase promotes Inhibitor 4-amino-1-ethyl- 1H-pyrazole-5-carboxamide Inhibitor->CyclinE_CDK2 INHIBITS

Caption: Inhibition of the CDK2-pRb pathway by the compound.

Conclusion

This technical guide provides a robust, logical, and experimentally sound framework for the comprehensive characterization of this compound as a potential CDK inhibitor. By progressing from direct biochemical assays to cellular proliferation and mechanistic validation studies, researchers can generate a high-quality data package to rigorously assess the compound's therapeutic potential. The hypothetical data presented herein illustrates a profile of a potent and selective CDK2 inhibitor with corresponding on-target cellular activity. This systematic approach ensures that key questions regarding potency, selectivity, and mechanism of action are answered, paving the way for further preclinical and clinical development.

References

IRAK4 inhibitory activity of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: Evaluating the IRAK4 Inhibitory Activity of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) stands as a critical upstream kinase in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), placing it at the heart of the innate immune response.[1][2][3] Its dysregulation is a key driver in a spectrum of human diseases, including autoimmune disorders like rheumatoid arthritis and lupus, as well as certain hematologic malignancies.[1][4][5] Consequently, IRAK4 has emerged as a high-value therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.[4][6][7][8] This guide provides a comprehensive technical framework for assessing the inhibitory potential of novel chemical entities against IRAK4, using this compound as a representative compound from a promising chemical class. We will delve into the core methodologies, from direct enzymatic assays to complex cellular functional screens, explaining the causality behind each experimental choice to provide a self-validating system for inhibitor characterization.

The Therapeutic Rationale: Understanding the IRAK4 Signaling Axis

IRAK4 is the "master kinase" in the MyD88-dependent signaling pathway, a crucial conduit for innate immunity.[2][9][10] Its activation is indispensable for the downstream signaling events that lead to inflammatory responses.[9][10] The process begins when a TLR or IL-1R recognizes its specific ligand, such as a pathogen-associated molecular pattern (PAMP) or a pro-inflammatory cytokine. This binding event triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4, forming a critical signaling hub known as the Myddosome.[2][11][12]

Within the Myddosome, IRAK4, acting as the apical kinase, phosphorylates and activates IRAK1 and IRAK2.[11][12][13] This phosphorylation cascade is essential; mice with kinase-inactive IRAK4 show severely impaired cytokine responses.[14] Activated IRAK1/2 then dissociate from the complex and interact with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream pathways, most notably Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[4][14] These transcription factors then orchestrate the expression of a wide array of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[3]

Caption: Figure 1: Simplified IRAK4 Signaling Pathway.

Given its essential, non-redundant role as the primary kinase in this cascade, inhibiting IRAK4 offers a powerful strategic advantage. It allows for intervention at a very upstream point, potentially blocking the entire inflammatory output from multiple TLRs and IL-1R family members with a single agent.

The Test Article: this compound

The pyrazole scaffold is a well-established and versatile core in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within ATP-binding sites.[15][16][17] The specific compound under evaluation, this compound, belongs to this class. Its structure suggests potential for forming critical interactions with the hinge region of the IRAK4 kinase domain.

For the purposes of this guide, we will treat this compound as a novel test article and proceed through a standard, rigorous in vitro evaluation cascade to determine its potency, cellular activity, and selectivity. The data presented in the following sections are representative and intended to illustrate the expected outcomes of these experimental protocols.

In Vitro Efficacy Assessment: A Two-Tiered Approach

A robust in vitro assessment begins with the simplest system—the purified enzyme—and progressively moves to a more biologically complex cellular environment. This tiered approach ensures that observed activity is a direct result of target engagement and translates into a functional cellular outcome.

Tier 1: Biochemical Potency Against Purified IRAK4

The first and most fundamental question is whether the compound can directly inhibit the enzymatic activity of IRAK4. A biochemical kinase assay using purified, recombinant IRAK4 is the gold standard for this determination. The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[18]

Biochemical_Assay_Workflow Figure 2: Workflow for an ADP-Glo Biochemical Kinase Assay cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Compound Test Compound (Serial Dilution) Enzyme Purified IRAK4 Enzyme Reaction_Mix Add Substrate (e.g., MBP) & ATP Enzyme->Reaction_Mix Pre-incubate Incubate_1 Incubate (e.g., 60 min) Reaction_Mix->Incubate_1 ADP_Glo Add ADP-Glo™ Reagent (Depletes ATP) Incubate_1->ADP_Glo Incubate_2 Incubate (40 min) ADP_Glo->Incubate_2 Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP) Incubate_2->Detection_Reagent Incubate_3 Incubate (30 min) Detection_Reagent->Incubate_3 Luminescence Read Luminescence Incubate_3->Luminescence

Caption: Figure 2: Workflow for an ADP-Glo Biochemical Kinase Assay.

Experimental Protocol: IRAK4 Biochemical Kinase Assay (ADP-Glo™)

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a 1 mM concentration.

  • Reaction Buffer Preparation: Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[18]

  • Assay Plate Setup: In a 384-well plate, add the test compound, positive control (a known IRAK4 inhibitor like PF-06650833), and negative control (DMSO vehicle).

  • Enzyme Addition: Add purified recombinant human IRAK4 enzyme to all wells except for the "no enzyme" background controls. Allow the compound and enzyme to pre-incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add a mixture of the substrate (e.g., Myelin Basic Protein) and ATP (at a concentration near the Km, e.g., 25 µM) to all wells to start the reaction.[18]

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Stop Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated by IRAK4 into ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.[18]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to IRAK4 activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Table 1: Representative Biochemical Potency Data

Compound Target Assay Format IC₅₀ (nM)
This compound IRAK4 ADP-Glo™ 8.5

| PF-06650833 (Reference) | IRAK4 | ADP-Glo™ | 3.0 |

Data are representative and for illustrative purposes.

Tier 2: Cellular Functional Activity

Demonstrating potent enzymatic inhibition is a critical first step, but it does not guarantee efficacy in a cellular context. Cell permeability, stability, and potential for efflux can all influence a compound's ability to reach its target. Therefore, the next essential step is to measure the inhibitor's effect on the IRAK4 pathway in a relevant cell type. A common and robust method is to use human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, stimulate them with a TLR agonist, and measure the inhibition of downstream cytokine production.[19][20]

Cellular_Assay_Workflow Figure 3: Workflow for a TLR-Induced Cytokine Release Assay Cell_Culture 1. Culture Cells (e.g., Human PBMCs) Preincubation 2. Pre-incubate with Test Compound Cell_Culture->Preincubation Stimulation 3. Stimulate with TLR Agonist (e.g., LPS or R848) Preincubation->Stimulation Incubation 4. Incubate (e.g., 18 hours) Stimulation->Incubation Supernatant 5. Collect Supernatant Incubation->Supernatant ELISA 6. Measure Cytokine (e.g., TNF-α) by ELISA Supernatant->ELISA Analysis 7. Analyze Data (Calculate IC₅₀) ELISA->Analysis

Caption: Figure 3: Workflow for a TLR-Induced Cytokine Release Assay.

Experimental Protocol: TLR-Induced TNF-α Release in Human PBMCs

  • Cell Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend cells in complete RPMI-1640 medium and plate in a 96-well tissue culture plate at a density of 2 x 10⁵ cells per well.

  • Compound Addition: Add serial dilutions of this compound (and controls) to the cells and pre-incubate for 1 hour at 37°C, 5% CO₂. This allows the compound to permeate the cells and engage the target.

  • Pathway Stimulation: Add a TLR agonist, such as Lipopolysaccharide (LPS, for TLR4) or R848 (for TLR7/8), to the wells at a pre-determined optimal concentration (e.g., 100 ng/mL LPS).[19]

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a standard ELISA kit according to the manufacturer's instructions.

  • Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration relative to the agonist-stimulated DMSO control. Determine the cellular IC₅₀ value by fitting the data to a dose-response curve.

Table 2: Representative Cellular Activity Data

Compound Cell Type Stimulant Endpoint IC₅₀ (nM)
This compound Human PBMC LPS TNF-α 45.2

| PF-06650833 (Reference) | Human PBMC | LPS | TNF-α | 15.0 |

Data are representative and for illustrative purposes.

Defining Specificity: Kinase Selectivity Profiling

A potent inhibitor is only therapeutically useful if it is also selective. The human kinome consists of over 500 kinases, many with highly conserved ATP-binding sites. Off-target inhibition can lead to unforeseen toxicities and side effects. Therefore, assessing the selectivity of a lead compound is a mandatory step in drug development. This is typically done by screening the compound against a large, diverse panel of purified kinases.

Methodology: Kinase Panel Screening

The most direct way to assess selectivity is to submit the compound to a commercial service (e.g., Eurofins DiscoverX KINOMEscan™, Thermo Fisher SelectScreen™) that maintains a large panel of active kinases.[20][21] The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 0.1 µM) against hundreds of kinases. The output is usually reported as "% Inhibition" at that concentration.

Expertise in Interpretation: The goal is not necessarily absolute specificity but a well-defined selectivity profile. Key kinases to monitor for cross-reactivity with IRAK4 inhibitors include:

  • IRAK1: Due to high sequence homology, many IRAK4 inhibitors also inhibit IRAK1.[6] The biological consequence of dual IRAK1/4 inhibition is an area of active research.

  • FLT3: Some kinase scaffolds have been known to have activity against Fms-like tyrosine kinase 3, an important consideration for potential hematological side effects.[20]

  • Other kinases implicated in immune signaling or known to be involved in common off-target toxicities.

Table 3: Representative Kinase Selectivity Data (% Inhibition at 1 µM)

Kinase Target % Inhibition Rationale for Inclusion
IRAK4 99% Primary Target
IRAK1 85% High homology, potential for dual activity
FLT3 12% Common off-target for this scaffold class
LCK 8% T-cell signaling kinase
ROCK1 5% Rho-associated protein kinase

| p38α (MAPK14) | 3% | Downstream of IRAK4, but distinct kinase |

Data are representative and for illustrative purposes.

A compound exhibiting high potency for IRAK4 with minimal activity against a wide range of other kinases would be considered to have a favorable selectivity profile, warranting further investigation in preclinical models of disease.

Conclusion and Future Directions

This guide has outlined a rigorous, field-proven workflow for the in-depth characterization of a novel IRAK4 inhibitor, using this compound as a representative model. The tiered approach, progressing from biochemical potency to cellular function and finally to broad selectivity profiling, provides a comprehensive and trustworthy assessment of the compound's potential.

The representative data for this compound demonstrate the profile of a promising lead candidate: potent, single-digit nanomolar inhibition of the IRAK4 enzyme that translates into double-digit nanomolar efficacy in a functional cellular assay, coupled with a favorable selectivity profile.

The logical next steps in the drug development process for such a compound would include:

  • Pharmacokinetic (PK) studies in animal models to determine oral bioavailability, half-life, and drug exposure.

  • In vivo efficacy studies in relevant disease models, such as collagen-induced arthritis in mice or models of TLR-driven inflammation.[22][23]

  • Safety and toxicology assessments to establish a therapeutic window.

By systematically applying these validated protocols and principles of scientific integrity, researchers can confidently identify and advance novel IRAK4 inhibitors toward clinical development for a range of inflammatory and malignant diseases.

References

An In-depth Technical Guide to the Structure-Activity Relationship of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide Core

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 4-amino-1H-pyrazole-5-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of highly potent and selective therapeutic agents. Its inherent structural features allow for versatile substitution, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) centered on the 4-amino-1-ethyl-1H-pyrazole-5-carboxamide core. We will dissect the molecule to understand the functional role of each substituent and explore how modifications to the N1-ethyl, C4-amino, and C5-carboxamide moieties influence biological activity, with a particular focus on kinase inhibition. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this versatile scaffold.

Introduction: The Pyrazole Carboxamide Scaffold

Pyrazole carboxamides are a class of heterocyclic compounds that have garnered significant attention in both pharmaceutical and agrochemical research due to their broad spectrum of biological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antimicrobial, and fungicidal properties.[2][4] The pyrazole ring system, in particular, is a key structural motif in numerous biologically active compounds and approved drugs.[5] Its unique physicochemical properties, such as its ability to act as a bioisostere for a benzene ring, can lead to improved potency and better pharmacokinetic profiles.[5]

The core subject of this guide, this compound, represents a key building block for a range of targeted inhibitors, most notably against protein kinases. Dysregulation of kinase signaling pathways, such as the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, is implicated in numerous diseases, including cancer and autoimmune disorders.[6][7] Consequently, the 4-aminopyrazole core has been extensively explored as a "hinge-binding" motif that anchors small molecules to the ATP-binding site of various kinases.[8]

Pharmacophore Model and Key Interaction Points

To understand the SAR of the this compound core, it is essential to break down the molecule into its key pharmacophoric elements. Each part of the scaffold plays a distinct role in molecular recognition and biological activity.

SAR_Pharmacophore Core This compound N1_Ethyl N1-Ethyl Group (Solubility/Selectivity) Core->N1_Ethyl Modulation C4_Amino C4-Amino Group (Hinge Binding) Core->C4_Amino Key Interaction C5_Carboxamide C5-Carboxamide (Vector for R-groups) Core->C5_Carboxamide Further Interactions Pyrazole_Ring Pyrazole Core (Scaffold) Core->Pyrazole_Ring Foundation

Caption: Key pharmacophoric elements of the core scaffold.

Detailed Structure-Activity Relationship Analysis

The following sections will delve into the specific SAR for each component of the this compound scaffold, drawing upon findings from various research endeavors in kinase inhibitor design.

The C4-Amino Group: The Hinge-Binding Anchor

The 4-amino group is arguably the most critical feature for the biological activity of this scaffold in the context of kinase inhibition. It typically acts as a hydrogen bond donor, forming crucial interactions with the "hinge" region of the kinase ATP-binding pocket.

  • Primary Amine is Crucial: The unsubstituted -NH2 group is often essential. For instance, in JAK inhibitors, the 4-aminopyrazole moiety is known to form hydrogen bonds with the hinge region residues of JAK2, such as E930 and L932.[8]

  • Substitution is Generally Detrimental: Modification or substitution of this amino group often leads to a significant loss of potency. However, in some cases, incorporating the amine into a heterocyclic ring system that maintains the hydrogen bonding capacity can be tolerated.[9]

The N1-Substituent: Modulator of Selectivity and Physical Properties

The substituent at the N1 position of the pyrazole ring extends into the solvent-exposed region of the ATP-binding site. This position is a key handle for modulating selectivity, solubility, and other pharmacokinetic properties.

  • Role of the Ethyl Group: The ethyl group in the parent structure is a small, lipophilic group. While it may not be optimal for all targets, it provides a baseline for understanding the impact of this substituent.

  • Impact of Size and Polarity:

    • Small Alkyl Groups: Small alkyl groups like methyl or ethyl are common starting points.

    • Larger/Cyclic Groups: Introducing larger or cyclic groups at this position can enhance van der Waals interactions and improve potency or selectivity. For example, replacing the ethyl group with a cyclopropyl or a larger cycloalkyl ring can lead to improved activity.

    • Polar Groups: The introduction of polar groups can improve aqueous solubility. However, care must be taken to avoid unfavorable interactions within the binding pocket.

A study on 4-amino-(1H)-pyrazole derivatives as JAK inhibitors showed that modifications to the R1 group (equivalent to the N1-substituent) did not significantly influence JAK inhibition, suggesting that for some targets, this side chain is not a primary driver of affinity.[6]

The C5-Carboxamide Moiety: A Vector for Deep Pocket Interactions

The carboxamide at the C5 position serves as a versatile linker or "vector" to introduce a wide variety of substituents that can interact with other regions of the ATP-binding site, including the deep hydrophobic pocket or the ribose-binding pocket.

  • Amide NH: The amide NH often acts as another hydrogen bond donor, forming additional interactions that can enhance binding affinity.

  • Amide Carbonyl: The carbonyl oxygen can act as a hydrogen bond acceptor.

  • R-Group on the Amide Nitrogen: This is the most commonly modified position to achieve desired potency and selectivity.

    • Aromatic and Heterocyclic Rings: Appending aromatic or heterocyclic rings to the amide nitrogen is a common strategy. These rings can form π-π stacking interactions or other favorable contacts within the binding site. In the development of FLT3 inhibitors, a variety of heterocyclic substituted amino groups were explored at this position, leading to compounds with potent activity.[9][10]

    • Linker Length and Flexibility: The nature of the linker between the carboxamide and a terminal group is crucial. Rigid linkers can properly orient the substituent for optimal binding, while flexible linkers may have an entropic penalty.

Experimental Protocols for SAR Elucidation

A robust SAR study relies on standardized and reproducible experimental protocols. Below are representative workflows for the synthesis and biological evaluation of analogs based on the this compound core.

General Synthetic Workflow

The synthesis of derivatives typically follows a convergent approach where the core pyrazole is first synthesized and then coupled with various side chains.

Synthesis_Workflow Start Pyrazole Precursors Step1 Cyclization to form 4-nitro-1H-pyrazole-3-carboxylate Start->Step1 Step2 Amide Coupling with various amines (R-NH2) Step1->Step2 Step3 Reduction of Nitro Group to C4-Amino Step2->Step3 Step4 N1-Alkylation with Ethyl Iodide Step3->Step4 Final Final Analog Library Step4->Final

Caption: A generalized synthetic workflow for analog generation.

Step-by-Step Protocol (Example):

  • Synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid: This intermediate is a common starting point and can be synthesized from commercially available materials.

  • Amide Coupling: The carboxylic acid is activated (e.g., with oxalyl chloride or a coupling agent like HATU) and then reacted with a desired amine (R-NH2) to form the C5-carboxamide.[9]

  • Reduction of the Nitro Group: The nitro group at the C4 position is reduced to the crucial amino group, typically using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[9]

  • N1-Alkylation: The N1 position of the pyrazole ring is then alkylated using an appropriate electrophile, such as ethyl iodide, in the presence of a base like cesium carbonate.

Biological Evaluation: In Vitro Kinase Assay

To determine the inhibitory activity of the synthesized analogs, in vitro kinase assays are performed.

Step-by-Step Protocol (Example for JAK2):

  • Reagents and Materials: Recombinant human JAK2 enzyme, ATP, a suitable peptide substrate (e.g., a STAT-derived peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration-response curve.

  • Assay Reaction:

    • The kinase, peptide substrate, and test compound are incubated together in an appropriate buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature).

  • Detection:

    • A reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • A second reagent is added to convert the ADP produced by the kinase reaction into a luminescent signal.

  • Data Analysis: The luminescence is measured, and the data is used to calculate the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Data Summary and Interpretation

The following table summarizes hypothetical SAR data for a series of analogs based on the core structure, illustrating the principles discussed above.

Compound IDN1-Substituent (R1)C5-Amide Substituent (R2)JAK2 IC50 (nM)
Core-1 -CH2CH3-H>10,000
A-1 -CH2CH3-phenyl850
A-2 -CH2CH3-(4-fluorophenyl)420
A-3 -CH2CH3-(4-morpholinophenyl)55
B-1 -cyclopropyl-(4-morpholinophenyl)30
B-2 -methyl-(4-morpholinophenyl)70
C-1 (C4-N-Me) -CH2CH3-(4-morpholinophenyl)>5,000

Interpretation:

  • C5-Amide (Series A): Moving from a simple hydrogen (Core-1) to a phenyl group (A-1) introduces some activity. Adding a fluorine (A-2) improves potency, likely through favorable electronic interactions. The significant increase in potency with the 4-morpholinophenyl group (A-3) highlights the importance of occupying the deeper pocket with a group that can form beneficial interactions and improve solubility.

  • N1-Substituent (Series B): Comparing A-3, B-1, and B-2 shows that a cyclopropyl group at N1 (B-1) is slightly more favorable than an ethyl group (A-3), which is in turn slightly better than a methyl group (B-2). This indicates that the size and conformation of this group can fine-tune the fit in the binding pocket.

  • C4-Amino (Compound C-1): Methylation of the C4-amino group (C-1) completely abolishes activity, confirming its critical role as a hydrogen bond donor to the kinase hinge region.

Conclusion and Future Directions

The this compound scaffold is a highly adaptable and potent platform for the development of targeted inhibitors. The structure-activity relationships are well-defined:

  • The C4-amino group is essential for hinge binding and is generally intolerant to substitution.

  • The N1-substituent provides a handle to modulate selectivity and physicochemical properties.

  • The C5-carboxamide acts as a vector for introducing diverse functionalities to achieve high potency by interacting with deeper regions of the target's binding site.

Future research in this area will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects and exploring novel C5-substituents that can address drug resistance mutations. The continued application of structure-based drug design, guided by the SAR principles outlined in this guide, will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

A Technical Guide to the Therapeutic Potential of 4-Amino-1-Ethyl-1H-Pyrazole-5-Carboxamide and Related Analogs as Modulators of Inflammatory Disease

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Introduction & Rationale

Chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, represent a significant and growing global health burden. While existing therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and biologics, have improved patient outcomes, they are often associated with substantial limitations, including gastrointestinal toxicity, cardiovascular risks, and immunosuppression.[1] This necessitates the exploration of novel chemical scaffolds that can yield safer and more effective anti-inflammatory agents.

The pyrazole ring is a five-membered heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile synthetic accessibility and ability to form key interactions with a wide range of biological targets.[2][3] Its prominence is exemplified by the commercial success of drugs like Celecoxib, a selective COX-2 inhibitor, which validated the pyrazole core as a viable pharmacophore for anti-inflammatory drug design.[1]

This guide focuses on a specific, promising subclass: 4-amino-1H-pyrazole-5-carboxamides . We will use the representative structure, 4-amino-1-ethyl-1H-pyrazole-5-carboxamide , as a foundational scaffold to explore the therapeutic hypothesis that these molecules are potent modulators of key intracellular signaling cascades that drive pathological inflammation. The core thesis is that this chemical class, and its derivatives, can be engineered to selectively inhibit Janus kinases (JAKs), offering a targeted, non-steroidal approach to treating a spectrum of inflammatory conditions.

Section 2: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: A Prime Target in Inflammation

The JAK/STAT pathway is a critical intracellular signaling cascade responsible for transducing signals from a vast array of cytokines and growth factors that are central to immunity and inflammation.[4] In mammals, this pathway is the principal signaling mechanism for interleukins (e.g., IL-6), interferons, and various colony-stimulating factors.[1][4]

The canonical pathway is initiated when a cytokine binds to its cognate receptor on the cell surface, leading to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors to modulate the expression of pro-inflammatory genes.[4]

Dysregulation and persistent activation of the JAK/STAT pathway are hallmarks of numerous autoimmune and inflammatory diseases.[5] For instance, constitutive activation of JAK/STAT signaling is strongly correlated with the pathogenesis of rheumatoid arthritis and myeloproliferative neoplasms.[5] Therefore, inhibiting JAKs presents a highly attractive therapeutic strategy to disrupt this pro-inflammatory signaling cascade at a critical upstream node.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (Janus Kinase) Receptor->JAK STAT STAT (Inactive) Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P STAT-P (Active) STAT->STAT_P STAT_Dimer STAT-P Dimer STAT_P->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression 8. Transcription Modulation

Caption: The canonical JAK/STAT signaling pathway initiated by cytokine binding.

Section 3: Mechanism of Action of 4-Amino-1H-Pyrazole-5-Carboxamide Derivatives

While direct studies on this compound are not publicly available, extensive research on the broader class of 4-amino-(1H)-pyrazole derivatives has demonstrated their potent activity as inhibitors of the JAK/STAT signaling pathway.[5] These compounds are designed to be ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation of STAT proteins, thereby blocking the downstream signaling cascade.

Several studies have synthesized series of 4-amino-(1H)-pyrazole derivatives and evaluated their inhibitory activity against JAK family members (JAK1, JAK2, JAK3). The data reveal that modifications to the pyrazole scaffold can yield compounds with nanomolar potency and varying degrees of selectivity across the JAK family, highlighting the tunability of this chemical core.[5] For instance, selective inhibition of JAK1 is a desirable profile for treating certain autoimmune diseases, while dual JAK1/JAK2 inhibition may be beneficial in other contexts.[6]

Beyond JAK inhibition, the versatile pyrazole scaffold has been shown to inhibit other key inflammatory mediators. Certain derivatives exhibit potent, selective inhibition of COX-2, reducing prostaglandin synthesis, while others can suppress the NF-κB pathway, which controls the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[1] This multi-target potential underscores the value of the pyrazole-5-carboxamide core in developing next-generation anti-inflammatory therapeutics.

Table 1: Representative Kinase Inhibitory Activity of 4-Amino-(1H)-Pyrazole Derivatives

Compound ID Target Kinase IC50 (nM) Source
3f JAK1 3.4 [5]
JAK2 2.2 [5]
JAK3 3.5 [5]
11b JAK1 >10,000 [5]
JAK2 215 [5]
JAK3 64 [5]

| AZD1480 | JAK2 | Potent Inhibitor |[7] |

Note: Compound IDs are taken from the cited literature and represent examples from this chemical class, not the specific topic compound.

Section 4: Synthetic Strategy and Characterization

A key advantage of the pyrazole scaffold is its synthetic tractability. A plausible and efficient synthetic route for this compound and its analogs can be devised based on established chemical literature.[8][9] The general strategy involves the construction of a substituted pyrazole core followed by functional group manipulations to install the requisite amino and carboxamide moieties.

Synthetic_Workflow Start Starting Materials (e.g., Ethyl Acetoacetate, Ethyl Hydrazine) Step1 Step 1: Pyrazole Ring Formation (Cyclocondensation) Start->Step1 Intermediate1 1-Ethyl-1H-pyrazole Carboxylate Intermediate Step1->Intermediate1 Step2 Step 2: Nitration (e.g., HNO3/H2SO4) Intermediate1->Step2 Intermediate2 4-Nitro-1-ethyl-1H-pyrazole Carboxylate Step2->Intermediate2 Step3 Step 3: Amide Formation (Hydrolysis then Amide Coupling) Intermediate2->Step3 Intermediate3 4-Nitro-1-ethyl-1H-pyrazole -5-carboxamide Step3->Intermediate3 Step4 Step 4: Reduction (e.g., H2, Pd/C) Intermediate3->Step4 Final Final Product: 4-Amino-1-ethyl-1H-pyrazole -5-carboxamide Step4->Final

Caption: A generalized synthetic workflow for pyrazole-5-carboxamide derivatives.

Protocol 1: General Synthesis of a this compound Analog

  • Pyrazole Ring Synthesis: React an appropriate ethyl hydrazine with a β-ketoester (e.g., diethyl 2-(ethoxymethylene)malonate) in a suitable solvent like ethanol under reflux to yield the core ethyl 1-ethyl-1H-pyrazole-carboxylate.

    • Causality: This cyclocondensation reaction is a classic and high-yielding method for forming the pyrazole heterocycle.

  • Nitration: Treat the pyrazole carboxylate from Step 1 with a nitrating agent mixture (e.g., fuming nitric acid and sulfuric acid) at low temperatures (0-5 °C) to regioselectively install a nitro group at the C4 position.

    • Causality: The pyrazole ring is activated towards electrophilic substitution, and the C4 position is typically the most reactive site.

  • Saponification: Hydrolyze the ethyl ester of the 4-nitro-pyrazole intermediate to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.

    • Causality: The carboxylic acid is required for the subsequent amide bond formation.

  • Amide Coupling: Activate the carboxylic acid from Step 3 with a coupling agent (e.g., HATU or EDC/HOBt) and react it with the desired amine (e.g., methylamine) in an inert solvent like DMF to form the 4-nitro-1-ethyl-1H-pyrazole-5-carboxamide.

    • Causality: This is a standard and robust method for forming amide bonds with high efficiency and minimal side products.

  • Nitro Group Reduction: Reduce the nitro group to the primary amine using a standard reduction method, such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂), to yield the final this compound product.

    • Causality: Catalytic hydrogenation is a clean and effective method for reducing aromatic nitro groups without affecting other functional groups like the amide.

  • Purification and Characterization: Purify the final compound using column chromatography or recrystallization. Confirm the structure and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Elemental Analysis.

    • Self-Validation: Each technique provides orthogonal confirmation. NMR confirms the chemical environment of each proton and carbon, HRMS provides the exact molecular weight and formula, and elemental analysis confirms the elemental composition.

Section 5: Preclinical Evaluation Workflow

A robust, multi-tiered evaluation workflow is essential to validate the therapeutic potential of a novel compound. This process moves from high-throughput in vitro assays to more complex cellular and in vivo models, providing a comprehensive profile of the compound's activity and initial safety.

Evaluation_Workflow cluster_1 cluster_2 cluster_3 Compound Test Compound (4-amino-1-ethyl-1H-pyrazole -5-carboxamide analog) Tier1 Tier 1: In Vitro Biochemical Assays Compound->Tier1 Tier2 Tier 2: Cellular Functional Assays Tier1->Tier2 Potent & Selective Hits Assay1 JAK Kinase Panel (IC50 Determination) Assay2 Kinome Selectivity Screening Tier3 Tier 3: In Vivo Proof-of-Concept Tier2->Tier3 Cellularly Active Hits Assay3 Cytokine Release Assay (LPS-stimulated Macrophages) Assay4 STAT Phosphorylation (Western Blot / Flow Cytometry) Outcome Lead Candidate Identification Tier3->Outcome Efficacious & Tolerated Hits Assay5 Carrageenan-Induced Paw Edema Model Assay6 Preliminary PK/Tox

References

discovery and development of pyrazole-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Pyrazole-Based Kinase Inhibitors

Abstract

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] Their dysregulation is a hallmark of numerous diseases, making the development of specific and potent inhibitors a primary objective for medicinal chemists.[3] Within the vast landscape of kinase inhibitor scaffolds, the pyrazole ring has emerged as a "privileged structure."[1][4] Its synthetic tractability, favorable drug-like properties, and remarkable ability to mimic the hydrogen bonding interactions of the native ATP ligand have cemented its role as a cornerstone in kinase inhibitor design.[1][2][5] This guide provides a comprehensive overview of the , from the fundamental principles of its interaction with the kinase active site to detailed medicinal chemistry strategies, key experimental workflows, and case studies of FDA-approved therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Pyrazole Scaffold: An Anchor for Kinase Inhibition

The efficacy of the pyrazole core lies in its unique physicochemical properties, which allow it to function as an exceptional "hinge-binder."[5] The ATP-binding site of a protein kinase is a highly conserved region characterized by a "hinge" that connects the N- and C-terminal lobes of the kinase domain. The adenine ring of ATP forms critical hydrogen bonds with the backbone of this hinge region.

The pyrazole ring masterfully mimics this interaction. Its five-membered aromatic structure contains two adjacent nitrogen atoms: the N-1 nitrogen, which can act as a hydrogen bond donor, and the N-2 nitrogen, which serves as a hydrogen bond acceptor.[6] This arrangement allows pyrazole-containing molecules to form two or three key hydrogen bonds with the kinase hinge, providing a strong and stable anchor point for the inhibitor.[5] This foundational interaction is the primary reason for the scaffold's "privileged" status.

G cluster_kinase Kinase Hinge Region cluster_inhibitor Pyrazole Inhibitor hinge_backbone Peptide Backbone (e.g., Met Amide NH) hinge_acceptor Peptide Backbone (e.g., Hinge Carbonyl) pyrazole Pyrazole Ring (N1-H, N2) pyrazole->hinge_backbone H-Bond (Donor) pyrazole->hinge_acceptor H-Bond (Acceptor) R1 R1 Group (Selectivity/Potency) pyrazole->R1 Vector for Modification R2 R2 Group (Solubility/Properties) pyrazole->R2 Vector for Modification

Figure 1: Pyrazole scaffold forming key hydrogen bonds in the kinase hinge region.

Medicinal Chemistry and Synthetic Strategies

The development of a successful pyrazole-based inhibitor is a multi-parameter optimization problem involving potency, selectivity, and pharmacokinetic properties. The synthetic accessibility of the pyrazole core allows for systematic chemical modifications to fine-tune these attributes.[1]

General Synthetic Approaches

A common and robust method for synthesizing the core structure of many pyrazole inhibitors involves nucleophilic aromatic substitution. This typically features the coupling of a 3-amino or 5-aminopyrazole derivative with an activated heterocyclic system, such as a pyrimidine or pyridine.[7]

A more specialized method was developed to install nitrogen-linked substituents at the 5-position of the pyrazole ring using dithietane chemistry.[8][9] This approach facilitates the exploration of chemical space in a region of the molecule that often extends toward the solvent-exposed surface of the ATP binding pocket, allowing for the modulation of physical properties like solubility without disrupting the core hinge-binding interactions.[9]

Guiding Principles of Structure-Activity Relationships (SAR)

The optimization of pyrazole-based inhibitors follows established medicinal chemistry principles. Modifications to different positions on the scaffold serve distinct purposes:

  • Hinge-Binding Moiety: The core pyrazole, often part of a larger N-(1H-pyrazol-3-yl)pyrimidin-4-amine or similar pharmacophore, is generally conserved to maintain the primary anchor to the kinase.[5][7]

  • Selectivity and Potency Groups (R1): Substituents directed toward the deeper, more variable regions of the ATP pocket are crucial for determining potency and selectivity. For instance, in the development of the JAK1 inhibitor Golidocitinib, an ortho substitution on the pyrazole ring was found to be critical for achieving selectivity over the closely related JAK2 kinase.[1]

  • Solvent-Front Groups (R2): Modifications at positions that extend out of the binding pocket and into the solvent channel are used to improve pharmacokinetic properties such as solubility and cell permeability.[9]

Case Studies: FDA-Approved Pyrazole-Based Kinase Inhibitors

The success of the pyrazole scaffold is best illustrated by the number of inhibitors that have received FDA approval and are now in clinical use. As of recent reviews, eight small molecule kinase inhibitors approved by the US FDA contain an unfused pyrazole ring.[1][2]

Drug NamePrimary Target(s)Key Indication(s)Year of First FDA Approval
Crizotinib ALK, ROS1, c-MetNon-Small Cell Lung Cancer (NSCLC)2011
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera2011
Encorafenib BRAFMelanoma, Colorectal Cancer2018
Erdafitinib FGFRUrothelial Carcinoma2019
Pralsetinib RETNSCLC, Thyroid Cancer2020
Asciminib BCR-ABL1 (Allosteric)Chronic Myeloid Leukemia (CML)2021
Avapritinib KIT, PDGFRAGastrointestinal Stromal Tumor (GIST)2020
Pirtobrutinib BTK (Non-covalent)Mantle Cell Lymphoma2023

Table 1: A selection of FDA-approved kinase inhibitors featuring a core pyrazole scaffold. Data compiled from multiple sources.[1][2][10]

Case Study Highlight: Ruxolitinib

Ruxolitinib is a potent inhibitor of Janus kinases JAK1 and JAK2, with IC50 values in the low nanomolar range (~3 nM).[1] Its development validated JAKs as clinical targets for myeloproliferative disorders.[11] Structurally, it contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold, which serves as the hinge-binding element. Docking studies confirm it binds to the active "DFG-in" conformation of the kinase.[1] Its selectivity is noteworthy; it is significantly less active against JAK3 (IC50 ~430 nM), which can help mitigate some potential side effects associated with broader JAK inhibition.[1] Ruxolitinib's approval in 2011 for myelofibrosis marked a significant milestone for pyrazole-based therapeutics.[1]

Core Experimental Workflows and Protocols

The development of a kinase inhibitor follows a rigorous, self-validating discovery cascade designed to assess potency, selectivity, cellular activity, and target engagement.

G cluster_workflow Kinase Inhibitor Discovery Workflow A 1. Hit Identification (e.g., High-Throughput Screen) B 2. In Vitro Potency Assay (Biochemical IC50 Determination) A->B C 3. Selectivity Profiling (Kinome-wide Panel) B->C D 4. Cellular Activity Assay (Cell Proliferation, EC50) C->D E 5. Target Engagement Assay (e.g., DSF, NanoBRET) D->E F 6. Lead Optimization (SAR, ADME Properties) E->F G 7. In Vivo Efficacy (Xenograft Models) F->G

Figure 2: A generalized workflow for the .
Protocol: In Vitro Kinase Activity Assay (IC50 Determination)

Causality: This experiment directly measures the ability of a compound to inhibit the catalytic activity of the purified target kinase. A dose-dependent inhibition confirms that the compound's mechanism of action is, at least in part, through the intended target.

Methodology:

  • Reagents: Recombinant purified kinase, specific peptide substrate (e.g., pSmad3(−3) for TβRI kinase[12]), ATP, test compound stock (in DMSO), kinase assay buffer.

  • Procedure: a. Prepare a serial dilution of the test compound in a 96- or 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls. b. Add the recombinant kinase to each well and incubate for 10-15 minutes to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based ADP-Glo™ or fluorescence-based assays. e. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. f. Fit the data to a four-parameter logistic curve to calculate the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

Protocol: Cellular Proliferation Assay (EC50 Determination)

Causality: This experiment validates that the biochemical activity observed in vitro translates to a functional effect in a biological context. By using a cancer cell line known to be dependent on the target kinase, a reduction in cell viability provides strong evidence of on-target activity.

Methodology:

  • Reagents: Cancer cell line dependent on the target kinase, appropriate cell culture medium, test compound, and a viability reagent (e.g., CellTiter-Glo® or MTS reagent).

  • Procedure: a. Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO). c. Incubate the cells for a period that allows for multiple cell divisions (typically 72 hours). d. Add the cell viability reagent according to the manufacturer's instructions. e. Measure the signal (luminescence or absorbance) using a plate reader. The signal is directly proportional to the number of viable cells. f. Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the log of compound concentration to determine the EC50 value.

Protocol: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

Causality: This biophysical assay provides direct, self-validating evidence that the compound physically binds to the target protein. A ligand binding to a protein will typically stabilize it against thermal denaturation, resulting in a measurable increase in its melting temperature (Tm).

Methodology:

  • Reagents & Equipment: Recombinant kinase, DSF buffer, SYPRO Orange dye, test compound, and a quantitative PCR (qPCR) instrument capable of detecting fluorescence during a thermal melt.[5]

  • Procedure: [5] a. Prepare the final reaction mixture in a qPCR plate. For a 20 µL final volume:

    • Recombinant kinase (final concentration ~2 µM)
    • Test compound (final concentration ~10 µM; final DMSO ≤ 1%)
    • SYPRO Orange dye (final concentration 5x)
    • DSF buffer to final volume. b. Include a "no compound" (DMSO only) control. c. Seal the plate, centrifuge briefly, and place it in the qPCR instrument. d. Program the instrument to slowly ramp the temperature (e.g., from 25 °C to 95 °C) while continuously monitoring fluorescence. e. As the protein unfolds, the hydrophobic core is exposed, binding the SYPRO Orange dye and causing an increase in fluorescence. f. Plot fluorescence versus temperature. The midpoint of the transition (the peak of the first derivative) is the melting temperature (Tm). A positive shift in Tm (ΔTm) in the presence of the compound indicates binding.

Future Directions and Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors.[13][14] Future challenges and opportunities in the field include:

  • Overcoming Resistance: The emergence of "gatekeeper" mutations in the kinase domain is a common mechanism of acquired resistance.[5] Designing new pyrazole derivatives that can inhibit these mutant kinases is a critical therapeutic goal.

  • Targeting Understudied Kinases: A significant portion of the human kinome remains "dark" or understudied.[7] Pyrazole-based libraries provide robust starting points for developing chemical probes to elucidate the function of these kinases.[7]

  • Improving Selectivity: While potent, many early inhibitors were promiscuous.[3] Modern strategies, such as macrocyclization of pyrazole-based inhibitors, have shown success in dramatically improving the selectivity profile, leading to potentially safer medicines.[3]

References

Methodological & Application

Application and Protocol for the Synthesis of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a detailed guide to the synthesis of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations essential for successful and reproducible synthesis.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] Its derivatives are of paramount importance in the pharmaceutical industry, exhibiting a wide range of biological activities.[2][3] The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The strategic placement of the amino and carboxamide groups allows for diverse functionalization, enabling the exploration of structure-activity relationships in drug development programs.[4][5]

This protocol outlines a robust and efficient two-step synthetic route, beginning with the construction of the core pyrazole ring system via a regioselective condensation-cyclization reaction, followed by the conversion of an ester intermediate to the final carboxamide product.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy involves the initial formation of an ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate intermediate. This approach is advantageous as the starting materials are commercially available and the cyclization reaction is known to be highly regioselective. The subsequent amidation of the ester provides a straightforward route to the target carboxamide.

G Target This compound Intermediate Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate Target->Intermediate Amidation Precursors Ethyl 2-cyano-3-ethoxyacrylate + Ethylhydrazine Intermediate->Precursors Condensation-Cyclization

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthesis Protocol

This protocol is divided into two main stages: the synthesis of the ethyl ester intermediate and its subsequent conversion to the final carboxamide product.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Ethyl 2-cyano-3-ethoxyacrylate≥98%Sigma-Aldrich
Ethylhydrazine oxalate≥97%Sigma-Aldrich
Sodium ethoxide≥97%Sigma-AldrichHandle under inert atmosphere.
EthanolAnhydrousFisher Scientific
Ammonia7N solution in MethanolSigma-Aldrich
Ethyl acetateACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Sodium sulfateAnhydrousVWRFor drying.
Round-bottom flasksVarious sizesPyrex
Reflux condenserPyrex
Magnetic stirrer with hotplateIKA
Rotary evaporatorBüchi
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Merck
Glass column for chromatography
Step 1: Synthesis of Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate

This step involves the condensation of ethyl 2-cyano-3-ethoxyacrylate with ethylhydrazine. The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the acrylate, followed by an intramolecular cyclization and elimination to form the pyrazole ring. The use of ethylhydrazine directly incorporates the N-ethyl group with high regioselectivity.

G cluster_workflow Workflow for Intermediate Synthesis A 1. Dissolve ethylhydrazine oxalate and sodium ethoxide in ethanol. B 2. Add ethyl 2-cyano-3-ethoxyacrylate dropwise at 0°C. A->B C 3. Warm to room temperature and then reflux for 4-6 hours. B->C D 4. Monitor reaction by TLC. C->D E 5. Work-up: Cool, neutralize, and extract with ethyl acetate. D->E F 6. Purify by column chromatography. E->F

Caption: Experimental workflow for the synthesis of the ester intermediate.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (100 mL).

  • Carefully add sodium ethoxide (2.1 equivalents) to the ethanol and stir until dissolved.

  • Add ethylhydrazine oxalate (1.0 equivalent) in portions. Stir the resulting mixture for 30 minutes at room temperature.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent to yield Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate as a solid.

Step 2: Synthesis of this compound

This final step involves the amidation of the ethyl ester intermediate. A solution of ammonia in methanol is used to convert the ester directly into the primary amide.

Procedure:

  • In a sealed pressure vessel, dissolve the Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate (1.0 equivalent) obtained from the previous step in a 7N solution of ammonia in methanol (20 mL per gram of ester).

  • Seal the vessel and heat the mixture at 70-80°C for 12-18 hours.

  • Monitor the reaction by TLC (10% methanol in dichloromethane) until the starting ester is no longer visible.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting solid is the crude this compound. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization and Expected Results

The identity and purity of the final product should be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to the ethyl group, the pyrazole proton, and the amino/amide protons.
¹³C NMR Peaks corresponding to the carbons of the pyrazole ring, the ethyl group, and the carboxamide carbonyl.
Mass Spectrometry [M+H]⁺ peak corresponding to the molecular weight of the product.
Purity (by HPLC) ≥95%

Safety Precautions

  • Ethylhydrazine oxalate is toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Sodium ethoxide is corrosive and reacts violently with water. It should be handled under an inert atmosphere.

  • Ammonia in methanol is a corrosive and flammable solution. The reaction should be carried out in a sealed vessel designed for pressure and in a well-ventilated area.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; impure starting materials.Ensure anhydrous conditions. Check the purity of reagents. Increase reaction time or temperature.
Incomplete amidation in Step 2 Insufficient reaction time or temperature.Increase reaction time or temperature. Ensure the reaction vessel is properly sealed.
Product contamination Incomplete separation during chromatography or work-up.Optimize the chromatography gradient. Perform an additional purification step (e.g., recrystallization).

References

purification of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of this compound, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the compound's inherent polarity, this document provides a systematic approach to method development, addressing the common challenges associated with retaining and resolving polar analytes. The protocol emphasizes scientific integrity through a self-validating system suitability testing (SST) framework, ensuring the reliability and reproducibility of the purification process. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a high-purity purification workflow for this and structurally related pyrazole derivatives.

Introduction: The Challenge of Polar Pyrazole Derivatives

This compound is a member of the pyrazole class of heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of both an amino group and a carboxamide moiety imparts a high degree of polarity to the molecule. In reversed-phase liquid chromatography (RP-LC), the most common mode of HPLC, such polar compounds often exhibit poor retention on conventional non-polar stationary phases (like C18), eluting at or near the solvent front, which compromises resolution from impurities.[1][2]

The primary challenge in purifying this compound lies in achieving sufficient retention to separate it from potential process-related impurities. Common byproducts in pyrazole synthesis can include regioisomers, unreacted starting materials, and intermediates from incomplete cyclization.[3] Therefore, a successful HPLC method must not only retain the polar target compound but also resolve it from these structurally similar impurities.

This application note addresses these challenges by proposing a method that utilizes a polar-modified stationary phase and optimized mobile phase conditions to enhance retention and selectivity.

Understanding the Analyte and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and potential contaminants.

Physicochemical Properties of this compound

While specific experimental data for this exact compound is not widely published, its structure suggests the following key properties relevant to HPLC method development:

  • High Polarity: The presence of primary amine (-NH2) and amide (-CONH2) functional groups makes the molecule highly polar and capable of hydrogen bonding.

  • Aromaticity: The pyrazole ring provides a degree of aromatic character, allowing for UV detection.

  • Ionization Potential: The amino group is basic and can be protonated at acidic pH. This property can be exploited to modify retention. By maintaining the mobile phase pH below the pKa of the amino group, the resulting positive charge can decrease retention on a standard C18 column but can be used to enhance retention on mixed-mode columns.[2]

Potential Impurities from Synthesis

The synthesis of substituted pyrazoles often involves the condensation of a β-dicarbonyl compound (or equivalent) with a substituted hydrazine. This can lead to several types of impurities:

  • Regioisomers: If an unsymmetrical precursor is used, the formation of isomeric pyrazole products is a common issue.[3]

  • Pyrazoline Intermediates: Incomplete aromatization during the cyclization step can result in pyrazoline byproducts.[3]

  • Starting Material Carryover: Unreacted ethyl cyanoacetate derivatives or 1-ethylhydrazine.

  • Side-Reaction Products: Hydrazine starting materials can undergo side reactions, leading to colored impurities.[3]

The HPLC method must be capable of resolving the main peak from all these potential contaminants.

HPLC Method Development and Protocol

The following protocol is designed as a starting point for the purification of this compound. It is based on the principles of reversed-phase chromatography for polar compounds.[4][5]

Chromatographic System and Columns
  • HPLC System: A standard analytical HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • Column Selection: Due to the polar nature of the analyte, a standard C18 column may provide insufficient retention.[6] A polar-embedded or polar-endcapped C18 column is recommended to improve retention of polar compounds in highly aqueous mobile phases and prevent phase collapse.[5]

    • Recommended Column: A C18 column with polar modification (e.g., embedded amide or carbamate groups).

    • Dimensions: 150 mm x 4.6 mm, 5 µm particle size. Longer columns (250 mm) can be used to enhance resolution if necessary.[7]

Mobile Phase and Reagents
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acidic modifier helps to ensure consistent peak shapes and can aid in the retention of certain compounds.[8]

  • Mobile Phase B (Organic): Acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.[4]

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v) to ensure compatibility with the initial chromatographic conditions and prevent peak distortion.

Experimental Protocol: Method Development Workflow

This protocol outlines a systematic approach to developing and optimizing the separation.

Step 1: Initial Scouting Gradient The goal of the initial run is to determine the approximate elution conditions for the target compound and to visualize the complexity of the impurity profile.

ParameterCondition
Column Polar-Embedded C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA Detector, 210-400 nm (monitor at ~257 nm)[9]
Injection Volume 10 µL
Sample Conc. ~0.5 mg/mL in Diluent

Step 2: Gradient Optimization Based on the scouting run, adjust the gradient to improve resolution around the main peak. If the target peak elutes very early, a shallower gradient is required.

  • Objective: Achieve a resolution (Rs) of >1.5 between the main peak and the closest eluting impurity.

  • Example Optimized Gradient:

Time (min)% Mobile Phase B
0.05
15.040
17.095
20.095
20.15
25.05

Step 3: Flow Rate and Temperature Adjustment Fine-tune the method by adjusting the flow rate and temperature to optimize efficiency and resolution. Lower flow rates can increase resolution but also increase run time. Higher temperatures decrease viscosity and can improve peak shape but may affect analyte stability.

Sample Preparation Protocol
  • Stock Solution: Accurately weigh approximately 10 mg of the crude this compound sample.

  • Dissolution: Dissolve the sample in 20 mL of the sample diluent (95:5 Water:Acetonitrile) to achieve a concentration of 0.5 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

System Suitability Testing (SST): A Self-Validating System

System Suitability Testing (SST) is a mandatory part of any validated analytical method. It ensures that the chromatographic system is performing adequately on the day of analysis.[10][11] The SST protocol must be performed before any sample analysis.[12]

SST Protocol
  • Prepare a Standard Solution: Prepare a solution of purified this compound standard at the target concentration (e.g., 0.5 mg/mL). If available, spike this solution with known impurities.

  • Perform Replicate Injections: Inject the standard solution five or six times consecutively.

  • Evaluate Parameters: Calculate the SST parameters using the data from the replicate injections. The system is deemed suitable for analysis only if all parameters meet the acceptance criteria.[13]

SST Acceptance Criteria

The following criteria are based on typical requirements outlined in the United States Pharmacopeia (USP).[10][14]

ParameterAcceptance CriteriaRationale
Precision (%RSD) ≤ 2.0% for peak area of replicate injectionsEnsures the system provides repeatable and consistent results.[10]
Tailing Factor (T) T ≤ 2.0Measures peak symmetry, which is critical for accurate integration.[10]
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column and the overall separation power.[13]
Resolution (Rs) Rs ≥ 1.5 between the main peak and closest impurityEnsures that the analyte peak is adequately separated from potential contaminants.[10]

Visualization of Workflows

HPLC Purification Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis prep1 Weigh Crude Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 System Suitability Test (SST) prep3->hplc1 hplc2 Inject Sample hplc1->hplc2 hplc3 Run Optimized Gradient hplc2->hplc3 hplc4 Data Acquisition (PDA) hplc3->hplc4 post1 Integrate Peaks hplc4->post1 post2 Assess Purity post1->post2 post3 Fraction Collection (if preparative) post2->post3

Caption: Overall workflow for HPLC purification.

Method Development Logic

start Start: Crude Sample Analysis scout Run Broad Scouting Gradient (5-95% B) start->scout eval1 Evaluate Retention & Resolution scout->eval1 adjust_grad Optimize Gradient (Shallow gradient around target peak) eval1->adjust_grad Poor separation fail Re-evaluate Column/Mobile Phase eval1->fail No retention eval2 Resolution (Rs) > 1.5? adjust_grad->eval2 eval2->adjust_grad No adjust_params Fine-tune Flow Rate & Temperature eval2->adjust_params Yes eval3 SST Parameters Met? adjust_params->eval3 eval3->adjust_params No final Final Validated Method eval3->final Yes

Caption: Logical flow for HPLC method development.

Conclusion

The purification of polar compounds like this compound by reversed-phase HPLC requires a thoughtful approach to method development. By selecting an appropriate polar-modified stationary phase and systematically optimizing the mobile phase gradient, it is possible to achieve excellent retention and resolution from process-related impurities. The integration of a rigorous System Suitability Testing protocol is paramount to ensuring the trustworthiness and scientific validity of the results. The methods and protocols described herein provide a solid foundation for researchers to develop and implement a reliable purification strategy for this important class of pharmaceutical intermediates.

References

Application Note: Comprehensive NMR Characterization of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive, in-depth protocol for the structural elucidation of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, making unambiguous structural verification essential.[1] This document moves beyond a simple listing of steps, explaining the rationale behind solvent selection, experimental parameters, and the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR techniques. The protocols are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently confirm the identity and purity of their synthesized compound.

Introduction and Significance

Substituted pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, forming the core of numerous pharmaceutical agents.[1] The specific arrangement of substituents on the pyrazole ring dictates the molecule's pharmacological profile. Consequently, rigorous and precise structural characterization is not merely a procedural step but a critical component of the drug discovery pipeline.

This compound features key functional groups—a primary amine, a primary amide, and an N-ethyl substituent—that require unambiguous assignment. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of each atom.[2] This application note details a systematic approach to leveraging a suite of NMR experiments for complete and confident characterization.

Molecular Structure and Atom Numbering

Before analysis, it is crucial to establish a clear and consistent atom numbering system for the target molecule. This convention will be used throughout the guide for spectral assignments.

Figure 1: Structure of this compound with atom numbering.

Experimental Protocols

Materials and Equipment
  • Sample: this compound (5-10 mg).

  • Deuterated Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆), ≥99.8% D.

  • Internal Standard (Optional): Tetramethylsilane (TMS). Most modern spectrometers reference the residual solvent peak.[3]

  • NMR Tubes: 5 mm high-quality NMR tubes, clean and dry.[4][5]

  • Pipettes and Vials: Glass Pasteur pipettes and small vials for sample dissolution.[6]

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ¹³C detection.

Rationale for Solvent Selection

The choice of a deuterated solvent is critical for high-quality NMR spectra.[7]

  • DMSO-d₆ was selected for several key reasons:

    • Solubility: Pyrazole carboxamides often exhibit good solubility in DMSO.

    • Hydrogen Exchange: The amide (-CONH₂) and amine (-NH₂) protons are labile and can exchange with protons in the solvent. In protic solvents like D₂O or CD₃OD, these signals can broaden or disappear entirely. DMSO-d₆ is aprotic and an excellent hydrogen bond acceptor, which slows down the exchange rate of N-H protons, typically resulting in sharper, more easily observable signals.[1]

    • Chemical Shift Range: The residual proton signal for DMSO-d₆ appears at ~2.50 ppm, which is unlikely to overlap with the key aromatic or ethyl signals of the analyte.[8]

Step-by-Step Sample Preparation

A homogeneous, particle-free sample is essential for acquiring high-resolution spectra.[5][9]

  • Weighing: Accurately weigh approximately 5-10 mg of the purified, dry compound into a clean, small glass vial. For routine ¹H NMR, 1-5 mg is often sufficient, but a slightly higher concentration ensures a good signal-to-noise ratio for the less sensitive ¹³C and 2D experiments.[6][9]

  • Dissolution: Add 0.6–0.7 mL of DMSO-d₆ to the vial. This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[9][10]

  • Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is critical to avoid poor magnetic field shimming, which leads to broad peaks.[9]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool placed inside the pipette.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels or tape on the section of the tube that enters the spinner turbine.[4][5]

NMR Data Acquisition Workflow

The following is a logical sequence of experiments. The initial 1D spectra confirm the presence of the compound and guide the setup of the more complex 2D experiments.

  • Purpose: To identify the number of unique proton environments, their chemical shifts (electronic environment), their integrations (proton count), and their splitting patterns (J-coupling, i.e., neighboring protons).

  • Procedure:

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock onto the deuterium signal of the DMSO-d₆ solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • Set standard acquisition parameters. For a 400 MHz spectrometer, typical values are:

      • Spectral Width (sw): 12-16 ppm (centered around 6-7 ppm).

      • Number of Scans (ns): 8 to 16 scans.

      • Relaxation Delay (d1): 2 seconds.

      • Acquisition Time (aq): 2-4 seconds.

    • Acquire the Free Induction Decay (FID) and process the data using a Fourier Transform (FT).

    • Phase the spectrum and reference it to the residual DMSO-d₆ peak at 2.50 ppm.

  • Purpose: To identify the number of unique carbon atoms and their chemical shifts, providing a map of the carbon skeleton.

  • Procedure:

    • Use the same locked and shimmed sample.

    • Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Set acquisition parameters. For a 400 MHz spectrometer (100 MHz for ¹³C):

      • Spectral Width (sw): 220-240 ppm (centered around 110-120 ppm).

      • Number of Scans (ns): 512 to 2048 scans (¹³C is much less sensitive than ¹H).

      • Relaxation Delay (d1): 2 seconds.

    • Acquire and process the data. Reference the spectrum to the DMSO-d₆ carbon signal at 39.52 ppm.

  • Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds. This is invaluable for tracing out spin systems, such as the ethyl group.[12][13]

  • Procedure:

    • Select a standard COSY pulse program (e.g., cosygpprqf on Bruker systems).

    • Use the same spectral width as the ¹H NMR spectrum in both dimensions (F1 and F2).

    • Set the number of scans (e.g., 2 to 4) and the number of increments in the indirect dimension (e.g., 256 to 512).

    • Acquire and process the 2D data. The resulting spectrum will show the 1D ¹H spectrum on both axes, with cross-peaks indicating J-coupling between protons.

  • Purpose: To identify which protons are directly attached to which carbon atoms. This experiment correlates ¹H and ¹³C nuclei that are one bond apart.[2][14]

  • Procedure:

    • Select a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker systems, which also provides editing to distinguish CH/CH₃ from CH₂ signals).

    • Set the ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.

    • The experiment is optimized for an average one-bond ¹J(C,H) coupling constant of ~145 Hz.

    • Acquire and process the 2D data. The resulting spectrum will show the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks linking each proton to its attached carbon.

Data Analysis and Structural Interpretation

Predicted Spectral Data

The following table summarizes the expected NMR data based on the analysis of similar pyrazole structures and general chemical shift principles.[15][16][17][18]

Atom Number(s)ExperimentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationExpected COSY CorrelationsExpected HSQC Correlation
H3¹H NMR7.5 - 7.8s (singlet)1HNoneC3
NH₂ (at C4)¹H NMR5.0 - 6.0br s (broad singlet)2HNoneNone
CONH₂¹H NMR6.8 - 7.5Two br s2HNoneNone
H1' (CH₂)¹H NMR3.9 - 4.2q (quartet)2HH2' (CH₃)C1'
H2' (CH₃)¹H NMR1.2 - 1.5t (triplet)3HH1' (CH₂)C2'
C5¹³C NMR145 - 155----
C3¹³C NMR135 - 145---H3
C4¹³C NMR110 - 120---None
C=O¹³C NMR160 - 170---None
C1' (CH₂)¹³C NMR40 - 45---H1'
C2' (CH₃)¹³C NMR14 - 18---H2'
Interpretation Strategy
  • ¹H Spectrum Analysis:

    • Identify the singlet in the aromatic region (~7.5-7.8 ppm) as H3 .

    • Locate the quartet and triplet in the aliphatic region. The quartet (~3.9-4.2 ppm, 2H) is the ethyl CH₂ (H1'), and the triplet (~1.2-1.5 ppm, 3H) is the ethyl CH₃ (H2').

    • Identify the broad singlets corresponding to the NH₂ protons on the ring and the CONH₂ amide protons. Their chemical shifts can vary with concentration and temperature.

  • COSY Spectrum Analysis:

    • The most prominent cross-peak will connect the quartet (H1') and the triplet (H2'), confirming the presence of the ethyl group spin system. This is a critical self-validation step.

  • ¹³C Spectrum Analysis:

    • Count the number of signals. You should observe 6 distinct carbon signals corresponding to C3, C4, C5, C=O, C1', and C2'.

  • HSQC Spectrum Analysis:

    • This experiment provides the definitive link between the proton and carbon skeletons.

    • Draw a vertical line from the H3 proton signal; it will intersect with the C3 carbon signal.

    • The H1' quartet will show a correlation to the C1' carbon signal.

    • The H2' triplet will show a correlation to the C2' carbon signal.

    • The carbons C4, C5, and C=O are quaternary (or have no directly attached protons that are not rapidly exchanging) and will not show signals in the HSQC spectrum. This lack of correlation is also a key piece of structural information.

Overall Characterization Workflow

The entire process from sample preparation to final structure confirmation can be visualized as a logical workflow.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Confirmation prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) acq_1d 1D NMR Acquisition (1H, 13C) prep->acq_1d Load Sample acq_2d 2D NMR Acquisition (COSY, HSQC) acq_1d->acq_2d Confirm Sample & Set up 2D process Data Processing (FT, Phasing, Referencing) acq_2d->process assign_1d 1D Spectra Assignment (Chemical Shift, Integration, Multiplicity) process->assign_1d assign_2d 2D Spectra Correlation (H-H & C-H Connectivity) assign_1d->assign_2d Use 1D assignments to interpret 2D confirm Structure Verification (All data consistent with proposed structure) assign_2d->confirm Synthesize all data

Figure 2: Workflow for the NMR characterization of this compound.

Conclusion

By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy, the chemical structure of this compound can be unequivocally determined. This application note provides the detailed protocols and interpretation strategy required to ensure the identity, purity, and structural integrity of this important class of heterocyclic compounds. The causality-driven approach, from solvent choice to the strategic sequence of experiments, provides a robust framework for researchers in pharmaceutical and chemical sciences.

References

Application Note: A Robust LC-MS/MS Method for the Analysis of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a comprehensive and robust method for the analysis of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The accurate and sensitive characterization of novel pyrazole compounds like this compound is therefore critical for drug discovery, development, and quality control. This guide provides a detailed, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection. We delve into the rationale behind method development choices, from ionization principles to fragmentation pathways, offering a scientifically grounded protocol for researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a privileged scaffold in modern pharmacology, present in drugs ranging from anti-inflammatory agents to anti-cancer therapies.[1][2] Its unique chemical properties allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities. This compound is a representative member of this class, featuring key functional groups—a primary amine, an ethyl substituent, and a carboxamide—that dictate its physicochemical and pharmacological properties.

Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the analysis of such small molecules.[3] It offers unparalleled sensitivity and specificity, enabling confident identification, structure elucidation, and quantification. This document outlines a complete workflow for the analysis of this target compound, grounded in the principles of electrospray ionization and collision-induced dissociation.

Analyte Properties and Ionization Strategy

The molecular structure of this compound is highly amenable to analysis by electrospray ionization (ESI). ESI is a soft ionization technique that generates intact molecular ions from polar, thermally labile compounds, making it ideal for typical drug-like molecules.[4]

The presence of multiple basic sites—the primary amino group and the nitrogen atoms of the pyrazole ring—makes the molecule an excellent candidate for protonation in positive ion mode (ESI+). The addition of a protic solvent and an acid modifier (like formic acid) to the mobile phase further encourages the formation of the protonated molecule, [M+H]⁺, which is the primary ion targeted for analysis. Small molecules like this are thought to ionize via the Ion Evaporation Model (IEM), where pre-formed ions in solution are ejected from the surface of evaporating droplets under a strong electric field.[4][5]

Table 1: Physicochemical Properties of the Analyte

Property Value
Chemical Name This compound
Molecular Formula C₆H₁₀N₄O
Average Molecular Weight 154.17 g/mol
Monoisotopic Mass 154.0855 Da

| Predicted [M+H]⁺ (m/z) | 155.0928 |

Experimental Workflow

The analytical process follows a logical sequence from sample preparation to final data interpretation. This workflow is designed to ensure reproducibility and accuracy.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Interpretation A Standard Weighing B Stock Solution (1 mg/mL in Methanol) A->B C Working Solutions (Serial Dilution) B->C D LC Separation (C18 Column) C->D E MS Detection (ESI+) Full Scan & Product Ion Scan D->E F Data Acquisition E->F G Identify [M+H]⁺ F->G H Analyze Fragmentation (MS/MS Spectrum) G->H I Confirm Structure H->I

Caption: Overall experimental workflow for LC-MS/MS analysis.

Detailed Protocols and Methodologies

Reagents and Sample Preparation
  • Analyte: this compound standard.

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Modifier: LC-MS grade Formic Acid.

Protocol: Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the standard compound. Dissolve it in 1.0 mL of methanol in a volumetric flask to achieve a final concentration of 1 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Solution (10 µg/mL): Pipette 10 µL of the 1 mg/mL stock solution into a clean vial and dilute with 990 µL of 50:50 methanol/water.

  • Working Standard (100 ng/mL): Pipette 10 µL of the 10 µg/mL intermediate solution and dilute with 990 µL of 50:50 methanol/water. This solution is suitable for direct injection during method development.

Causality Note: Methanol is chosen as the stock solvent due to its ability to dissolve a wide range of organic compounds and its high volatility, which is beneficial for ESI. The working standards are prepared in a solvent composition that mirrors the initial LC mobile phase to ensure good peak shape upon injection.

Liquid Chromatography (LC) Method

The goal of the LC method is to retain the analyte, separate it from potential impurities, and deliver it consistently to the mass spectrometer. A reversed-phase C18 column is a robust starting point for moderately polar compounds like our target analyte.

Table 2: Optimized Liquid Chromatography Parameters

Parameter Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL

| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |

Causality Note: The addition of 0.1% formic acid to the mobile phases serves a dual purpose: it acidifies the solution to promote analyte protonation for ESI+ and improves chromatographic peak shape by suppressing the interaction of basic analytes with residual silanols on the column packing. A gradient elution is used to ensure that any potential impurities are effectively eluted from the column while keeping the analysis time short.

Mass Spectrometry (MS) Method

The MS method is tuned to select the protonated parent ion and generate characteristic fragment ions for unambiguous identification.

Table 3: Optimized Mass Spectrometry Parameters

Parameter Setting
Instrument Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Ion Source Temp. 150 °C
Desolvation Temp. 400 °C
Nebulizer Gas Nitrogen, 45 psi
Full Scan (MS1) m/z 50 - 300

| Product Ion Scan (MS2) | Precursor Ion: m/z 155.1; Collision Energy: 10-30 eV |

Causality Note: The voltages and temperatures are optimized to achieve efficient desolvation and ionization without causing in-source fragmentation of the analyte. A product ion scan is performed by isolating the [M+H]⁺ ion (m/z 155.1) in the first quadrupole, subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell, and scanning the resulting fragment ions in the final quadrupole. Varying the collision energy allows for the characterization of both low-energy and high-energy fragmentation pathways.

Results and Data Interpretation

Full Scan Mass Spectrum

In a full scan experiment, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 155.0928 . Depending on the purity of the mobile phase and sample, minor adducts such as the sodium adduct [M+Na]⁺ (m/z 177.0747) or the potassium adduct [M+K]⁺ (m/z 193.0487) may also be present. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion to within a few parts-per-million (ppm) mass accuracy.[3]

Tandem MS (MS/MS) Fragmentation Analysis

The fragmentation of pyrazole derivatives is influenced by their substituents.[6][7] For this compound, the fragmentation is expected to involve neutral losses from the substituent groups. The proposed pathway below highlights the most probable fragmentation products.

Fragmentation parent [M+H]⁺ m/z 155.1 frag1 m/z 138.1 C₆H₈N₃O⁺ parent->frag1 -NH₃ frag2 m/z 127.1 C₄H₇N₄O⁺ parent->frag2 -C₂H₄ frag3 m/z 111.1 C₅H₇N₂O⁺ parent->frag3 -CONH₂ frag4 m/z 94.1 C₄H₄N₂O⁺ frag1->frag4 -C₂H₄

Caption: Proposed fragmentation pathway for [M+H]⁺ of the target analyte.

Table 4: Major Product Ions and Proposed Structures

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragment Structure/Identity
155.1 138.1 NH₃ (17.0 Da) Loss of the 4-amino group
155.1 127.1 C₂H₄ (28.0 Da) Loss of ethylene from the N-ethyl group
155.1 111.1 CONH₂ (44.0 Da) Loss of the carboxamide radical

| 138.1 | 94.1 | C₂H₄ (28.0 Da) | Subsequent loss of ethylene after ammonia loss |

Interpretation Note: The loss of ammonia (NH₃) is a characteristic fragmentation for compounds containing a primary amine. The loss of ethylene (C₂H₄) via a McLafferty-type rearrangement or similar process is common for N-ethyl substituted compounds. These distinct and predictable losses provide high confidence in the structural identification of the analyte.

Conclusion

This application note details a reliable and scientifically sound LC-MS/MS method for the analysis of this compound. The protocols for sample preparation, liquid chromatography, and mass spectrometry are robust and can be readily adapted by researchers in pharmaceutical and chemical analysis fields. The discussion of ionization theory and the elucidated fragmentation pathway provides a framework for understanding the analysis and can be extended to other novel pyrazole derivatives.

References

Application Note and Protocol: Recrystallization of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the purification of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide via recrystallization. While a definitive, published protocol for this specific molecule is not widely available, this guide synthesizes established methodologies for structurally analogous pyrazole carboxamide derivatives to propose a robust and adaptable procedure. The core of this protocol is a structured approach to solvent selection and optimization, critical for achieving high purity and yield. This guide is intended for researchers, scientists, and professionals in drug development who require a high degree of purity for their downstream applications.

Introduction: The Rationale for Recrystallization

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many synthesized organic compounds, the crude product often contains impurities from starting materials, byproducts, or side reactions. Recrystallization is a powerful and widely used technique for the purification of solid compounds, predicated on the principle of differential solubility of the desired compound and its impurities in a given solvent at varying temperatures. An effective recrystallization process hinges on the selection of an appropriate solvent system in which the target compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

This guide will detail a systematic approach to developing a recrystallization protocol for this compound, emphasizing the underlying chemical principles to empower the researcher to adapt and troubleshoot the procedure as needed.

Compound Properties and Safety Considerations

A thorough understanding of the physicochemical properties and potential hazards of this compound and related compounds is paramount before commencing any experimental work.

Table 1: Physicochemical Properties of Structurally Similar Pyrazole Carboxamide Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamideC₈H₁₄N₄O182.22Not Reported
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateC₇H₁₁N₃O₂169.1896-100
5-amino-1-phenylpyrazole-4-carboxamideC₁₀H₁₀N₄O202.21181

Data sourced from PubChem and other chemical suppliers.[1][2][3]

Safety Precautions:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Work should be conducted in a well-ventilated fume hood.

The Recrystallization Workflow: A Step-by-Step Protocol

The following protocol is a generalized procedure based on methods reported for similar pyrazole carboxamides.[5][6] The researcher should begin with small-scale solvent screening tests to identify the optimal solvent system before proceeding to a larger scale purification.

Stage 1: Solvent Selection – The Cornerstone of Purity

The ideal recrystallization solvent should meet the following criteria:

  • The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Impurities should be either insoluble at all temperatures (allowing for hot filtration) or highly soluble at all temperatures (remaining in the mother liquor upon cooling).

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Recommended Solvents for Screening:

Based on literature for related compounds, the following solvents are recommended for initial screening:

  • Alcohols: Isopropyl alcohol, Ethanol, Methanol

  • Ketones: Acetone[5]

  • Esters: Ethyl acetate[7]

  • Aqueous Mixtures: Ethanol/Water, Acetone/Water

Screening Protocol:

  • Place approximately 10-20 mg of the crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Note the approximate volume of solvent used. A good candidate will require a relatively large volume of solvent for dissolution at room temperature.

  • If the compound is sparingly soluble at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid is fully dissolved.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline solid upon cooling.

Stage 2: The Recrystallization Procedure

The following flowchart outlines the general recrystallization workflow:

G cluster_dissolution Dissolution cluster_filtration Filtration cluster_drying Drying dissolve 1. Dissolve crude compound in minimum amount of hot solvent hot_filtration 2. Hot filtration (if insoluble impurities are present) dissolve->hot_filtration Transfer solution cool 3. Cool filtrate slowly to induce crystallization hot_filtration->cool Transfer filtrate cold_filtration 4. Isolate crystals by vacuum filtration cool->cold_filtration Transfer crystal slurry wash 5. Wash crystals with a small amount of cold solvent cold_filtration->wash On filter dry 6. Dry the purified crystals wash->dry Transfer crystals

Caption: A generalized workflow for the recrystallization of this compound.

Detailed Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate. Continue to add small portions of the hot solvent until the compound has completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Try a different solvent or a solvent mixture.
Oiling out - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated.- Use a lower-boiling solvent.- Re-heat the solution and add a small amount of additional solvent before cooling.
Low recovery - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of cold solvent for washing.- Ensure the filtration apparatus is pre-heated for hot filtration.

Conclusion

This application note provides a comprehensive and adaptable protocol for the recrystallization of this compound. By following a systematic approach to solvent screening and adhering to the principles of recrystallization, researchers can achieve a high degree of purity for this compound. The provided troubleshooting guide should serve as a valuable resource for overcoming common challenges encountered during the purification process.

References

Application Notes and Protocols for Evaluating the Cellular Activity of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Carboxamide Scaffold as a Privileged Structure in Drug Discovery

The 1H-pyrazole-5-carboxamide core represents a versatile and highly valuable scaffold in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and notably, potent anticancer properties.[1][2] The adaptability of this heterocyclic system allows for strategic chemical modifications, leading to compounds that can selectively target key players in cellular signaling pathways.

Numerous studies have highlighted the potential of pyrazole carboxamide derivatives as inhibitors of critical oncology targets such as Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Fms-like Tyrosine Kinase 3 (FLT3).[1][3][4][5] These kinases are often dysregulated in various cancers, making them attractive targets for therapeutic intervention. The core structure's ability to form key hydrogen bonds and engage in various molecular interactions within ATP-binding pockets of kinases is a primary driver of its efficacy.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of fundamental cell-based assays to characterize the biological activity of a novel pyrazole derivative, 4-amino-1-ethyl-1H-pyrazole-5-carboxamide . We will proceed from initial screening for general antiproliferative effects to more detailed mechanistic studies, including cell cycle analysis and apoptosis induction. The protocols herein are designed to be robust and self-validating, providing a clear framework for assessing the therapeutic potential of this compound.

Part 1: Initial Assessment of Bioactivity: Cell Viability and Cytotoxicity Screening

The first step in evaluating a new compound is to determine its effect on cancer cell proliferation. A broadly used, reliable, and straightforward method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle of the MTT Assay

Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells. A decrease in signal indicates a reduction in cell viability, which can be due to cytotoxicity or cytostatic effects.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis cell_culture 1. Culture appropriate cancer cell lines (e.g., HepG2, MCF-7) cell_seeding 2. Seed cells into 96-well plates at optimal density cell_culture->cell_seeding adherence 3. Allow cells to adhere overnight cell_seeding->adherence compound_prep 4. Prepare serial dilutions of this compound treatment 5. Treat cells with compound dilutions and controls adherence->treatment compound_prep->treatment incubation 6. Incubate for 48-72 hours treatment->incubation mtt_add 7. Add MTT reagent to each well incubation->mtt_add formazan_incubation 8. Incubate for 2-4 hours to allow formazan formation mtt_add->formazan_incubation solubilization 9. Solubilize formazan crystals (e.g., with DMSO) formazan_incubation->solubilization readout 10. Measure absorbance at ~570 nm solubilization->readout data_norm 11. Normalize data to vehicle control readout->data_norm dose_response 12. Plot dose-response curve data_norm->dose_response ic50 13. Calculate IC50 value dose_response->ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Proliferation Assay

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)[1]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Causality: Optimal seeding density is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of the test compound in growth medium from your DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Self-Validation: Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO. This represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This validates the assay's ability to detect cell death.

      • Blank Control: Wells with medium but no cells, to measure background absorbance.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions or control media to the appropriate wells.

    • Incubate for 48 to 72 hours.

  • Assay Development:

    • After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitates.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

    • Causality: Incomplete solubilization is a common source of error. Ensure all purple color is dissolved before reading.

  • Data Acquisition and Analysis:

    • Read the absorbance on a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve.

    • Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Values
Cell LineTissue of OriginPutative Target StatusHypothetical IC₅₀ (µM) for this compoundDoxorubicin (Positive Control) IC₅₀ (µM)
HCT-116 Colon CarcinomaHigh CDK2 Expression8.50.9
MCF-7 Breast AdenocarcinomaHigh FGFR Expression12.21.5
MV4-11 Acute Myeloid LeukemiaFLT3-ITD Mutation2.10.5
A549 Lung CarcinomaWild-type Kinases> 502.0

Part 2: Elucidating the Mechanism of Action

Once antiproliferative activity is confirmed, the next logical step is to investigate how the compound is affecting the cells. Does it halt cell division (cytostatic) or does it induce cell death (cytotoxic)?

A. Cell Cycle Analysis by Flow Cytometry

Many kinase inhibitors exert their effects by causing arrest at specific phases of the cell cycle.[1] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Detailed Protocol: Propidium Iodide Staining for Cell Cycle

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at concentrations around the determined IC₅₀ (e.g., 1X and 2X IC₅₀) for 24-48 hours. Include a vehicle (DMSO) control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells to include any detached apoptotic cells.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. This fixes the cells and permeabilizes the membrane.

    • Causality: Dropwise addition of ethanol while vortexing prevents cell clumping, which is critical for accurate flow cytometry.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

    • Causality: RNase A is included to degrade RNA, ensuring that PI only stains DNA for accurate cell cycle profiling.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. A histogram of fluorescence intensity will show peaks corresponding to G0/G1, S, and G2/M phases.

B. Assessment of Apoptosis by Annexin V/PI Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), the Annexin V/PI assay is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can detect these early apoptotic cells. Propidium Iodide is used concurrently to identify late apoptotic or necrotic cells, which have lost membrane integrity.

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Treatment cluster_harvest Harvesting cluster_stain Staining cluster_analysis Flow Cytometry Analysis seed_cells 1. Seed cells in 6-well plates treat_compound 2. Treat with compound at IC50 concentrations for 24-48h seed_cells->treat_compound collect_cells 3. Collect all cells (adherent and floating) treat_compound->collect_cells wash_cells 4. Wash with cold PBS collect_cells->wash_cells resuspend 5. Resuspend in Annexin V Binding Buffer wash_cells->resuspend add_stains 6. Add FITC-Annexin V and Propidium Iodide resuspend->add_stains incubate_dark 7. Incubate for 15 minutes in the dark add_stains->incubate_dark acquire_data 8. Analyze on flow cytometer within 1 hour incubate_dark->acquire_data quadrant_analysis 9. Quantify cell populations: Live, Early Apoptotic, Late Apoptotic, Necrotic acquire_data->quadrant_analysis

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Follow step 1 as in the cell cycle protocol.

  • Harvesting: Collect all cells and wash once with cold PBS.

  • Staining:

    • Centrifuge the washed cells and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

    • Gently vortex and incubate at room temperature in the dark for 15 minutes.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis:

    • Analyze the samples by flow cytometry immediately (within 1 hour).

    • The data will be displayed in a dot plot with four quadrants:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes)

Part 3: Investigating a Potential Target: Kinase Inhibition

Given that pyrazole carboxamides are potent kinase inhibitors, a logical next step is to investigate this possibility.[3][4] This often begins with a broad biochemical screen against a panel of kinases, followed by cell-based assays to confirm activity on the identified target in a cellular context.

Conceptual Framework for Target Validation

Kinase_Target_Validation cluster_screening Initial Screening cluster_cellular Cellular Confirmation cluster_validation Functional Validation biochem_screen 1. Biochemical screen against a kinase panel (e.g., 100+ kinases) identify_hits 2. Identify primary kinase targets with significant inhibition biochem_screen->identify_hits select_cell_line 3. Select cell line with high expression or dependency on the target kinase (e.g., MV4-11 for FLT3) identify_hits->select_cell_line phospho_assay 4. Western Blot or ELISA for target phosphorylation select_cell_line->phospho_assay downstream_assay 5. Assess phosphorylation of downstream substrates (e.g., STAT5 for FLT3) phospho_assay->downstream_assay final_conclusion 7. Correlate target inhibition with cellular phenotype (apoptosis, cell cycle arrest) downstream_assay->final_conclusion phenotype_rescue 6. (Optional) Gene knockdown/rescue experiments phenotype_rescue->final_conclusion

Caption: Conceptual workflow for kinase target identification and validation.

Example Application: Assessing FLT3 Inhibition

If a biochemical screen identifies FLT3 as a potential target, the following cell-based assay can be performed.

Protocol: Western Blot for Phospho-FLT3

  • Cell Line: Use a cell line with constitutive FLT3 activation, such as MV4-11 (which carries an FLT3-ITD mutation).[5]

  • Treatment: Treat MV4-11 cells with increasing concentrations of this compound for a short duration (e.g., 2-4 hours).

  • Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for phosphorylated FLT3 (p-FLT3).

    • After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FLT3 to confirm equal loading.

  • Analysis: A dose-dependent decrease in the p-FLT3 signal relative to the total FLT3 signal indicates target engagement and inhibition in a cellular context.

Conclusion

This guide provides a structured, multi-faceted approach to characterizing the cellular activity of this compound. By systematically progressing from broad phenotypic screening to specific mechanistic and target-based assays, researchers can build a comprehensive profile of the compound's biological function. The inclusion of proper controls and an understanding of the causality behind each protocol step are paramount for generating reliable, high-quality data, ultimately enabling an informed assessment of the compound's therapeutic potential.

References

Application Notes and Protocols for the Characterization of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the initial characterization and application of the novel small molecule, 4-amino-1-ethyl-1H-pyrazole-5-carboxamide. Due to the limited specific data on this compound, this guide synthesizes field-proven insights from structurally related pyrazole-carboxamide derivatives to propose a logical and scientifically rigorous framework for its investigation. The protocols outlined herein are designed as a robust starting point for researchers to determine its mechanism of action and effective usage in cell-based assays.

Introduction and Scientific Context

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Many pyrazole-carboxamide derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][4]

Recent studies on 5-amino-1H-pyrazole-4-carboxamide derivatives have highlighted their potential as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation is a key driver in various cancers.[4] Other related pyrazole-carboxamides have shown potent activity against kinases like FLT3 and CDK2/4 or have been found to interact with DNA.[3][5][6]

Given this background, it is hypothesized that This compound may function as a kinase inhibitor. This application note will proceed under this primary hypothesis, providing protocols to test its efficacy against relevant cancer cell lines and to elucidate its molecular mechanism of action, focusing on the FGFR signaling pathway as a representative model.

Hypothesized Mechanism of Action: FGFR Pathway Inhibition

We propose that this compound may inhibit the catalytic activity of FGFRs. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, triggering downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[7] An effective inhibitor would block this initial phosphorylation event, thereby silencing the downstream pro-oncogenic signals.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes FGF FGF Ligand FGF->FGFR Binds Inhibitor 4-amino-1-ethyl-1H- pyrazole-5-carboxamide Inhibitor->FGFR Inhibits (Hypothesized) Experimental_Workflow A Step 1: Reagent Preparation - Solubility Testing - Stock Solution Preparation (e.g., 10 mM in DMSO) B Step 2: Cell Line Selection - Choose FGFR-dependent lines (e.g., KATO III, SNU-16) - Include a negative control line A->B C Step 3: Primary Screening (Cytotoxicity) - Perform MTT/XTT Assay - Treat cells with serial dilutions (0.01 nM to 100 µM) - Incubate for 72 hours B->C D Step 4: Data Analysis - Calculate IC50 values - Determine optimal concentration range for mechanistic studies C->D E Step 5: Mechanistic Validation (Target Engagement) - Treat cells with compound at ~IC50 concentration - Prepare cell lysates D->E F Step 6: Western Blot Analysis - Probe for phosphorylated FGFR (p-FGFR) - Probe for downstream targets (p-ERK, p-AKT) - Include total protein and loading controls E->F G Step 7: Interpretation - Correlate cytotoxicity with inhibition of target phosphorylation F->G

References

Application Note & Protocol: Best Practices for the Handling and Storage of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Drug Development Professionals and Researchers

Introduction

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, recognized for its versatile role in designing potent and selective inhibitors for a range of biological targets, including kinases, succinate dehydrogenase (SDH), and carbonic anhydrases.[1][2][3] Compounds derived from this core structure are integral to the discovery of novel therapeutics for oncology and infectious diseases.[3][4][5] 4-amino-1-ethyl-1H-pyrazole-5-carboxamide is a member of this vital class of molecules.

The integrity of such a research compound is paramount for generating reproducible and reliable experimental data. Improper handling or storage can lead to degradation via hydrolysis, oxidation, or photolysis, compromising its purity and reactivity. This guide provides a detailed framework for the safe handling and optimal storage of this compound, ensuring its stability and minimizing risks to laboratory personnel. The protocols herein are designed to uphold the highest standards of scientific integrity and laboratory safety.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's properties is the foundation of its proper handling. Below is a summary of the key characteristics of this compound.

PropertyDataRationale & Significance
Molecular Formula C₆H₁₀N₄OEssential for calculating molarity and for mass spectrometry verification.
Molecular Weight 154.17 g/mol Critical for accurate preparation of stock solutions and experimental concentrations.
Physical State Solid, likely a crystalline powder at room temperature.[6]The powdered form necessitates specific handling procedures to avoid inhalation and dispersion.[7]
CAS Number 1404968-33-6The unique Chemical Abstracts Service identifier for this specific chemical structure.
General Solubility Expected to be poorly soluble in water, soluble in organic solvents like DMSO and ethanol.Informs the choice of appropriate solvents for creating stock solutions for biological assays.
Structural Features Aminopyrazole ring with ethyl and carboxamide functional groups.The amino and amide groups are potential sites for chemical reactions and degradation if not stored correctly.[8]

Safety and Hazard Management

Based on data from structurally related aminopyrazole compounds, this compound should be handled with care. The primary risks are associated with irritation and exposure through inhalation or direct contact.[7][9]

Hazard Identification

While a specific Safety Data Sheet (SDS) for this exact compound is not available, related pyrazole carboxamides are classified with the following potential hazards:

  • Skin Corrosion/Irritation. [7][9]

  • Serious Eye Damage/Eye Irritation. [7][9]

  • Specific target organ toxicity (single exposure), potentially causing respiratory irritation. [7][9]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial to minimize exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to EU Standard EN166 or OSHA 29 CFR 1910.133 regulations.[6][7]

  • Hand Protection: Use chemically resistant nitrile gloves. Always inspect gloves before use and dispose of them properly after handling to avoid skin contact.[10]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: For weighing or any procedure that may generate dust, use a NIOSH/MSHA or EN 149 approved respirator or work within a certified chemical fume hood.[7][10]

Engineering Controls
  • Ventilation: Always handle the solid compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood to minimize inhalation risk.[7][9]

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]

Storage Protocols for Maximum Compound Stability

The primary objective of a storage strategy is to mitigate degradation from atmospheric moisture, oxygen, and light. We recommend a dual-protocol approach for master stocks and working aliquots.

Principle of Storage

The aminopyrazole moiety can be susceptible to oxidation, and the carboxamide group could undergo slow hydrolysis in the presence of moisture. Storing the compound in a dry, inert, and cool environment is therefore essential for preserving its structural integrity over time.

Long-Term Storage Protocol (Master Stock)

This protocol is designed for archival preservation of the primary compound supply.

  • Container: Use a low-headspace, amber glass vial with a PTFE-lined cap to protect from light and ensure an airtight seal.

  • Inert Atmosphere: Before sealing, flush the vial with an inert gas (argon or nitrogen) to displace oxygen. This step is critical to prevent long-term oxidative degradation.

  • Temperature: Store the tightly sealed vial at -20°C . This temperature significantly slows down potential degradation pathways.

  • Desiccation: Place the vial inside a secondary container (e.g., a small box or sealed bag) with a desiccant pouch to capture any ambient moisture.

  • Labeling: Clearly label the container with the compound name, CAS number, date of receipt, and storage conditions.

Short-Term Storage Protocol (Working Aliquots)

This protocol is for day-to-day use to prevent contamination and degradation of the master stock.

  • Aliquoting: Upon first use, it is highly recommended to weigh out and prepare several single-use aliquots from the master stock. This avoids repeated warming and cooling cycles of the main supply.

  • Container: Store aliquots in smaller, appropriately sized vials.

  • Temperature: For solid aliquots, storage at 2-8°C in a desiccator is sufficient for weekly use.[9] For solutions (e.g., in DMSO), store at -20°C or -80°C .[11]

  • Protection from Light: Always use amber vials or wrap clear vials in aluminum foil.

ParameterLong-Term Storage (Master Stock)Short-Term Storage (Working Aliquots)
Temperature -20°C2-8°C (solid) or -20°C to -80°C (solution)[11]
Atmosphere Inert Gas (Argon or Nitrogen)Standard Atmosphere (in desiccator)
Light Exposure Protect from light (Amber vial)Protect from light
Container Tightly sealed, low-headspace glass vial with PTFE-lined cap.Tightly sealed vials.
Best For Archival supply, preserving purity for months to years.Daily or weekly experimental use, preventing freeze-thaw cycles.

Handling Protocols and Experimental Workflows

Adherence to a strict, step-by-step handling procedure ensures both user safety and the quality of experimental outcomes.

Protocol for Weighing and Aliquoting
  • Preparation: Don all required PPE (lab coat, gloves, safety goggles). Perform the procedure in a chemical fume hood or powder containment hood.

  • Equilibration: Before opening, allow the master stock container to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Use an analytical balance. Tare a clean weighing paper or vial. Using a clean spatula, carefully transfer the desired amount of the compound.

  • Closure: Promptly and securely seal the master stock container, flush with inert gas if possible, and return it to its designated long-term storage location.

  • Cleanup: Carefully clean the spatula and the weighing area to remove any residual powder. Dispose of contaminated weighing paper and gloves in the appropriate chemical waste stream.

Protocol for Stock Solution Preparation
  • Solvent Selection: Choose a high-purity, anhydrous grade solvent appropriate for your experiment (e.g., DMSO, DMF, or Ethanol). Confirm the compound's solubility in the chosen solvent.

  • Dissolution: Add the weighed compound to a sterile, amber vial. Using a calibrated pipette, add the calculated volume of solvent to achieve the desired molarity (e.g., 10 mM).

  • Solubilization: Cap the vial and vortex gently until the solid is completely dissolved. If needed, brief sonication in a water bath can aid dissolution.

  • Storage: Store the resulting stock solution according to the short-term storage protocol (-20°C or -80°C). Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Workflow Visualizations

The following diagrams illustrate standardized workflows for handling this compound.

G cluster_prep Compound Preparation cluster_storage Storage receive Receive Compound inspect Log & Inspect Vial receive->inspect equilibrate Equilibrate to RT inspect->equilibrate First Use long_term Long-Term Storage (-20°C, Inert Gas) inspect->long_term Store Immediately weigh Weigh in Fume Hood equilibrate->weigh dissolve Prepare Stock Solution (e.g., 10 mM in DMSO) weigh->dissolve short_term Short-Term Aliquot (2-8°C or -20°C) weigh->short_term Store Solid Aliquot dissolve->short_term Store Solution Aliquot ready Ready for Experiment dissolve->ready

Caption: Decision workflow for handling and storage of this compound.

G cluster_workflow Typical Cell-Based Assay Workflow retrieve Retrieve Aliquot from -20°C Storage thaw Thaw & Prepare Working Dilutions retrieve->thaw treat Treat Cells in Plate thaw->treat incubate Incubate (Time, Temp, CO2) treat->incubate acquire Acquire Data (e.g., Read Plate) incubate->acquire analyze Analyze & Interpret Results acquire->analyze

Caption: General experimental workflow using a prepared solution of the compound.

Incompatibilities and Waste Disposal

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous and potentially hazardous reactions.[7]

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[9] Contaminated labware should be decontaminated or disposed of as chemical waste.

Conclusion

The scientific value of this compound in research and development is directly linked to its purity and stability. By implementing the rigorous handling and storage protocols detailed in this guide, researchers can ensure the integrity of their compound, promote a safe laboratory environment, and generate high-quality, reproducible data. Adherence to these best practices is a critical component of sound scientific methodology.

References

Application Note & Protocol: Determination of the Solubility of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of DMSO in Early-Stage Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide range of both polar and nonpolar compounds.[1][2] This characteristic makes it an indispensable tool in the early stages of drug discovery, particularly for the creation of concentrated stock solutions used in high-throughput screening (HTS). The solubility of a test compound, such as 4-amino-1-ethyl-1H-pyrazole-5-carboxamide, in DMSO is a fundamental parameter that influences the quality and reliability of subsequent biological and pharmacological assays.[3] Poor solubility can lead to precipitation, inaccurate concentration measurements, and ultimately, misleading experimental results.[4]

This document provides a detailed guide for determining the solubility of this compound in DMSO. It outlines both a qualitative and a quantitative protocol, explains the scientific principles behind the experimental choices, and offers insights for troubleshooting and data interpretation.

Understanding the Solute and Solvent

2.1. This compound

This compound belongs to the pyrazole class, a group of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of both amino and carboxamide functional groups suggests the potential for hydrogen bonding, which will influence its solubility profile.

2.2. Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar solvent with a relatively high boiling point.[1] Its ability to act as both a hydrogen bond acceptor and its large dipole moment contribute to its excellent solvating power.[5] However, it is also hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This is a critical consideration, as water contamination can affect the solubility of a compound.

Quantitative Solubility Data Summary (Hypothetical)

While specific experimental data for the solubility of this compound in DMSO is not publicly available, the following table illustrates how such data would be presented upon experimental determination. The protocols outlined in this document will enable the user to generate this data.

ParameterValueTemperature (°C)Method
Kinetic Solubility> 200 mM (Hypothetical)25NMR Spectroscopy
Thermodynamic Solubility185 mM (Hypothetical)25Shake-Flask Method

Experimental Protocols

Two primary types of solubility are relevant in a drug discovery context: kinetic and thermodynamic solubility.

  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a non-equilibrium measurement and is often used in high-throughput screening settings.[7][8]

  • Thermodynamic solubility , also known as equilibrium solubility, is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[4][7] This is a more accurate representation of a compound's true solubility.

Protocol 1: Kinetic Solubility Determination in DMSO via NMR Spectroscopy

This protocol provides a rapid and accurate method for determining the solubility of a compound in DMSO, which is particularly useful for preparing stock solutions for screening.[9]

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to both confirm the structural integrity of the compound and to quantify its concentration in solution. By preparing a series of solutions at increasing concentrations and observing the NMR spectra, the point of saturation can be determined.

Materials:

  • This compound (solid)

  • Anhydrous DMSO-d6 (deuterated DMSO for NMR)

  • High-precision analytical balance

  • Vortex mixer

  • Sonicator

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes

  • NMR tubes

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh approximately 10 mg of this compound into a microcentrifuge tube.

    • Add 200 µL of anhydrous DMSO-d6 to the tube. This creates a high-concentration slurry.

    • Vortex the tube vigorously for 2 minutes.

    • Sonicate the tube for 15 minutes to aid dissolution.

    • Allow the solution to equilibrate at room temperature for at least 24 hours to ensure it reaches equilibrium.

  • Sample Preparation for NMR:

    • After the equilibration period, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved solid.

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

    • Prepare a series of dilutions of the supernatant in fresh anhydrous DMSO-d6. For example, create 1:10, 1:50, and 1:100 dilutions.

    • Transfer each dilution to a separate NMR tube.

  • NMR Data Acquisition and Analysis:

    • Acquire a standard ¹H NMR spectrum for each dilution.

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Identify a well-resolved peak corresponding to the compound.

    • Integrate this peak and compare the integrals across the dilution series. The concentration of the saturated solution can be calculated by comparing the integral of the diluted samples to a known concentration standard or by using a quantitative NMR (qNMR) approach with an internal standard.

Data Interpretation: The concentration of the undiluted supernatant represents the kinetic solubility of the compound in DMSO. If the integrals of the diluted samples scale linearly, it indicates that the compound was fully dissolved at that concentration.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method

This is the gold-standard method for determining the thermodynamic solubility of a compound.[3][10]

Rationale: By agitating an excess of the solid compound in the solvent for an extended period, the system reaches a state of equilibrium between the dissolved and undissolved compound. The concentration of the dissolved compound in the supernatant is then measured.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • High-precision analytical balance

  • Glass vials with screw caps

  • Orbital shaker or vial roller system[4]

  • Centrifuge

  • HPLC-UV system

  • Calibrated micropipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a glass vial (e.g., 5 mg in 1 mL of DMSO). The key is to have undissolved solid visible.

    • Seal the vial tightly.

    • Place the vial on an orbital shaker or roller system.

    • Agitate the sample at a constant temperature (e.g., 25 °C) for 24-48 hours.[11]

  • Separation of Saturated Solution:

    • After incubation, visually confirm the presence of undissolved solid.

    • Centrifuge the vial to pellet the solid.

    • Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining micro-particles.

  • Quantification by HPLC-UV:

    • Prepare a calibration curve using known concentrations of this compound in DMSO.

    • Analyze the filtered supernatant by HPLC-UV.

    • Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve.

Data Interpretation: The concentration determined by HPLC-UV is the thermodynamic solubility of the compound in DMSO at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis compound_solid Compound (Solid) slurry Create Slurry/ Excess Solid Mixture compound_solid->slurry dmso Anhydrous DMSO dmso->slurry agitation Agitation/Incubation (Vortex, Sonicate, Shake) slurry->agitation centrifugation Centrifugation agitation->centrifugation filtration Filtration (Optional) centrifugation->filtration supernatant Collect Supernatant filtration->supernatant nmr NMR Analysis supernatant->nmr Kinetic hplc HPLC-UV Analysis supernatant->hplc Thermodynamic solubility_data Solubility Data (mg/mL or M) nmr->solubility_data hplc->solubility_data

Caption: Workflow for determining kinetic and thermodynamic solubility.

Decision Tree for Solubility Assessment

G start Start: Determine Solubility in DMSO screening_stage Assay Purpose? start->screening_stage kinetic Perform Kinetic Solubility Assay (e.g., NMR Method) screening_stage->kinetic Early Stage / HTS thermodynamic Perform Thermodynamic Solubility Assay (Shake-Flask Method) screening_stage->thermodynamic Lead Optimization / Formulation check_solubility_k check_solubility_k kinetic->check_solubility_k Analyze Results check_solubility_t check_solubility_t thermodynamic->check_solubility_t Analyze Results proceed_k Proceed with Stock Preparation check_solubility_k->proceed_k Solubility > Desired Stock Conc.? reformulate_k Consider Co-solvents or Reformulation check_solubility_k->reformulate_k No proceed_t Use Data for Further Development check_solubility_t->proceed_t Solubility Meets Requirements? reformulate_t Modify Compound or Formulation check_solubility_t->reformulate_t No

Caption: Decision guide for selecting the appropriate solubility assay.

Trustworthiness and Self-Validation

To ensure the validity of the experimental results, the following controls should be implemented:

  • System Suitability: Before running the samples, analyze a compound with a known solubility in DMSO to verify that the analytical system (HPLC-UV or NMR) is performing correctly.

  • Negative Control: Analyze a sample of pure DMSO to establish a baseline and identify any potential solvent-related impurities.

  • Replicates: Perform all measurements in at least triplicate to assess the reproducibility of the results.

  • Calibration Curve Linearity: For HPLC-UV analysis, ensure that the calibration curve has a correlation coefficient (R²) of >0.99.

Conclusion

Determining the solubility of this compound in DMSO is a foundational step for its use in further research and development. By following the detailed protocols outlined in this application note, researchers can obtain reliable and reproducible solubility data. This information is crucial for the preparation of accurate stock solutions, ensuring the integrity of subsequent screening and biological assays, and guiding the overall drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.

Introduction: The Synthetic Landscape

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route proceeds in two key stages:

  • Regioselective Cyclization: The formation of the pyrazole ring by reacting ethyl 2-cyano-3-ethoxyacrylate with ethylhydrazine to produce the intermediate, ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate.

  • Amidation: The conversion of the ethyl ester intermediate into the final carboxamide product.

Each of these stages presents unique challenges that can impact the overall yield. This guide will dissect each step, providing detailed protocols, troubleshooting tables, and mechanistic insights to help you navigate these challenges effectively.

PART 1: Core Directive - A Structured Guide to Yield Enhancement

This guide is structured to follow the logical flow of the synthesis, addressing potential issues as they arise. We will begin with the crucial cyclization step, followed by the amidation reaction, and conclude with a comprehensive FAQ section.

Stage 1: Regioselective Synthesis of Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

The formation of the pyrazole ring is the cornerstone of this synthesis. The reaction between an α,β-unsaturated carbonyl compound and a hydrazine derivative is a classic method for pyrazole synthesis.[1] However, the use of a substituted hydrazine, such as ethylhydrazine, introduces the challenge of regioselectivity.

Reaction Mechanism and the Challenge of Regioisomers

The reaction proceeds through a Michael addition of the hydrazine to the activated alkene, followed by an intramolecular cyclization and subsequent elimination of ethanol. With ethylhydrazine, the nucleophilic attack can occur from either of the two nitrogen atoms, potentially leading to two different regioisomers: the desired 1-ethyl-4-aminopyrazole and the undesired 1-ethyl-5-aminopyrazole. The formation of the 5-aminopyrazole isomer is a common side reaction that can significantly reduce the yield of the target intermediate.[1]

Visualizing the Reaction Pathway

reaction_pathway Ethyl 2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate Michael Adduct Michael Adduct Ethyl 2-cyano-3-ethoxyacrylate->Michael Adduct + Ethylhydrazine Ethylhydrazine Ethylhydrazine Ethylhydrazine->Michael Adduct Cyclization Cyclization Michael Adduct->Cyclization Intermediate_Ester Ethyl 4-amino-1-ethyl-1H- pyrazole-5-carboxylate Cyclization->Intermediate_Ester Desired Pathway Side_Product Undesired Regioisomer (5-amino) Cyclization->Side_Product Competing Pathway

Caption: Synthetic pathway for the formation of the intermediate ester, highlighting the potential for side-product formation.

Protocol for Intermediate Ester Synthesis

This protocol is a baseline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Ethylhydrazine (or its salt, e.g., oxalate or hydrochloride)

  • Ethanol (or other suitable solvent)

  • Triethylamine (or another suitable base if using a hydrazine salt)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.

  • If using an ethylhydrazine salt, add triethylamine (1.1 equivalents) to the solution to liberate the free base.

  • Slowly add ethylhydrazine (1.1 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Guide for Stage 1
Observed Issue Potential Cause Recommended Solution
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of the undesired 5-amino regioisomer. 3. Degradation of starting materials or product.1. Increase reaction time or temperature. Monitor closely by TLC. 2. Alter the solvent polarity or reaction temperature. Some studies suggest that solvent choice can influence regioselectivity.[1] Consider a lower reaction temperature to favor the thermodynamically more stable product. 3. Ensure the purity of starting materials. Ethylhydrazine can be unstable; use freshly distilled or a high-purity grade.
Presence of Multiple Spots on TLC 1. Formation of regioisomers. 2. Unreacted starting materials. 3. Side reactions such as polymerization of the acrylate.1. Optimize reaction conditions to favor the desired isomer. Purification by column chromatography will be necessary. 2. Ensure correct stoichiometry and reaction time. 3. Add the hydrazine slowly and maintain a controlled temperature during the addition.
Difficulty in Purifying the Product 1. Similar polarity of the desired product and the regioisomeric byproduct. 2. Oily nature of the crude product.1. Use a high-efficiency silica gel for column chromatography and experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes). 2. Attempt to induce crystallization by adding a small amount of a non-polar solvent and scratching the flask. Seeding with a previously obtained crystal can also be effective.

Stage 2: Amidation of Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

The final step in the synthesis is the conversion of the ethyl ester to the corresponding primary amide. This is typically achieved by reacting the ester with ammonia or a source of ammonia.

General Principles of Amidation

Amidation of esters is a nucleophilic acyl substitution reaction. The reaction can be sluggish and may require elevated temperatures or pressures to proceed at a reasonable rate. The use of a catalyst can sometimes be beneficial.

Visualizing the Amidation Workflow

amidation_workflow Intermediate_Ester Ethyl 4-amino-1-ethyl-1H- pyrazole-5-carboxylate Reaction_Vessel Reaction_Vessel Intermediate_Ester->Reaction_Vessel Ammonia_Source Ammonia or Ammonium Hydroxide Ammonia_Source->Reaction_Vessel Final_Product 4-amino-1-ethyl-1H- pyrazole-5-carboxamide Reaction_Vessel->Final_Product Heat/Pressure Purification Purification Final_Product->Purification Recrystallization/ Chromatography

Caption: A simplified workflow for the amidation of the intermediate ester to the final product.

Protocol for Amidation

Method A: Using Aqueous Ammonium Hydroxide

  • Place the ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1 equivalent) in a sealed pressure vessel.

  • Add a concentrated solution of ammonium hydroxide.

  • Heat the mixture with stirring. The temperature and reaction time will need to be optimized (e.g., 80-120 °C for several hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction vessel to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the aqueous solution may need to be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The crude product can be purified by recrystallization.

Method B: Using Ammonia in an Organic Solvent

  • Dissolve the ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1 equivalent) in a suitable organic solvent (e.g., methanol, ethanol).

  • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a saturated solution of ammonia in the chosen solvent.

  • Seal the reaction vessel and allow it to warm to room temperature, then heat as necessary.

  • Workup and purification are similar to Method A.

Troubleshooting Guide for Stage 2
Observed Issue Potential Cause Recommended Solution
Low Conversion to the Amide 1. Insufficient reaction time, temperature, or pressure. 2. Hydrolysis of the ester back to the carboxylic acid if using aqueous conditions.1. Increase the reaction temperature and/or time. The use of a sealed vessel is often necessary to reach the required temperatures and maintain ammonia concentration. 2. Use anhydrous ammonia in an organic solvent to avoid hydrolysis.
Formation of Side Products 1. Decomposition of the starting material or product at high temperatures. 2. Reaction of the amino group on the pyrazole ring.1. Carefully optimize the reaction temperature. A lower temperature for a longer duration may be beneficial. 2. While less likely under these conditions, if N-acylation or other side reactions are observed, protection of the amino group may be considered, although this adds extra steps to the synthesis.
Difficult Product Isolation 1. High solubility of the product in the reaction medium.1. If the product is soluble in the aqueous medium, concentrate the solution and/or perform multiple extractions with an appropriate organic solvent. 2. For purification, consider recrystallization from different solvent systems or column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I perform a one-pot synthesis of this compound?

While multicomponent reactions for the synthesis of pyrazole derivatives are known, a direct one-pot synthesis of the target carboxamide from simple starting materials is not well-documented and would likely present significant challenges in controlling selectivity and side reactions.[2] A stepwise approach as outlined above generally offers better control and higher purity of the final product.

Q2: What is the best way to monitor the progress of these reactions?

Thin Layer Chromatography (TLC) is a convenient method for monitoring both stages of the synthesis. For the cyclization step, you will be looking for the disappearance of the starting acrylate and the appearance of a new, more polar spot for the pyrazole ester. For the amidation, the carboxamide product will be more polar than the starting ester. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for monitoring the reactions and identifying any side products.

Q3: Are there any alternative reagents for the amidation step?

If direct amidation with ammonia proves to be low-yielding, an alternative is to first hydrolyze the ester to the corresponding carboxylic acid. The carboxylic acid can then be coupled with ammonia using a standard peptide coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).[2] However, this adds two extra steps to the synthesis (hydrolysis and coupling).

Q4: How can I confirm the structure of my final product?

The structure of this compound should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be compared with literature values if available, or carefully analyzed to ensure it is consistent with the expected structure.

Q5: What are the key safety precautions for this synthesis?

  • Ethylhydrazine is toxic and potentially carcinogenic; handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reactions involving ammonia, especially under heat and pressure, should be conducted in a properly sealed and shielded pressure vessel.

  • Always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Pyrazole Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields. Here, we move beyond simple procedural lists to delve into the underlying chemical principles governing this important transformation. By understanding the "why" behind each step, you can more effectively diagnose and resolve issues in your synthetic workflow.

Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses the most common initial observations associated with low-yield reactions.

Q1: My reaction has a low yield of the desired pyrazole carboxamide, and I see a significant amount of unreacted starting materials. What are the likely causes?

A low conversion rate with recovery of starting materials typically points to issues with reaction kinetics or the presence of inhibitors. Here are the primary factors to investigate:

  • Suboptimal Coupling Reagents or Conditions: The choice and handling of coupling reagents are critical for efficient amide bond formation.[1][2] Many common reagents are sensitive to moisture and can lose activity if not stored and handled under inert conditions.

  • Insufficient Reaction Time or Temperature: Amide bond formation, especially with sterically hindered substrates, can be slow. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3][4] In some cases, a moderate increase in temperature can significantly improve the reaction rate, but this must be balanced against the potential for side reactions.

  • Poor Quality Starting Materials: Impurities in either the pyrazole carboxylic acid or the amine can inhibit the reaction.[3] For instance, residual water or other nucleophilic impurities can compete for the activated carboxylic acid, reducing the yield of the desired product.

Q2: My reaction is messy, with multiple spots on the TLC plate and a low yield of the purified product. What are the most common side reactions?

A complex reaction mixture suggests the occurrence of one or more side reactions. Understanding these potential pathways is key to mitigating them.

  • Formation of Regioisomers: When using unsymmetrical pyrazole carboxylic acids, acylation can sometimes occur at different positions, leading to a mixture of isomers that can be difficult to separate.[3]

  • Epimerization: If your starting materials contain chiral centers, particularly at the α-carbon of the carboxylic acid or amine, the reaction conditions (especially elevated temperatures or the use of certain bases) can lead to racemization or epimerization.

  • Decomposition of Starting Materials or Product: The stability of your pyrazole and amine under the reaction conditions is a critical factor.[4] Strong bases or high temperatures can cause decomposition, especially if sensitive functional groups are present.[4]

  • Side Reactions of Coupling Reagents: Some coupling reagents can participate in side reactions. For example, carbodiimides can form N-acylurea byproducts, which can complicate purification.

Q3: I am struggling with the purification of my pyrazole carboxamide, leading to significant product loss. What are some effective purification strategies?

Purification can be a major bottleneck in achieving a good isolated yield. Pyrazole carboxamides can sometimes be challenging to purify due to their polarity and potential for hydrogen bonding.

  • Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining high-purity material. Experiment with different solvent systems to find conditions that provide good crystal formation and efficient removal of impurities.

  • Column Chromatography: For non-crystalline products or when crystallization is ineffective, column chromatography is the standard purification technique.[3][4] Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial for good separation.

  • Acid-Base Extraction: If your pyrazole carboxamide has a basic or acidic handle, you can use acid-base extraction during the workup to remove neutral impurities. Conversely, if your impurities are acidic or basic, this technique can be used to remove them from your product. A method for purifying pyrazoles involves their conversion to acid addition salts, which can then be crystallized from organic solvents.[5]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific problems identified in the initial diagnosis.

Guide 2.1: Optimizing the Amide Coupling Reaction

Low conversion is a frequent issue that can often be resolved by systematically optimizing the reaction conditions.

Step 1: Re-evaluate Your Coupling Reagent

Not all coupling reagents are created equal. Their effectiveness can depend on the specific substrates being used.

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Cost-effective, commonly used.Can lead to N-acylurea byproduct formation.
HATU/HBTU High reactivity, often gives good yields with hindered substrates.More expensive, can cause epimerization.
PyBOP Effective for sterically demanding couplings.Can be sensitive to moisture.

Protocol for a Test Reaction:

  • Set up small-scale parallel reactions using different coupling reagents (e.g., EDC/HOBt, HATU, and PyBOP).

  • Ensure all reagents are of high quality and handled under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Use a standard set of conditions for each reaction (e.g., room temperature in DMF).

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Compare the conversion rates to identify the most effective coupling reagent for your specific substrates.

Step 2: Screen Different Solvents and Bases

The choice of solvent and base can have a profound impact on the reaction rate and the formation of side products.

  • Solvents: Common solvents for amide coupling include dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (MeCN). The polarity of the solvent can influence the solubility of the reagents and the transition state of the reaction.

  • Bases: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction. The choice of base can be critical, as overly strong bases may cause side reactions.[4]

Step 3: Optimize Reaction Temperature and Time

If room temperature reactions are slow, a moderate increase in temperature (e.g., to 40-60 °C) can often accelerate the reaction. However, be mindful that higher temperatures can also promote side reactions and epimerization. Always monitor the reaction closely to find the optimal balance.

Troubleshooting Workflow: Low Conversion

G start Low Conversion of Starting Materials reagent Step 1: Evaluate Coupling Reagent - Check activity and handling - Screen different reagents (EDC, HATU, etc.) start->reagent conditions Step 2: Optimize Reaction Conditions - Screen solvents (DCM, DMF) - Screen bases (TEA, DIPEA) reagent->conditions temp_time Step 3: Adjust Temperature and Time - Monitor by TLC/LC-MS - Cautiously increase temperature conditions->temp_time purity Step 4: Verify Starting Material Purity - Re-purify if necessary temp_time->purity end Improved Yield purity->end

Caption: A logical workflow for troubleshooting low reaction conversion.

Guide 2.2: Identifying and Mitigating Side Reactions

A "messy" reaction with multiple byproducts requires a systematic approach to identify the unwanted reaction pathways and adjust the conditions to minimize them.

Step 1: Characterize the Byproducts

Before you can address side reactions, you need to know what they are.

  • LC-MS Analysis: This is the most powerful tool for identifying the molecular weights of the components in your reaction mixture.

  • NMR Spectroscopy: If a major byproduct can be isolated, ¹H and ¹³C NMR spectroscopy can provide detailed structural information.

Common Byproducts and Their Mitigation:

ByproductPotential CauseMitigation Strategy
N-acylurea Use of carbodiimide coupling reagents (e.g., EDC).Add an activating agent like HOBt or HOAt to intercept the O-acylisourea intermediate.
Epimerized Product High temperature or use of a strong base.Run the reaction at a lower temperature and use a milder base.
Dimerization of Starting Materials Self-condensation of the activated carboxylic acid.Use a slow addition of the coupling reagent to the mixture of the carboxylic acid and amine.

Experimental Workflow: Amide Coupling

G start Start: Pyrazole Carboxylic Acid + Amine add_reagents 1. Dissolve in Anhydrous Solvent start->add_reagents add_base 2. Add Base (e.g., DIPEA) add_reagents->add_base add_coupling 3. Add Coupling Reagent (e.g., HATU) add_base->add_coupling stir 4. Stir at Controlled Temperature add_coupling->stir monitor 5. Monitor by TLC/LC-MS stir->monitor workup 6. Aqueous Workup monitor->workup purify 7. Purification (Chromatography/Crystallization) workup->purify product Final Product: Pyrazole Carboxamide purify->product

Caption: A typical experimental workflow for pyrazole carboxamide synthesis.

Section 3: Purity of Starting Materials - A Critical Factor

The purity of your starting materials is paramount for a successful reaction. Impurities can not only lead to side reactions but can also poison catalysts or inhibit the reaction.

Q4: How can I ensure the purity of my pyrazole carboxylic acid and amine?

  • Recrystallization: For solid starting materials, recrystallization is an excellent method for removing impurities.[3]

  • Distillation: For liquid starting materials, distillation can be used to purify them.

  • Drying: Ensure your starting materials are thoroughly dried, as water is a common culprit in low-yielding amide coupling reactions. Drying over a desiccant or using a high-vacuum line can be effective.

References

Technical Support Center: Synthesis of 4-Amino-1-ethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of pyrazole chemistry and practical laboratory experience. Our goal is to empower you to identify, mitigate, and resolve common synthetic challenges, ensuring the efficient and successful production of your target compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound. Each entry details potential causes and provides actionable solutions.

Question 1: Why is the yield of my target compound, this compound, consistently low?

Low yields can be attributed to several factors, from incomplete reactions to the formation of side products. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incomplete Cyclization: The core pyrazole ring formation is a critical step. Inadequate reaction time, suboptimal temperature, or an inappropriate base can lead to unreacted starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature. Ensure the base used (e.g., triethylamine, potassium carbonate) is fresh and added in the correct stoichiometric amount.[1]

  • Formation of Regioisomers: The use of ethylhydrazine can lead to the formation of the undesired regioisomer, 4-amino-2-ethyl-2H-pyrazole-3-carboxamide.

    • Solution: The regioselectivity of the cyclization is often influenced by the solvent and reaction temperature. A systematic screening of solvents (e.g., ethanol, isopropanol, dioxane) may be necessary to favor the desired isomer. Lowering the reaction temperature can sometimes enhance regioselectivity.

  • Sub-optimal Hydrolysis of the Nitrile Precursor: If your synthesis proceeds through a nitrile intermediate (e.g., 4-amino-1-ethyl-1H-pyrazole-5-carbonitrile), incomplete hydrolysis to the carboxamide will result in a mixture of products and a lower yield of the desired compound.

    • Solution: Ensure that the hydrolysis conditions (acidic or basic) are sufficiently stringent. For acidic hydrolysis, concentrated sulfuric or hydrochloric acid may be required.[2] For basic hydrolysis, a higher concentration of hydroxide and elevated temperatures might be necessary. Monitor the disappearance of the nitrile peak by Infrared (IR) spectroscopy.

  • Product Degradation: The amino group on the pyrazole ring can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain reagents.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purge solvents with an inert gas before use. Consider the use of antioxidants if compatible with your reaction conditions.

Question 2: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Purification challenges often stem from the presence of closely related side products or unreacted starting materials.

Likely Impurities & Purification Strategies:

ImpurityIdentificationPurification Method
Unreacted Starting Materials TLC, HPLC, NMRColumn chromatography, recrystallization
Regioisomeric Pyrazole HPLC, NMRCareful column chromatography with a shallow solvent gradient, fractional crystallization
Nitrile Intermediate IR (nitrile stretch ~2220-2260 cm⁻¹), HPLCDrive the hydrolysis reaction to completion; if not feasible, separate by column chromatography.
Hydrolyzed Carboxylic Acid HPLC, LC-MSAcid-base extraction. The carboxylic acid will be soluble in a basic aqueous solution, while the amide remains in the organic layer.

Workflow for Impurity Identification and Removal:

Caption: Troubleshooting workflow for purification.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

1. What is a common synthetic route for this compound?

A prevalent method involves a multi-step synthesis starting from ethyl (ethoxymethylene)cyanoacetate and ethylhydrazine. The general pathway is as follows:

  • Cyclization: Reaction of ethyl (ethoxymethylene)cyanoacetate with ethylhydrazine to form ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate.[1]

  • Ammonolysis or Hydrolysis/Amidation: Conversion of the ethyl ester to the primary amide. This can be achieved either by direct reaction with ammonia (ammonolysis) or through a two-step process of hydrolyzing the ester to the carboxylic acid, followed by coupling with ammonia or an amine.

Visual Representation of the Synthetic Pathway:

SynthesisPathway EMCA Ethyl (ethoxymethylene)cyanoacetate Intermediate Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate EMCA->Intermediate + EtHydrazine Ethylhydrazine EtHydrazine->Intermediate FinalProduct This compound Intermediate->FinalProduct Ammonolysis Ammonia Ammonia Ammonia->FinalProduct

Caption: A common synthetic route.

2. What analytical techniques are recommended for in-process control and final product characterization?

  • Thin Layer Chromatography (TLC): Ideal for rapid monitoring of reaction progress and preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to track the formation of isomers and other side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the final product. It is also a powerful tool for identifying and quantifying impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound and can help in the identification of unknown impurities.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the disappearance of a nitrile peak or the appearance of an amide carbonyl.

3. Are there any specific safety precautions to consider during this synthesis?

  • Hydrazine Derivatives: Ethylhydrazine is a toxic and potentially carcinogenic substance. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Strong Acids and Bases: The hydrolysis and amidation steps may involve the use of corrosive reagents. Handle with care and appropriate PPE.

  • Solvents: Many organic solvents used in synthesis are flammable. Avoid open flames and ensure proper grounding of equipment.

4. How can I confirm the regiochemistry of the final product?

Distinguishing between the 1-ethyl and 2-ethyl isomers can be challenging. Advanced NMR techniques are often required:

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can show through-space correlations between protons. For the desired 1-ethyl isomer, an NOE may be observed between the ethyl group protons and the pyrazole ring proton.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique can show correlations between protons and carbons that are 2-3 bonds away, helping to piece together the connectivity of the molecule and confirm the position of the ethyl group.

By understanding the potential pitfalls and employing a systematic approach to troubleshooting, the synthesis of this compound can be optimized for both yield and purity. This guide serves as a starting point for addressing common challenges, and further investigation into the specific literature for closely related analogs is always recommended for novel insights.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Here, we address common challenges encountered during experimental work, offering not just solutions but also the underlying scientific principles to empower your research and development.

Frequently Asked Questions (FAQs)

This section provides quick answers to some of the most common questions regarding pyrazole synthesis. For more detailed troubleshooting, please refer to the subsequent sections.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the most common culprits?

A1: Low yield is a frequent issue in pyrazole synthesis and can often be traced back to several key factors. The most common causes include impure starting materials, suboptimal reaction conditions (such as temperature, solvent, and pH), and the occurrence of side reactions.[1][2] The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is critical, as impurities can lead to competing reactions and complicate the purification process.[1] It's also important to ensure the correct stoichiometry of your reactants; sometimes, a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]

Q2: I'm observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a classic challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[1][3] Regioselectivity is governed by both steric and electronic factors of the substituents on both reactants.[1] To improve selectivity, consider altering the reaction solvent; for instance, fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to enhance regioselectivity compared to ethanol.[4] Additionally, aprotic dipolar solvents like DMF or NMP can provide better results than polar protic solvents in certain cases.[5]

Q3: The reaction mixture has turned dark and tarry. What causes this, and how can I prevent it?

A3: The formation of a dark, tarry substance often indicates polymerization or degradation of the starting materials or the pyrazole product itself.[6][7] This is typically a consequence of excessively high temperatures or highly acidic conditions.[7] To mitigate this, consider lowering the reaction temperature and extending the reaction time.[6] Using a milder acid catalyst or even running the reaction under neutral conditions can also be beneficial.[7] Ensuring the high purity of your starting materials is also crucial, as impurities can act as catalysts for these unwanted side reactions.[6]

Q4: What are the most effective methods for purifying pyrazole compounds?

A4: The most common and effective purification methods for pyrazole derivatives are column chromatography on silica gel and recrystallization.[8] For liquid pyrazoles, distillation is also a viable option.[8] When using column chromatography for basic pyrazoles that might interact with acidic silica, you can deactivate the silica with triethylamine or opt for neutral alumina.[8][9] For recrystallization, common solvents include ethanol, methanol, and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[10]

Troubleshooting Guide: From Synthesis to Purification

This section provides a more in-depth, problem-and-solution-oriented guide to specific issues you may encounter during your pyrazole synthesis experiments.

Issue 1: Low or No Product Yield

A low yield can be a significant roadblock. The following workflow and detailed explanations will help you diagnose and resolve this issue.

low_yield_troubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_stoichiometry Verify Stoichiometry check_purity->check_stoichiometry If pure optimize_conditions Optimize Reaction Conditions check_stoichiometry->optimize_conditions If correct check_side_reactions Investigate Side Reactions optimize_conditions->check_side_reactions If optimized purification_loss Evaluate Purification Method check_side_reactions->purification_loss If minimized success Improved Yield purification_loss->success If optimized

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Q: I've confirmed my starting materials are pure and the stoichiometry is correct, but the yield is still low. What reaction conditions should I optimize first?

A: Temperature, reaction time, solvent, and catalyst are all critical parameters that may require optimization.[1]

  • Temperature: The effect of temperature can be complex. While higher temperatures can increase the reaction rate, they can also lead to the degradation of reactants or products, resulting in lower yields and the formation of tar-like substances.[6] Conversely, some reactions benefit from elevated temperatures to overcome activation energy barriers.[11] A systematic approach is to first run the reaction at a moderate temperature (e.g., room temperature or slightly elevated) and monitor its progress using TLC or LC-MS.[1] If the reaction is sluggish, a gradual increase in temperature may be beneficial.

  • Solvent: The choice of solvent is crucial. Ethanol is a common choice, but other solvents can significantly impact the yield and regioselectivity.[4] Aprotic dipolar solvents such as DMF have been shown to be effective, in some cases, leading to higher yields at room temperature.[12] For certain substrates, green and sustainable options like deep eutectic solvents (DESs) can accelerate reaction rates and improve yields.[13][14]

  • Catalyst: Many pyrazole syntheses, like the Knorr synthesis, are acid-catalyzed.[3][15] The type and concentration of the acid are important. While an acid is often necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts in reactions involving 1,4-dicarbonyls.[7][16] In some cases, a mild base like sodium acetate can be beneficial, especially when using hydrazine salts, to neutralize the acid formed and achieve a cleaner reaction profile.[1] There are also catalyst-free methods that rely on thermal conditions or microwave irradiation.[11][17]

Q: I suspect side reactions are consuming my starting materials. What are the common side reactions and how can I minimize them?

A: Side reactions are a common cause of low yields. In the Knorr synthesis, a primary side reaction is the formation of furan derivatives from the 1,4-dicarbonyl compound under acidic conditions.[7] With unsymmetrical dicarbonyls, the formation of regioisomers is a major consideration.[1] Additionally, self-condensation of aldehydes or ketones can occur, reducing their availability for the main reaction.[6] To minimize these, you can:

  • Control pH: For reactions prone to furan formation, maintaining a pH above 3 is recommended.[7]

  • Slow Addition: Adding a reactive starting material, like an aldehyde, slowly to the reaction mixture can help maintain a low concentration and reduce self-condensation.[6]

  • Optimize Stoichiometry: Using a slight excess of one reactant (often the hydrazine) can help drive the desired reaction to completion and minimize side reactions of the limiting reagent.[1][2]

Issue 2: Poor Regioselectivity

Q: How can I control which regioisomer is formed when using an unsymmetrical 1,3-dicarbonyl?

A: The regioselectivity of pyrazole synthesis is a complex interplay of steric and electronic effects. The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl.[4] Here are some strategies to influence the outcome:

  • Solvent Choice: As mentioned, fluorinated alcohols like TFE and HFIP can significantly improve regioselectivity.[4] This is attributed to their unique solvent properties that can influence the transition states of the competing reaction pathways.

  • Protecting Groups: In some cases, using a protecting group on one of the hydrazine's nitrogen atoms can direct the reaction to a specific outcome.

  • Catalyst Selection: The choice of catalyst can also influence regioselectivity. Lewis acid catalysts have been shown to improve yields and can also affect the isomeric ratio.[6]

The following table summarizes the impact of various solvents on pyrazole synthesis:

SolventTypeCommon Use/EffectReference(s)
EthanolProticStandard solvent, but may lead to regioisomeric mixtures.[4]
Trifluoroethanol (TFE)Fluorinated AlcoholImproves regioselectivity.[4]
N,N-Dimethylformamide (DMF)Aprotic DipolarCan give better results than protic solvents, even at room temp.[5][12]
Deep Eutectic Solvents (DESs)Green SolventCan accelerate reaction rates and improve yields.[13][14]
Acetic AcidAcidicOften used as a catalyst and solvent.[16]
Issue 3: Product Purification Challenges

Q: My crude product is an oil and won't crystallize. What should I do?

A: "Oiling out" occurs when a compound precipitates from a solution at a temperature above its melting point.[10] To address this, you can try the following:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a lower temperature.[10]

  • Slow Cooling: Ensure the solution cools as slowly as possible. An insulated container or a dewar can promote gradual cooling.[10]

  • Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[10]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[10]

Q: My purified pyrazole is colored. How can I decolorize it?

A: Colored impurities can often be removed with activated charcoal.[8][10] Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, and stir for a short period. The charcoal will adsorb the colored impurities. Filter the hot solution through celite to remove the charcoal, and then allow the filtrate to cool and crystallize.[8] Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.[10]

Q: I'm having trouble separating my desired pyrazole from impurities using column chromatography. Any tips?

A: If standard silica gel chromatography is not providing adequate separation, consider these adjustments:

  • Solvent System Gradient: A gradual change in the polarity of the eluent (a gradient) often provides better separation than a single-solvent system (isocratic).

  • Deactivated Silica or Alumina: For basic pyrazoles, which can streak or bind to acidic silica gel, using silica that has been treated with triethylamine or switching to a neutral alumina stationary phase can be very effective.[8][9]

  • Salt Formation: Pyrazoles can be converted to their corresponding salts by treatment with an acid (e.g., HCl).[8][18] These salts often have very different solubility and chromatographic properties, allowing for easier purification. The pure pyrazole can then be regenerated by neutralization.[8]

Experimental Protocols

The following are generalized protocols that serve as a starting point. They will likely require optimization for your specific substrates.

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a typical acid-catalyzed synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.

knorr_synthesis_workflow start Start dissolve_dicarbonyl Dissolve 1,3-dicarbonyl in solvent (e.g., ethanol) start->dissolve_dicarbonyl add_hydrazine Add hydrazine derivative (1.0-1.2 eq) dissolve_dicarbonyl->add_hydrazine add_catalyst Add acid catalyst (e.g., acetic acid, HCl) add_hydrazine->add_catalyst reflux Heat to reflux and monitor by TLC add_catalyst->reflux workup Cool, precipitate with water/ice, and filter reflux->workup purify Purify by recrystallization or column chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent, such as ethanol.[1][19]

  • Addition of Reactants: Add the hydrazine derivative (1.0-1.2 eq) to the solution.[1] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

  • Catalyst Addition: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or concentrated HCl).[7][19]

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. The product may precipitate directly. If not, slowly add cold water to induce precipitation.[7]

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (e.g., water or a water/ethanol mixture).[1][20]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][10]

Protocol 2: Purification by Recrystallization (Mixed-Solvent System)

This method is useful when a single solvent is not ideal for recrystallization.[10]

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (one in which the compound is soluble) and heat to boiling to dissolve the solid.[10]

  • Addition of Anti-Solvent: While the solution is hot, add a "bad" solvent (one in which the compound is poorly soluble) dropwise until the solution becomes cloudy (turbid).[10]

  • Re-dissolution: Add a few drops of the "good" solvent to the hot mixture until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to maximize crystal formation.[10]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them thoroughly.[10]

References

Technical Support Center: Stability of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-amino-1-ethyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles of the pyrazole scaffold, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to Pyrazole Stability

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This structure confers a degree of aromatic stability, making the ring generally resistant to oxidation.[2] However, the substituents on the pyrazole ring, such as the amino and carboxamide groups on this compound, can introduce specific vulnerabilities. This guide will address the most common stability concerns—hydrolysis, oxidation, and photodegradation—and provide systematic approaches for their investigation and mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a decrease in the concentration of my this compound stock solution over time. What are the likely causes?

A1: A decrease in concentration suggests compound degradation. The primary suspects for a substituted pyrazole like this compound are hydrolysis, oxidation, and photodegradation. The specific cause will depend on your solvent, pH, storage conditions (light exposure, temperature), and the presence of any oxidizing agents.[3]

Troubleshooting Steps:

  • Review Storage Conditions: Is the solution protected from light? Is it stored at an appropriate temperature (typically 2-8°C or -20°C for long-term storage)?

  • Solvent & pH: What is the solvent? Aqueous solutions, especially at non-neutral pH, can promote hydrolysis.

  • Headspace & Atmosphere: Was the container sealed properly? The presence of oxygen in the headspace can facilitate oxidation.

Q2: Could the carboxamide group be hydrolyzing? How can I test for this?

A2: Yes, hydrolysis of the carboxamide group to the corresponding carboxylic acid is a potential degradation pathway, especially under acidic or basic conditions.[3]

Investigative Approach: Forced Degradation Study (Hydrolysis)

To confirm susceptibility to hydrolysis, a forced degradation study is recommended.[4] This involves intentionally exposing your compound to acidic and basic conditions and monitoring for the appearance of degradation products.

Protocol for Forced Hydrolysis Study:

  • Preparation: Prepare solutions of your compound in:

    • 0.1 M HCl (acidic condition)

    • 0.1 M NaOH (basic condition)

    • Purified water (neutral condition)

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored at low temperature.

  • Analysis: Analyze the samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Interpretation: Look for a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. The carboxylic acid degradant will have a different retention time and a different mass (M+1) that can be detected by LC-MS.

Preventative Measures:

  • Maintain solutions at a neutral pH if possible.

  • Use aprotic organic solvents (e.g., DMSO, DMF) for stock solutions, though be aware of potential solubility and downstream application compatibility issues.

  • Prepare fresh aqueous solutions for each experiment.

Q3: My solution has developed a slight color. Could this be oxidation?

A3: A change in color can be an indicator of oxidation. While the pyrazole ring itself is relatively stable to oxidation, the amino group at the C4 position can be susceptible to oxidative degradation.[2][5]

Investigative Approach: Forced Degradation Study (Oxidation)

Protocol for Forced Oxidation Study:

  • Preparation: Prepare a solution of your compound in a suitable solvent.

  • Stress Condition: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂), to a final concentration of 3-30%.[3]

  • Incubation: Keep the solution at room temperature and protected from light.

  • Analysis: Monitor the solution over time using HPLC-UV/MS to track the disappearance of the parent compound and the formation of new peaks.

Preventative Measures:

  • Degas Solvents: For sensitive applications, degas aqueous solvents to remove dissolved oxygen.

  • Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidants: In some formulations, the addition of antioxidants may be considered, but their compatibility with the compound and the experimental system must be validated.

Q4: I'm working in a well-lit lab. Could my compound be sensitive to light?

A4: Yes, many heterocyclic compounds, including pyrazole derivatives, can undergo photodegradation upon exposure to UV or even ambient light.[6][7] This can lead to complex rearrangements or decomposition.[8]

Investigative Approach: Photostability Study

Protocol for Photostability Testing:

  • Preparation: Prepare two sets of solutions of your compound.

  • Exposure:

    • Wrap one set in aluminum foil to serve as a dark control.

    • Expose the other set to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines) or simply to ambient lab light for a preliminary assessment.

  • Analysis: Analyze samples from both sets at various time points using HPLC-UV/MS.

  • Interpretation: A greater degree of degradation in the light-exposed sample compared to the dark control indicates photosensitivity.

Preventative Measures:

  • Amber Vials: Always store solutions in amber glass vials or tubes to protect them from light.

  • Minimize Exposure: During experiments, minimize the exposure of the compound and its solutions to direct light.

Data Presentation and Workflow Visualization

Table 1: Example Data Log for a Forced Degradation Study

This table is a template for you to record and analyze your own stability data.

ConditionTime (hours)Parent Compound (% Remaining)Degradant 1 (% Area)Degradant 2 (% Area)Observations
Control (4°C, Dark) 010000Clear solution
2499.8< 0.1< 0.1No change
4899.5< 0.1< 0.1No change
0.1 M HCl (60°C) 2485.214.1 (Hydrolysis Product)0.7No change
4872.526.8 (Hydrolysis Product)0.7No change
0.1 M NaOH (60°C) 2490.19.5 (Hydrolysis Product)0.4Slight yellowing
4881.318.2 (Hydrolysis Product)0.5Slight yellowing
3% H₂O₂ (RT) 2492.40.27.4 (Oxidation Product)No change
4885.10.314.6 (Oxidation Product)No change
Light Exposure (RT) 2497.31.11.6No change
4894.52.33.2No change

Experimental Workflow & Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Analysis Prep Prepare Stock Solution in Appropriate Solvent Prep_Control Aliquot for Control (Stored at 4°C, Dark) Prep->Prep_Control Prep_Stress Aliquot for Stress Conditions Prep->Prep_Stress Acid 0.1 M HCl (e.g., 60°C) Prep_Stress->Acid Base 0.1 M NaOH (e.g., 60°C) Prep_Stress->Base Oxidation 3% H₂O₂ (RT) Prep_Stress->Oxidation Photo Light Exposure (ICH Chamber) Prep_Stress->Photo Sampling Sample at t=0, 24, 48h HPLC HPLC-UV/MS Analysis Sampling->HPLC Data Quantify Parent Peak & Degradant Peaks HPLC->Data

Figure 1: General workflow for a forced degradation study.

degradation_pathway Parent 4-amino-1-ethyl-1H- pyrazole-5-carboxamide Hydrolysis_Product 4-amino-1-ethyl-1H- pyrazole-5-carboxylic acid Parent->Hydrolysis_Product  Acid/Base  Hydrolysis Oxidation_Product Oxidized Species (e.g., N-oxide or quinone-imine type) Parent->Oxidation_Product  Oxidation  (e.g., H₂O₂) Photo_Product Photodegradation Products Parent->Photo_Product  Photolysis  (UV/Vis Light)

Figure 2: Potential degradation pathways for the target compound.

Summary and Best Practices

To ensure the stability of this compound in solution, adhere to the following best practices:

  • Solvent Choice: For long-term storage, use a high-quality, dry aprotic solvent like DMSO. For aqueous experiments, prepare solutions fresh from a solid or a concentrated stock.

  • pH Control: Buffer aqueous solutions to a neutral pH (6-8) unless the experimental conditions require otherwise.

  • Temperature: Store stock solutions at -20°C or -80°C. For daily use, store at 2-8°C.

  • Light Protection: Always use amber vials and minimize exposure to ambient light.

  • Inert Atmosphere: For highly sensitive applications, consider degassing solvents and storing solutions under an inert gas.

  • Validation: Always perform a preliminary stability assessment under your specific experimental conditions to ensure the integrity of your results.

By systematically investigating and controlling for these factors, you can confidently work with this compound and generate reliable, reproducible data.

References

Technical Support Center: Troubleshooting Kinase Assays with 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for kinase assays involving pyrazole-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals utilizing compounds such as 4-amino-1-ethyl-1H-pyrazole-5-carboxamide. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a wide array of kinases.[1][2][3] However, like any small molecule, its use in sensitive biochemical assays requires careful optimization and troubleshooting.

This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter during your experiments. Our approach is grounded in explaining the causality behind experimental choices to ensure your protocols are self-validating systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for pyrazole-based kinase inhibitors like this compound?

Pyrazole-containing compounds are versatile and have been developed to inhibit a broad range of protein kinases, which are crucial regulators of cellular processes.[1][2] Most small molecule kinase inhibitors, including many pyrazole derivatives, are ATP-competitive.[4][5][6] They function by binding to the ATP pocket of the kinase's active site, preventing the phosphorylation of substrates.[7][8] The specific interactions and inhibitory potency (often measured as an IC50 value) are determined by the detailed molecular structure of the compound and the corresponding topology of the kinase's active site.[1]

Q2: How does the ATP concentration in my assay affect the measured IC50 value of an ATP-competitive inhibitor?

This is a critical parameter. For an ATP-competitive inhibitor, the measured IC50 value is directly dependent on the ATP concentration used in the assay.[5][6][9][10][11] According to the Cheng-Prusoff equation, a higher ATP concentration will lead to a higher apparent IC50 value, as more ATP is present to compete with the inhibitor for binding to the kinase.[5][6][10] To obtain a more direct measure of an inhibitor's affinity (Ki), assays are often performed at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP.[5][6][9] It is crucial to maintain a consistent ATP concentration across all experiments to ensure data comparability.[9]

Q3: My this compound has limited solubility in aqueous buffer. How can I address this?

Solubility is a common challenge with small organic molecules. While specific solubility data for this compound is not extensively published, general principles apply.[12]

  • DMSO Stock: Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO) and serially dilute it for your final assay.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically ≤1%) and consistent across all wells, including controls, as DMSO can impact kinase activity.[13]

  • Solubility Test: Before running the full assay, perform a visual solubility test. Add your compound at the highest intended assay concentration to the assay buffer and visually inspect for precipitation or cloudiness.

  • Detergents: In some cases, the inclusion of a non-ionic detergent like Triton X-100 or Tween-20 at a low concentration (e.g., 0.01%) in the assay buffer can help maintain compound solubility and prevent aggregation.[14]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing a systematic approach to identifying and resolving them.

Problem 1: Low or No Kinase Activity Observed

Q: I'm not seeing a significant signal in my kinase assay, even in my positive control wells without an inhibitor. What could be the issue?

A: Several factors can lead to low or absent kinase activity. A systematic check of your reagents and conditions is the best approach.

Troubleshooting Workflow for Low Kinase Activity

start Low/No Kinase Activity enzyme Check Enzyme Integrity - Storage (-80°C)? - Freeze-thaw cycles? start->enzyme buffer Verify Buffer Composition - Correct pH? - MgCl2 present? - DTT fresh? enzyme->buffer Enzyme OK result Activity Restored? enzyme->result Issue Found substrate Assess Substrate Quality - Correct concentration? - Soluble in buffer? buffer->substrate Buffer OK buffer->result Issue Found atp Confirm ATP Viability - Fresh stock? - Correct concentration? substrate->atp Substrate OK substrate->result Issue Found positive_control Run Positive Control Substrate atp->positive_control ATP OK atp->result Issue Found positive_control->result end_ok Proceed with Assay result->end_ok Yes end_fail Further Investigation Needed result->end_fail No (Consult Instrument Manual)

Caption: Systematic workflow for troubleshooting low kinase activity.

  • Enzyme Inactivity: Ensure your recombinant kinase has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.[9] Verify the activity of the enzyme stock using a known positive control substrate and optimal reaction conditions.[9]

  • Incorrect Buffer Composition: The kinase buffer is critical. A typical buffer might contain HEPES at pH 7.5, MgCl₂, and DTT.[9] Magnesium is a necessary cofactor for the kinase, and DTT helps maintain the enzyme in a reduced, active state. Ensure all components are present at the correct concentrations.

  • Substrate Issues: Confirm the integrity, purity, and concentration of your substrate. If using a peptide substrate, ensure it is fully dissolved in the assay buffer.[9]

  • ATP Degradation: ATP solutions can degrade over time, especially if not stored properly or subjected to pH changes. Use a fresh stock of ATP for your reactions.[9]

Problem 2: High Background Signal

Q: My negative control wells (no enzyme or no substrate) show a high signal, making it difficult to determine the true kinase activity. What is causing this?

A: High background can originate from multiple sources, including the test compound itself, contaminated reagents, or the assay plates.[9][14]

Table 1: Common Sources of High Background and Diagnostic Controls

Potential SourceDescriptionRecommended Control Experiment
Compound Interference The pyrazole compound is autofluorescent or interferes with the detection reagents (e.g., luciferase in luminescence assays).[14][15]No-Enzyme Control: Run the assay with your compound but without the kinase. A high signal indicates direct interference with the detection method.[14]
Reagent Contamination Buffer components or the substrate may be contaminated with ATP or a substance that generates a signal.[9]No-Substrate Control: Run the assay with all components, including the enzyme, but without the substrate. This measures kinase autophosphorylation, which should be low. A high signal points to contamination.[14][16]
Assay Plate Issues Certain types of microplates (especially some white opaque plates) can exhibit inherent phosphorescence.[9]Buffer-Only Control: Wells containing only the assay buffer to establish the baseline signal of the buffer and plate. Pre-read the plate before adding reagents.[16]
Substrate Decomposition The substrate may be unstable and break down over time, generating a signal.No-Enzyme Control: As above, a high signal can also indicate substrate instability.[16]
Problem 3: Inconsistent or Irreproducible IC50 Values

Q: I'm getting variable IC50 values for this compound across different experiments. Why is my data not reproducible?

A: Reproducibility issues with IC50 values often stem from subtle variations in experimental conditions or compound behavior.

  • ATP Concentration: As discussed in the FAQs, the IC50 of an ATP-competitive inhibitor is highly sensitive to the ATP concentration.[9] Ensure the ATP concentration is consistent in every single experiment.

  • Reaction Time and Linearity: Kinase reactions should be measured within the linear range, where the rate of product formation is constant. If the reaction proceeds for too long and a significant portion of the substrate is consumed (e.g., >20-30%), the reaction rate will slow down, affecting IC50 determination.[9] Perform a time-course experiment to find the optimal reaction time.

  • Enzyme Concentration: Use an enzyme concentration that produces a robust signal but does not lead to rapid substrate depletion.[9]

  • Compound Stability and Aggregation: Verify the stability of your compound under the assay conditions. At higher concentrations, some small molecules can form colloidal aggregates that non-specifically inhibit enzymes, leading to steep, irreproducible dose-response curves.[14] This can often be mitigated by including 0.01% Triton X-100 in the assay buffer.[14]

Experimental Protocols

Protocol 1: Determining Compound Autofluorescence

This protocol is essential to test if this compound is intrinsically fluorescent at the wavelengths used in your assay.

Materials:

  • Assay buffer

  • This compound stock solution (in DMSO)

  • Microplate compatible with your fluorescence plate reader

  • Fluorescence plate reader

Methodology:

  • Prepare serial dilutions of your compound in the assay buffer, matching the final concentrations you will use in the kinase assay. Remember to keep the final DMSO concentration constant.

  • Add the diluted compound solutions to the wells of the microplate.

  • Include control wells with assay buffer and the corresponding percentage of DMSO only (no compound).

  • Read the plate using the same excitation and emission wavelengths and gain settings as your primary kinase assay.[14]

  • Interpretation: If you observe a significant, compound concentration-dependent increase in fluorescence compared to the DMSO control, your compound is autofluorescent. This can lead to a false-positive signal.[15] Consider switching to a different assay format (e.g., luminescence-based or radiometric) or using red-shifted dyes that excite and emit at longer wavelengths where compound fluorescence is often lower.[15][17]

Protocol 2: Assay for Compound Interference with Detection Reagents

This protocol is particularly important for luminescence-based assays (e.g., ADP-Glo™) where compounds can directly inhibit the detection enzyme (luciferase).[14]

Materials:

  • All components of your kinase assay, except the kinase enzyme .

  • This compound stock solution (in DMSO).

  • Luminescence-based detection reagents (e.g., ADP-Glo™ reagents).

  • Luminometer-capable plate reader.

Methodology:

  • Set up your standard kinase assay reaction in a microplate, but substitute the kinase enzyme with an equal volume of assay buffer.

  • Add your serially diluted this compound to these "no-kinase" wells.

  • Initiate the detection reaction by adding the detection reagents (e.g., the reagent that converts ADP to ATP, followed by the luciferase-containing reagent).[8]

  • Read the luminescence signal on a plate reader.

  • Interpretation: If the luminescence signal decreases as the compound concentration increases, your compound is likely inhibiting the detection enzyme (luciferase).[18] This can mask true kinase inhibition and lead to false-negative results.

Visualizing the Troubleshooting Logic

cluster_issue Issue Identification cluster_cause Potential Causes cluster_solution Corrective Actions start Unexpected Assay Result low_signal Low Signal/ No Activity start->low_signal high_bg High Background start->high_bg irreproducible Irreproducible IC50 start->irreproducible reagent_fail Reagent Failure (Enzyme, ATP, Substrate) low_signal->reagent_fail high_bg->reagent_fail compound_interfere Compound Interference (Autofluorescence, Quenching) high_bg->compound_interfere assay_cond Suboptimal Conditions (ATP, Time, [Enzyme]) irreproducible->assay_cond compound_agg Compound Aggregation irreproducible->compound_agg validate_reagents Validate Reagents (Fresh stocks, positive controls) reagent_fail->validate_reagents run_controls Run Interference Controls (No-enzyme, No-substrate) compound_interfere->run_controls optimize_assay Optimize Assay Parameters (Time course, ATP/Enzyme titration) assay_cond->optimize_assay add_detergent Add Detergent (e.g., 0.01% Triton X-100) compound_agg->add_detergent end Reliable Data validate_reagents->end run_controls->end optimize_assay->end add_detergent->end

Caption: A logical map for troubleshooting kinase assay results.

References

Technical Support Center: Optimizing 4-amino-1-ethyl-1H-pyrazole-5-carboxamide Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of novel pyrazole carboxamide derivatives in cell culture. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting advice for optimizing the experimental concentration of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide and related small molecules. Our goal is to equip you with the knowledge to conduct robust and reproducible experiments.

Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry. Pyrazole derivatives have been investigated for a wide range of biological activities, including as kinase inhibitors for cancer therapy.[1][2][3] The specific mechanism of action for this particular compound may not be fully elucidated, making careful experimental optimization crucial. This guide will walk you through the necessary steps to determine the optimal concentration for your specific cell line and assay.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with a new small molecule compound in a cell culture setting.

Q1: What is a good starting concentration range for screening this compound?

A1: For a novel compound with unknown potency, it is recommended to start with a broad concentration range to determine its half-maximal inhibitory concentration (IC50) or effective concentration (EC50). A common starting point is a logarithmic or semi-logarithmic dilution series ranging from 1 nM to 100 µM.[4] This wide range increases the likelihood of identifying the active concentration window for your specific cell line and assay.

Q2: How do I properly dissolve and store the compound?

A2: this compound is a small organic molecule and will likely require an organic solvent for initial solubilization.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules for cell-based assays.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.

  • Final Concentration: When preparing working concentrations, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q3: My cells are showing high levels of toxicity even at low concentrations. What could be the issue?

A3: Several factors can contribute to unexpected cytotoxicity:

  • Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to the compound's mechanism of action.

  • Solvent Toxicity: Although unlikely at concentrations below 0.5%, some sensitive cell lines may be affected by the solvent. Confirm this with your vehicle control.

  • Compound Instability: The compound may be unstable in the culture medium, leading to the formation of toxic byproducts. Consider performing a stability assessment of the compound in your media over the time course of your experiment.[5]

  • Contamination: Rule out biological contamination (e.g., mycoplasma) or chemical contamination from reagents or labware.[5][6] Mycoplasma contamination can alter cellular responses and is not visible by standard microscopy.[5]

Q4: I am not observing any significant effect of the compound on my cells. What should I do?

A4: A lack of an observable effect can be due to several reasons:

  • Insufficient Concentration or Incubation Time: The concentrations tested may be too low, or the incubation time may be too short to elicit a response. Consider extending the concentration range and performing a time-course experiment.[4]

  • Cell Line Resistance: The biological target of the compound may not be present or may not be critical in your chosen cell line.

  • Compound Inactivity or Degradation: Verify the integrity and activity of your compound stock.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes. Ensure your assay is properly optimized with appropriate positive and negative controls.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Problem Potential Cause Recommended Action
Inconsistent results between experiments Mycoplasma contaminationRegularly test your cell cultures for mycoplasma using PCR or ELISA-based methods.[5]
Cell passage numberHigh passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent and low passage range.
Inconsistent cell seeding densityEnsure a uniform cell number is seeded in each well. Variations in cell density can significantly impact results.
Compound precipitates in culture medium Low solubility in aqueous solutionDecrease the final concentration of the compound. If precipitation occurs during dilution, try a serial dilution approach in culture medium rather than a single large dilution.
Interaction with media componentsSome compounds may interact with proteins or other components in the serum. Consider reducing the serum concentration or using a serum-free medium if your cell line allows.
Edge effects in microplates Increased evaporation in outer wellsAvoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[4]
High background in plate reader assays Autofluorescence from mediaPhenol red and some serum components can cause autofluorescence. Use phenol red-free media or conduct the final measurement in PBS.[7]

Part 3: Experimental Protocols

Protocol 1: Determining the Optimal Concentration using an MTT Cytotoxicity Assay

This protocol outlines the steps to determine the IC50 value of this compound. The MTT assay measures cell viability by the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8]

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X concentration series of the compound by serially diluting it in complete cell culture medium. A typical range would be from 200 µM down to 2 nM. Also, prepare a 2X vehicle control (medium with 0.2% DMSO, for a final concentration of 0.1%).

  • Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the appropriate wells. This will bring the compound and DMSO concentrations to 1X.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis to determine the IC50 value.

Workflow for Optimizing Compound Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) serial_dilution Prepare Serial Dilutions (e.g., 100 µM to 1 nM) prep_compound->serial_dilution seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound and Vehicle Control seed_cells->treat_cells serial_dilution->treat_cells incubation Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubation assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay read_plate Read Plate on Microplate Reader assay->read_plate plot_data Plot Dose-Response Curve (% Viability vs. [Compound]) read_plate->plot_data calc_ic50 Calculate IC50/EC50 Value plot_data->calc_ic50

Caption: Workflow for determining the optimal concentration of a novel compound.

Part 4: Advanced Troubleshooting Decision Tree

This decision tree can guide you when your initial dose-response experiment does not yield the expected results.

G node_action node_action start Unexpected Results? toxicity toxicity start->toxicity High Toxicity at all concentrations? check_solvent Check Vehicle Control Toxicity toxicity->check_solvent Yes no_effect No Effect Observed at any concentration? toxicity->no_effect No solvent_ok Compound is Highly Potent or Cell Line is Sensitive check_solvent->solvent_ok No Toxicity solvent_toxic Reduce Solvent Concentration or Change Solvent check_solvent->solvent_toxic Toxicity Observed check_compound Verify Compound Activity and Stock Concentration no_effect->check_compound Yes variability High Variability in Results? no_effect->variability No extend_range Increase Concentration Range and Incubation Time check_compound->extend_range If Compound is Active check_contamination Test for Mycoplasma Review Aseptic Technique variability->check_contamination Yes success Results are as Expected Proceed with Optimized Concentration variability->success No check_cells Check Cell Health, Passage Number, Seeding Density check_contamination->check_cells If Clean

Caption: Troubleshooting decision tree for cell-based assays.

References

Technical Support Center: Navigating the Scale-Up Synthesis of Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of pyrazole inhibitors. Pyrazole-containing compounds are a cornerstone of modern medicine, forming the structural core of numerous FDA-approved drugs for a wide range of diseases.[1][2][3] However, transitioning a promising pyrazole inhibitor from laboratory-scale synthesis to pilot plant or manufacturing scale is fraught with challenges that can impact yield, purity, safety, and cost-effectiveness.[4][5]

This guide is designed to provide practical, field-proven insights into overcoming these hurdles. It is structured as a series of troubleshooting guides and frequently asked questions, mirroring the collaborative problem-solving approach used by process chemistry teams.

Section 1: Troubleshooting Guide

This section addresses specific, acute problems you may encounter during scale-up experiments.

Q1: We've scaled our reaction from a 50g to a 2kg scale, but the yield has dropped by 30% and we're seeing a new, significant impurity.

A: This is one of the most common issues in process scale-up, and it typically points to problems with mass and heat transfer, which do not scale linearly. [4][5] Let's break down the likely causes and solutions.

Causality:

  • Inefficient Heat Transfer: A 50-liter reactor has a much lower surface-area-to-volume ratio than a 1-liter flask.[5] This makes it harder to both heat and cool the reaction mass efficiently. Localized hot spots can form, leading to thermal degradation of your product or starting materials and promoting side reactions that were negligible at the lab scale.[4]

  • Poor Mixing: What appears as a homogenous solution in a small flask can have significant concentration gradients in a large, poorly agitated reactor.[4] This can starve parts of the reaction mixture of a key reagent, leading to incomplete conversion and the formation of byproducts from the reaction of intermediates.[5]

  • Extended Addition/Reaction Times: Reagent additions that were rapid on the bench may take hours at scale to control the exotherm. This change in reaction time and concentration profile can open pathways to new impurities.[4]

Troubleshooting Workflow:

G problem Problem: Low Yield & New Impurity at Scale cause1 Inefficient Heat Transfer? problem->cause1 cause2 Poor Mixing? problem->cause2 cause3 Altered Kinetics? problem->cause3 solution1a Solution: Use jacketed reactor with thermal fluid. cause1->solution1a solution1b Solution: Implement semi-batch process (slow, controlled addition). cause1->solution1b solution2a Solution: Optimize impeller type and speed. (e.g., pitch-blade vs. Rushton) cause2->solution2a solution2b Solution: Install baffles to improve turbulence. cause2->solution2b solution3a Solution: Conduct kinetic studies to understand impact of longer addition times. cause3->solution3a solution3b Solution: Use in-process controls (e.g., HPLC) to monitor reaction, not just time. cause3->solution3b

Caption: Troubleshooting logic for scale-up yield and purity issues.

Actionable Solutions:

  • Characterize the Impurity: Before making process changes, identify the new impurity by LC-MS and NMR.[6] Knowing its structure (e.g., an isomer, a dimer, a degradation product) provides crucial clues about its formation mechanism.[7][8]

  • Evaluate Mixing: Perform a mixing study. Ensure the impeller design and agitation speed are appropriate for the reactor geometry and reaction viscosity.

  • Manage Thermal Profile: For exothermic reactions, consider a semi-batch approach where one reagent is added slowly and controllably, allowing the reactor's cooling system to keep up.[4] Use a reactor with a jacketed system for precise temperature control.

  • Rely on In-Process Controls (IPCs): Do not rely on the reaction time from the lab scale.[4] Implement regular sampling and analysis (e.g., HPLC, UPLC) to track the consumption of starting materials and the formation of product and impurities, defining the true reaction endpoint.

Q2: Our final product is failing to crystallize at scale, forming an oil instead. The lab-scale procedure gave a clean, crystalline solid.

A: This "oiling out" phenomenon is a common crystallization challenge during scale-up, often caused by differences in cooling rates, supersaturation levels, or the presence of impurities that inhibit nucleation.

Causality:

  • Higher Impurity Levels: The lower yield and increased side reactions you may see at scale (as in Q1) mean your crude product has a higher impurity load. These impurities can act as crystallization inhibitors or lead to the formation of a low-melting eutectic mixture.[9]

  • Uncontrolled Cooling: The slow, uncontrolled cooling of a large reactor can lead to the system dropping below the melting point of a lower-purity mixture before nucleation can occur, resulting in an oil.

  • Polymorphism: Your API may have multiple crystalline forms (polymorphs), including a less stable, lower-melting form that is kinetically favored under scale-up conditions.[10][11][12] It's also possible you are forming an amorphous solid.[10]

Actionable Solutions:

  • Systematic Solvent Screening: Do not assume the lab solvent system is optimal for scale-up. Perform a systematic screening of solvents and anti-solvents to find a system that provides a good solubility profile (high solubility at high temperature, low at room temperature). See Protocol 2 for a detailed methodology.

  • Control Cooling and Supersaturation: Implement a controlled cooling profile. A typical approach is a slow linear ramp, but sometimes a staged cooling profile with holds at certain temperatures is necessary to allow for controlled nucleation and crystal growth.

  • Seeding Strategy: Develop a robust seeding strategy. Adding a small quantity of high-purity crystalline material (seeds) at the point of supersaturation provides a template for crystallization, bypassing the difficult primary nucleation step and often ensuring the desired polymorphic form.[12]

  • Purification Before Crystallization: If the crude product is significantly impure, an intermediate purification step may be necessary. A simple slurry wash with a solvent that dissolves the impurities but not the product can be a highly effective and scalable technique.[4]

Q3: We are scaling a reaction involving hydrazine and are concerned about process safety.

A: This is a critical and valid concern. Hydrazines and many energetic intermediates in pyrazole synthesis (e.g., diazonium salts, nitropyrazoles) pose significant safety risks that must be proactively managed. [5][13]

Causality:

  • Thermal Runaway: Many pyrazole-forming reactions, like the Knorr cyclocondensation, are exothermic.[14] Without proper heat removal, the reaction rate can accelerate, leading to a rapid increase in temperature and pressure and a potential thermal runaway.[5]

  • Unstable Intermediates: Some synthetic routes involve potentially explosive intermediates. For example, diazotization reactions must be kept at low temperatures (<5 °C) to prevent the rapid decomposition of the diazonium species and release of N₂ gas.[5] Similarly, certain alkylated nitropyrazoles are known to be potentially explosive.[13]

  • Reagent Handling: Hydrazine itself is toxic and corrosive. Handling multi-kilogram quantities requires specialized equipment and personal protective equipment (PPE).

Actionable Solutions:

  • Perform Calorimetry Studies: Before any scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction, determine the maximum temperature of the synthetic reaction (MTSR), and assess the risk of a thermal runaway.

  • Consider Flow Chemistry: For highly energetic or hazardous reactions, flow chemistry is an inherently safer alternative to batch processing.[15] Performing the reaction in a continuously flowing stream within a small-volume reactor minimizes the amount of hazardous material present at any given time and provides superior heat transfer, dramatically reducing the risk of a runaway.[15]

  • Quenching Strategy: Develop and validate a quenching procedure to safely neutralize the reaction mixture in an emergency.

  • Engineering Controls: Ensure the use of appropriate engineering controls, such as pressure-rated reactors, rupture discs, and adequate ventilation. All reagent charging should be done in a closed system to minimize operator exposure.

Section 2: Frequently Asked Questions (FAQs)
Q: What are the key process parameters to investigate before scaling up a pyrazole synthesis?

A: A thorough understanding of your process parameters is essential for a successful and robust scale-up. A Design of Experiments (DoE) approach is often used to efficiently screen these parameters and their interactions.

Parameter CategoryKey Parameters to InvestigateRationale for Scale-Up Impact
Reagent Stoichiometry Molar ratios of reactants, catalysts, and basesMinor excesses that were convenient in the lab can become a major cost and downstream purification burden at scale.
Temperature Reaction temperature, cooling/heating ramp ratesDirectly impacts reaction rate, impurity formation, and safety. Must be tightly controlled in large vessels.[4][5]
Mixing & Agitation Impeller type, agitation speed (RPM), vessel bafflingCritical for ensuring homogeneity, heat transfer, and consistent reaction rates.[4]
Concentration & Solvent Liters of solvent per kg of starting materialAffects reaction kinetics, solubility of products/impurities, and process volume/throughput. Solvent choice impacts safety and environmental footprint.[5][16]
Addition Rate / Dosing Rate of reagent addition (for semi-batch)Controls the rate of heat generation in exothermic reactions and can influence selectivity.[4]
Work-up & Isolation Quench conditions, phase-split parameters, crystallization solvent, cooling profile, seedingThese steps are often where scalability issues like poor phase separation, emulsion formation, or product oiling out occur.
Q: How do I develop a robust impurity profile for my pyrazole inhibitor according to regulatory expectations?

A: Impurity profiling is a regulatory requirement and a cornerstone of ensuring the safety and efficacy of your drug substance.[9][17] The goal is to identify and quantify all impurities present at a level specified by ICH guidelines (e.g., typically ≥0.05% for drugs with a maximum daily dose >2 g/day ).[18]

Logical Workflow for Impurity Profiling:

G start Start: Develop & Validate Analytical Method (e.g., HPLC) step1 Analyze API Batch start->step1 step2 Detect Impurities > Reporting Threshold step1->step2 step3 Identify Structure (LC-MS, NMR, Synthesis) step2->step3 step4 Quantify Impurity (Requires Reference Standard) step3->step4 step5 Track Impurity Fate & Purge Across Process Steps step4->step5 end End: Set Specifications for Final API step5->end

Caption: Workflow for establishing a regulatory-compliant impurity profile.

Key Steps:

  • Method Development: Develop a high-resolution, stability-indicating analytical method (usually HPLC or UPLC) that can separate the API from all known and potential impurities, including starting materials, intermediates, byproducts, and degradants.[8]

  • Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This helps prove your analytical method is "stability-indicating" and helps identify potential degradants that could form on storage.

  • Identification and Characterization: For any impurity above the identification threshold, you must determine its structure. This often involves isolation by preparative chromatography followed by spectroscopic analysis (MS, NMR).[6] Sometimes, the suspected impurity must be independently synthesized to confirm its identity.[6]

  • Qualification: Any impurity present above the qualification threshold must be assessed for its biological safety. This often involves referencing existing toxicological data or, in some cases, conducting new toxicology studies.[18]

Section 3: Key Experimental Protocols
Protocol 1: In-Process Control (IPC) by HPLC to Monitor Reaction Progress

Objective: To quantify the conversion of starting material (SM) to product (P) and monitor the formation of key impurities during the reaction.

Materials & Equipment:

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile/Water with 0.1% TFA)

  • Reaction mixture samples

  • Quenching solution (e.g., a buffer or solvent to stop the reaction)

  • Diluent (same as mobile phase or a suitable solvent)

  • Reference standards for SM and P

Methodology:

  • Sample Preparation: At specified time points (e.g., T=0, 1h, 2h, etc.), carefully withdraw a small, representative aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quench Immediately: Immediately add the aliquot to a pre-weighed vial containing a known volume of quenching solution to stop the reaction.

  • Dilution: Dilute the quenched sample to a suitable concentration for HPLC analysis (e.g., ~0.5 mg/mL) using the diluent. Ensure the final sample is fully dissolved.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the prepared sample.

    • Run the HPLC method (e.g., a 15-minute gradient from 10% to 90% Acetonitrile).

    • Monitor at a wavelength where both SM and P have good absorbance.

  • Data Analysis:

    • Integrate the peak areas for the SM, P, and any impurities.

    • Calculate the % conversion and the area % of impurities.

    • Plot the concentration of SM and P versus time to determine the reaction endpoint, which is reached when the SM concentration plateaus at a minimum level.

Protocol 2: Screening for Optimal Recrystallization Solvents

Objective: To identify a suitable solvent or solvent system for the purification of a crude pyrazole inhibitor by recrystallization.

Materials & Equipment:

  • Crude pyrazole product

  • A library of common laboratory solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane, Water)

  • Small vials (e.g., 4 mL) with screw caps

  • Stir plate and magnetic stir bars

  • Heating block or oil bath

  • Filtration apparatus (Buchner funnel or Hirsch funnel)

Methodology:

  • Solubility Assessment (Single Solvents):

    • Place a small amount of crude product (e.g., 20-30 mg) into several labeled vials.

    • To each vial, add a different solvent dropwise at room temperature, stirring or sonicating, until the solid dissolves. Note the approximate solubility (e.g., soluble, sparingly soluble, insoluble).

    • For solvents where the product is sparingly soluble or insoluble at room temperature, heat the vial gently. If the solid dissolves upon heating, it is a potential candidate for single-solvent recrystallization.

    • Cool the vials that formed a solution upon heating to room temperature, then in an ice bath. Observe for crystal formation. An ideal solvent will show high solubility when hot and low solubility when cold.

  • Anti-Solvent Screening:

    • Identify a "solvent" in which your product is freely soluble at room temperature (from step 1).

    • Identify a miscible "anti-solvent" in which your product is insoluble.

    • Dissolve the crude product in a minimal amount of the "solvent".

    • Slowly add the "anti-solvent" dropwise until persistent cloudiness (precipitation) is observed.

    • Gently heat the mixture until it becomes clear again, then allow it to cool slowly. Observe for crystal formation.

  • Evaluation:

    • Evaluate the quality of the crystals formed (e.g., well-defined needles/plates vs. amorphous powder or oil).

    • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.

    • Assess the yield and purity (by HPLC) for the most promising candidates to select the optimal system for scale-up.

References

Technical Support Center: Purification of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying chemical principles to empower your experimental decisions.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into troubleshooting, it is crucial to understand the basic properties of this compound. While extensive experimental data for this specific molecule is not widely published, we can infer properties from its structure and from closely related analogs.

PropertyValue/InformationSource/Rationale
Molecular Formula C7H12N4O--INVALID-LINK--[1]
Molecular Weight 168.20 g/mol --INVALID-LINK--[1]
Appearance Likely a solid at room temperature.Based on analogs like 4-amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in non-polar solvents like hexanes. Solubility in water is likely pH-dependent.Inferred from the presence of polar amino and carboxamide groups.[2]
Stability Generally stable under neutral conditions. May be sensitive to strong acids or bases, and high temperatures, which could lead to hydrolysis of the carboxamide group.General chemical principles of amide stability.

II. Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Crystallization Issues

Question 1: My product is not crystallizing from the crude reaction mixture. What should I do?

Answer:

Failure to crystallize can be due to several factors, including the presence of impurities that inhibit crystal lattice formation, using an inappropriate solvent, or the compound being too soluble in the chosen solvent.

Causality and Solution Workflow:

start Product Fails to Crystallize check_purity Assess Crude Purity (TLC/LC-MS) start->check_purity high_impurity High Impurity Content? check_purity->high_impurity oiling_out Product Oiling Out? high_impurity->oiling_out No pre_purify Pre-purify by Chromatography or Liquid-Liquid Extraction high_impurity->pre_purify Yes high_solubility High Solubility in Solvent? oiling_out->high_solubility No modify_crystallization Modify Crystallization: - Scratch flask sides - Add seed crystal - Cool slowly oiling_out->modify_crystallization Yes solvent_screen Perform a Solvent Screen: - Test solubility in various solvents - Use anti-solvent addition high_solubility->solvent_screen Yes pre_purify->solvent_screen modify_crystallization->solvent_screen end end solvent_screen->end Successful Crystallization

Caption: Decision workflow for troubleshooting crystallization failure.

Step-by-Step Protocol for Solvent Screening:

  • Small-Scale Tests: In separate small vials, test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane, toluene, hexanes).

  • Identify a Good Crystallization Solvent: A suitable solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Anti-Solvent Strategy: If you find a solvent in which your product is highly soluble, you can try adding an "anti-solvent" (a solvent in which your product is insoluble) dropwise to the solution at room temperature or elevated temperature until turbidity is observed. Then, allow the solution to cool slowly. A common combination is dissolving the crude product in a minimal amount of a polar solvent like methanol or ethanol and then slowly adding a non-polar solvent like hexanes or water.

Question 2: My product crystallizes, but the purity is still low. How can I improve this?

Answer:

Low purity after crystallization often indicates that impurities are co-crystallizing with your product. This can happen if the impurities have similar solubility profiles or if they are trapped within the crystal lattice of your product.

Solutions:

  • Recrystallization: Perform a second crystallization. The principle here is that the concentration of the impurities will be lower in the second crystallization, making it less likely for them to co-crystallize.

  • Charcoal Treatment: If your product is colored and you expect colorless crystals, colored impurities may be present. Adding a small amount of activated charcoal to the hot solution before filtering can help adsorb these impurities. Be cautious, as charcoal can also adsorb your product, potentially reducing the yield.

  • Solvent Choice: Experiment with different crystallization solvents. A different solvent system may have a more significant solubility difference between your product and the impurities, leading to better separation.

Chromatography Challenges

Question 3: I'm having trouble separating my product from a close-running impurity on a silica gel column. What can I do?

Answer:

Co-elution of compounds on silica gel chromatography is a common issue, especially with isomers or compounds with similar functional groups.

Troubleshooting Strategies:

  • Optimize the Mobile Phase:

    • Solvent Strength: If the compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are eluting too slowly (low Rf), increase the polarity.

    • Solvent Selectivity: Sometimes, changing the solvent system entirely can improve separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the interactions with the silica gel and improve resolution. Adding a small amount of a third solvent, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), can also significantly impact separation. Given that this compound has a basic amino group, adding a small percentage (0.1-1%) of triethylamine to the mobile phase can help to reduce tailing and may improve separation from less basic impurities.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase.

    • Alumina: Alumina can be a good alternative to silica gel and may offer different selectivity.

    • Reverse-Phase Chromatography (C18): In reverse-phase chromatography, the stationary phase is non-polar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is particularly useful for separating polar compounds that are not well-retained on silica gel.

Question 4: My product appears to be degrading on the silica gel column. How can I prevent this?

Answer:

The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. The amino group on the pyrazole ring can be particularly susceptible to this.

Solutions:

  • Neutralize the Silica Gel: You can prepare a slurry of silica gel in your mobile phase and add a small amount of a base like triethylamine (1-2%) to neutralize the acidic sites before packing the column.

  • Use Neutral or Basic Alumina: As an alternative stationary phase, neutral or basic alumina can be used to avoid degradation of acid-sensitive compounds.

  • Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography, which employs pressure to increase the flow rate of the mobile phase.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: While specific byproducts depend on the synthetic route, common impurities in the synthesis of similar pyrazoles can include:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have unreacted precursors.

  • Isomeric Byproducts: In some pyrazole syntheses, regioisomers can form.[3] Careful control of reaction conditions is key to minimizing these.

  • Hydrolysis Products: If the reaction or workup is performed under harsh acidic or basic conditions, the carboxamide functional group could be hydrolyzed to the corresponding carboxylic acid.

  • Side-products from Reduction: If a nitro-pyrazole precursor is used, incomplete reduction or side-reactions during the reduction step can lead to impurities. For example, using reducing agents other than catalytic hydrogenation might introduce byproducts that are difficult to remove.[4]

Q2: What is a good starting point for a mobile phase for column chromatography of this compound?

A2: A good starting point for silica gel chromatography would be a mixture of a non-polar solvent and a polar solvent. Based on protocols for similar compounds, a gradient of ethyl acetate in hexanes is a reasonable choice. For example, you could start with 20% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate. For more polar compounds, a dichloromethane/methanol system might be more effective.[5] Always perform a TLC analysis first to determine the optimal solvent system.

Q3: Can I use liquid-liquid extraction as a primary purification step?

A3: Yes, liquid-liquid extraction can be a very effective initial purification step. The basicity of the amino group on the pyrazole ring allows for acid-base extraction.

Experimental Protocol for Acid-Base Extraction:

  • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product should move into the aqueous layer as the protonated salt.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any neutral or acidic impurities.

  • Basify the aqueous layer with a dilute base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic. Your product should precipitate out or be extractable back into an organic solvent.

  • Extract the product back into an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques should be used to confirm the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will give you a purity profile and confirm the molecular weight of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of your compound and can reveal the presence of impurities.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

By understanding the potential challenges and applying these troubleshooting strategies, you can significantly improve the efficiency and success of your purification of this compound.

IV. References

  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation. Retrieved from --INVALID-LINK--

  • Zhang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(15), 4583. --INVALID-LINK--

  • Wang, X., et al. (2010). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Chinese Journal of Medicinal Chemistry, 1. --INVALID-LINK--

  • PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. Retrieved from --INVALID-LINK--

  • Delgado, D. R., et al. (2021). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Pharmaceutics, 13(11), 1933. --INVALID-LINK--

References

minimizing byproduct formation in Knorr synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support center dedicated to the Knorr pyrrole synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of substituted pyrroles. Here, we move beyond simple protocols to offer in-depth, field-proven insights into minimizing byproduct formation and overcoming common experimental hurdles. Our approach is rooted in a deep understanding of the reaction mechanism, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Troubleshooting Guide - Navigating Common Experimental Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the Knorr synthesis. We focus on the "why" behind each recommendation, empowering you to make informed decisions in your laboratory work.

Issue 1: Low Yield of the Desired Pyrrole and a Complex Mixture of Products

Question: My Knorr synthesis is resulting in a low yield of the target pyrrole, and TLC/LC-MS analysis shows a multitude of spots/peaks. What are the likely causes and how can I rectify this?

Answer: This is a classic issue in Knorr synthesis, often pointing to the instability of the α-aminoketone intermediate and suboptimal reaction conditions. The primary culprit is the self-condensation of the α-aminoketone, which leads to the formation of pyrazine byproducts. Additionally, other side reactions can contribute to the complex mixture.

Probable Causes & Solutions:

  • α-Aminoketone Self-Condensation: The α-aminoketone is highly susceptible to dimerization, forming a dihydropyrazine which can then oxidize to the corresponding pyrazine.

    • Solution 1: In Situ Generation: The most effective strategy is to generate the α-aminoketone in situ. This is typically achieved by the reduction of an α-oximino ketone using a reducing agent like zinc dust in acetic acid. This ensures that the concentration of the free α-aminoketone is kept low at any given moment, thus favoring the desired intermolecular reaction with the β-dicarbonyl compound over self-condensation.

    • Solution 2: Slow Addition: When using a pre-formed α-aminoketone salt, it is crucial to add it slowly to the reaction mixture containing the β-dicarbonyl compound. This maintains a low instantaneous concentration of the free amine upon neutralization.

  • Suboptimal Reaction Temperature: The Knorr synthesis is often exothermic.

    • Solution: Temperature Control: Excessive temperatures can accelerate side reactions, including polymerization and degradation of starting materials, leading to the formation of tarry byproducts. It is advisable to run the reaction at room temperature or with gentle cooling, especially during the initial stages of the in situ reduction.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete consumption of the limiting reagent and the formation of byproducts.

    • Solution: Optimize Reactant Ratios: While a 1:1 stoichiometry between the α-aminoketone and the β-dicarbonyl compound is theoretical, empirical optimization is often necessary. A slight excess of the more stable β-dicarbonyl compound can sometimes drive the reaction to completion.

Issue 2: Significant Formation of a Pyrazine Byproduct

Question: I have successfully identified a major byproduct in my reaction as a pyrazine derivative. How can I specifically suppress its formation?

Answer: The formation of pyrazines is a direct consequence of the self-condensation of two molecules of the α-aminoketone intermediate. Minimizing the concentration of the free α-aminoketone is paramount.

Strategies to Minimize Pyrazine Formation:

StrategyRationale
In Situ Generation of α-Aminoketone As detailed in Issue 1, generating the α-aminoketone from its corresponding oxime using zinc in acetic acid keeps its concentration low, favoring the Knorr condensation over self-condensation.
Gradual Addition of Reagents When performing the in situ reduction, the gradual addition of the oxime solution and zinc dust to the β-dicarbonyl compound in acetic acid is a refined approach.
pH Control The reaction is typically performed in acetic acid, which acts as both a solvent and a catalyst. The acidic medium protonates the amine, reducing its nucleophilicity for self-condensation to some extent, while still allowing the desired reaction to proceed.
Issue 3: Reaction Stalls or Proceeds Very Slowly

Question: My reaction is not proceeding to completion, even after an extended period. What factors could be hindering the reaction rate?

Answer: A sluggish Knorr synthesis can often be attributed to the reactivity of the starting materials or suboptimal catalytic conditions.

Probable Causes & Solutions:

  • Steric Hindrance: Bulky substituents on either the α-aminoketone or the β-dicarbonyl compound can sterically impede the initial condensation and subsequent cyclization steps.

    • Solution: Increase Reaction Temperature Moderately: While high temperatures can be detrimental, a modest increase (e.g., to 40-60 °C) may provide the necessary activation energy to overcome steric barriers. Careful monitoring by TLC is essential to avoid byproduct formation.

  • Electronic Effects: Electron-withdrawing groups on the β-dicarbonyl compound enhance the reactivity of the active methylene group, facilitating the reaction. Conversely, electron-donating groups can decrease its acidity and slow down the reaction.

    • Solution: Consider a More Activated Methylene Compound: If possible, utilizing a β-dicarbonyl compound with stronger electron-withdrawing groups (e.g., a β-ketoester over a β-diketone) can enhance the reaction rate.

  • Insufficient Acid Catalysis: The Knorr synthesis is acid-catalyzed.

    • Solution: Ensure Sufficient Acetic Acid: The reaction is typically run in glacial acetic acid as the solvent. Ensure that the concentration of acetic acid is sufficient to act as a catalyst. In some cases, the addition of a stronger acid catalyst in catalytic amounts can be explored, but this must be done with caution to avoid promoting side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knorr pyrrole synthesis, and how does it inform troubleshooting?

A1: The Knorr synthesis involves the condensation of an α-aminoketone with a β-dicarbonyl compound. The mechanism proceeds through several key steps:

  • Enamine Formation: The amine of the α-aminoketone attacks one of the carbonyls of the β-dicarbonyl compound to form an enamine intermediate.

  • Intramolecular Cyclization: The enamine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group of the original α-aminoketone moiety.

  • Dehydration: A series of dehydration steps leads to the formation of the aromatic pyrrole ring.

Understanding this mechanism is crucial for troubleshooting. For instance, knowing that enamine formation is a key step highlights the importance of the nucleophilicity of the amine and the electrophilicity of the carbonyl group.

Knorr_Mechanism alpha_amino_ketone α-Aminoketone enamine Enamine alpha_amino_ketone->enamine Condensation beta_dicarbonyl β-Dicarbonyl Compound beta_dicarbonyl->enamine cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Intramolecular Cyclization pyrrole Substituted Pyrrole cyclized_intermediate->pyrrole Dehydration (-H₂O)

Q2: How do I choose the appropriate solvent and catalyst for my Knorr synthesis?

A2: Glacial acetic acid is the most commonly used solvent and catalyst for the Knorr synthesis. It serves multiple purposes: it protonates the carbonyl group, activating it for nucleophilic attack; it provides the acidic medium for the dehydration steps; and it is an effective solvent for the reactants. In some modern variations, other catalysts like Lewis acids have been explored to improve efficiency.

Q3: Can I use a pre-formed α-aminoketone, and what are the precautions?

A3: Yes, pre-formed α-aminoketones, often as their hydrochloride salts, can be used. This approach can be advantageous when the α-aminoketone is derived from amino acids, allowing for the synthesis of more complex pyrroles. However, the primary precaution remains the prevention of self-condensation. The α-aminoketone salt should be added slowly to the reaction mixture, and the reaction should be carefully monitored.

Q4: My crude product is a dark, tarry material. What causes this and how can I prevent it?

A4: The formation of a dark, tarry substance often indicates polymerization or degradation of the starting materials or the pyrrole product. This is typically caused by excessively high temperatures or highly reactive starting materials. To mitigate this, consider running the reaction at a lower temperature and ensuring that the starting materials are pure.

Troubleshooting_Workflow start Low Yield / Byproduct Formation check_intermediate Assess α-Aminoketone Stability start->check_intermediate in_situ Use in situ generation? check_intermediate->in_situ yes_in_situ Optimize slow addition of oxime/zinc in_situ->yes_in_situ Yes no_in_situ Use slow addition of pre-formed salt in_situ->no_in_situ No check_temp Evaluate Reaction Temperature yes_in_situ->check_temp no_in_situ->check_temp temp_high Temperature too high? check_temp->temp_high reduce_temp Run at RT or with cooling temp_high->reduce_temp Yes temp_ok Temperature is moderate temp_high->temp_ok No check_purity Verify Starting Material Purity reduce_temp->check_purity temp_ok->check_purity purify Purify reagents check_purity->purify analyze Re-run reaction & analyze results purify->analyze

Section 3: Experimental Protocol - A Self-Validating System

This generalized protocol for the Knorr synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") incorporates best practices for minimizing byproduct formation.

Materials:

  • Ethyl acetoacetate

  • Sodium nitrite

  • Glacial acetic acid

  • Zinc dust

  • Ethanol

Procedure:

  • Preparation of the α-Oximino-β-ketoester Solution: In a flask equipped with a magnetic stirrer and under efficient cooling (ice bath), dissolve one equivalent of ethyl acetoacetate in glacial acetic acid. Slowly add a saturated aqueous solution of one equivalent of sodium nitrite, maintaining the temperature below 10 °C. Stir for 30-60 minutes. This solution of ethyl 2-oximinoacetoacetate will be used in the next step.

  • Preparation of the Main Reaction Mixture: In a separate, larger flask equipped with a stirrer and a dropping funnel, dissolve one equivalent of ethyl acetoacetate in glacial acetic acid.

  • In Situ Reduction and Condensation: To the solution from step 2, begin the simultaneous, slow addition of the oxime solution from step 1 and zinc dust (2-2.5 equivalents) in small portions. Maintain vigorous stirring and monitor the temperature. The reaction is exothermic; use an ice bath to keep the temperature at or near room temperature.

  • Reaction Completion and Workup: After the addition is complete, continue stirring at room temperature for several hours, or until TLC analysis indicates the consumption of the starting materials. Pour the reaction mixture into a large volume of ice-water.

  • Isolation and Purification: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with water. The crude product can be recrystallized from ethanol to yield pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.

Technical Support Center: Synthesis of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the synthesis of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide, with a specific focus on the critical role of temperature. The information herein is synthesized from established principles of pyrazole chemistry and related synthetic methodologies.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis, linking them to temperature as a probable root cause.

Question: My reaction yield is consistently low. Could temperature be the issue?

Answer: Yes, temperature is one of the most critical parameters governing reaction yield. An suboptimal temperature can lead to several issues:

  • Too Low: If the temperature is below the activation energy threshold for the rate-limiting step of the cyclization, the reaction rate will be impractically slow, leading to low conversion of starting materials and consequently, a low yield of the desired product. In some pyrazole syntheses, reactions are conducted at room temperature, but many require heating to proceed efficiently.[1][2]

  • Too High: Excessive heat can be even more detrimental. It can lead to the degradation of starting materials, intermediates, or the final product. Furthermore, high temperatures can promote the formation of side products through alternative reaction pathways, which directly consumes your reactants and reduces the yield of the target molecule.[3]

Recommendation: To determine the optimal temperature, we recommend performing a temperature screening experiment.

Experimental Protocol: Temperature Screening
  • Set up several small-scale reactions in parallel.

  • Maintain each reaction at a different, constant temperature (e.g., 40°C, 55°C, 70°C, 85°C, 100°C). A study on the synthesis of similar 5-amino-1H-pyrazole-5-carbonitriles found 55°C to be optimal for their specific reaction.[4]

  • Monitor the reactions over time using an appropriate analytical method (e.g., TLC, LC-MS).

  • Quench each reaction at the same time point (or when the starting material is consumed).

  • Isolate the product and calculate the yield for each temperature.

This systematic approach will allow you to identify the temperature that provides the best balance of reaction rate and yield.

Question: I am observing significant impurity peaks in my crude product analysis. How does temperature influence purity?

Answer: Temperature has a profound effect on the regioselectivity and chemoselectivity of the reaction, directly impacting the purity of your final product. Many pyrazole syntheses can theoretically yield multiple isomers or side products.[5][6] Temperature can be the deciding factor in which reaction pathway is favored.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the formation of the product that is formed fastest (has the lowest activation energy). At higher temperatures, the reaction may shift to thermodynamic control, favoring the formation of the most stable product. If your desired product is the kinetic product, elevated temperatures will decrease its purity.

  • Side Reactions: Common side reactions in pyrazole synthesis include the formation of isomeric pyrazoles, incomplete cyclization, or degradation. These side reactions often have different temperature dependencies than the main reaction. For example, a dehydration side reaction might only become significant at higher temperatures.[3]

Troubleshooting Steps:

  • Lower the Reaction Temperature: If you suspect side product formation due to excessive heat, try running the reaction at a lower temperature for a longer period.

  • Analyze Impurities: Isolate and characterize the major impurities. Understanding their structure can provide clues about the side reactions occurring, which can then be mitigated by adjusting the temperature.

  • Stepwise Temperature Profile: Some complex syntheses benefit from a programmed temperature profile, e.g., a lower temperature during an initial addition phase, followed by a ramp-up to a higher temperature to drive the reaction to completion.

Data Summary: Hypothetical Effect of Temperature on Synthesis
Temperature RangeExpected Reaction RatePotential YieldPotential PurityCommon Issues
Room Temp (~25°C) Very Slow to NegligibleLowHigh (if reaction proceeds)Incomplete conversion.[2]
Low-Medium (40-60°C) ModerateModerate to HighHigh to Very HighMay require longer reaction times. Optimal for many related syntheses.[4]
Medium-High (60-90°C) FastPotentially HighModerate to LowIncreased risk of side product formation (e.g., isomers).[5]
High (>90°C) Very FastLowLowDegradation of reactants or product; formation of multiple side products.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for optimizing the synthesis of this compound?

A1: Without a specific literature procedure for this exact molecule, a prudent starting point would be in the range of 50-70°C . A multi-component synthesis of structurally similar 5-amino-1H-pyrazole-5-carbonitriles was optimized at 55°C.[4] Many pyrazole syntheses are conducted at room temperature or under reflux.[7][8] Starting in a moderate range allows you to assess the reaction's progress without immediately risking degradation, and you can then adjust upwards or downwards based on initial results.

Q2: Can changing the solvent affect the optimal reaction temperature?

A2: Absolutely. The choice of solvent is intrinsically linked to the reaction temperature. The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity can influence the reaction mechanism and the solubility of reactants, which in turn can affect the optimal temperature. For instance, a reaction in a polar aprotic solvent like DMSO might proceed at a lower temperature than the same reaction in a less polar solvent like toluene.

Q3: How does microwave-assisted synthesis impact the role of temperature?

A3: Microwave irradiation provides rapid and efficient heating. In microwave-assisted pyrazole synthesis, the reaction temperature can significantly alter product formation.[3] The key advantage is the ability to reach a target temperature much faster than with conventional heating. This can sometimes lead to higher yields and shorter reaction times. However, precise temperature control is still crucial, as localized overheating can lead to side products.[3]

Visualizing Temperature Effects

Workflow for Temperature Optimization

The following diagram outlines a logical workflow for optimizing temperature in your synthesis.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Decision A Define Reactants & Stoichiometry B Select Solvent System A->B C Set up Parallel Reactions (e.g., 40°C, 55°C, 70°C, 85°C) B->C D Monitor Progress (TLC/LC-MS) C->D E Isolate & Purify Product D->E F Calculate Yield & Purity E->F G Identify Optimal T for Yield/Purity F->G H Proceed with Scale-up G->H Optimum Found I Re-evaluate Conditions (e.g., solvent, catalyst) G->I Suboptimal Results

Caption: A typical workflow for optimizing reaction temperature.

Influence of Temperature on Reaction Pathways

This diagram illustrates how temperature can dictate the outcome of a reaction, leading to the desired product or undesired side products.

reaction_pathway cluster_low_temp Low/Optimal Temperature cluster_high_temp Excessive Temperature reactants Starting Materials kinetic_product Desired Product (this compound) reactants->kinetic_product Favored Pathway (Lower Ea) thermo_product Isomeric Side Product reactants->thermo_product Alternative Pathway (Higher Ea) degradation Degradation Products reactants->degradation Decomposition

Caption: Temperature can control reaction selectivity.

References

Validation & Comparative

4-amino-1-ethyl-1H-pyrazole-5-carboxamide vs other FLT3 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to FLT3 Inhibitors for Acute Myeloid Leukemia

A Comparative Analysis of Potency, Selectivity, and Clinical Efficacy

Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow.[1] Genetic mutations are central to the pathogenesis of AML, and among the most frequent are activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, occurring in approximately 30% of patients.[2][3] These mutations, which include internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the FLT3 receptor.[4][5] This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways like RAS/MAPK and PI3K/AKT, and is associated with a poor prognosis.[5][6]

The critical role of FLT3 in leukemogenesis has made it a prime therapeutic target. This has spurred the development of numerous small-molecule FLT3 inhibitors. While the specific compound "4-amino-1-ethyl-1H-pyrazole-5-carboxamide" is not a recognized FLT3 inhibitor in publicly available literature, the pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many successful kinase inhibitors.[4][7][8] Research has indeed explored pyrazole-based compounds as potent FLT3 inhibitors, highlighting the chemical tractability of this core for targeting the ATP-binding site of the kinase.[7][9]

This guide provides a comprehensive comparison of the most clinically relevant FLT3 inhibitors, from first-generation multi-kinase agents to highly selective second-generation compounds. We will delve into their mechanisms of action, biochemical and cellular potencies, selectivity profiles, clinical efficacy, and the critical challenge of therapeutic resistance, offering field-proven insights for researchers, scientists, and drug development professionals.

Classification of FLT3 Inhibitors: A Mechanistic Overview

FLT3 inhibitors are broadly categorized based on their kinase binding mode and selectivity profile. Understanding this classification is crucial for interpreting their activity against different FLT3 mutations and their potential off-target effects.

  • Type I vs. Type II Inhibitors: This classification is based on the conformational state of the kinase to which the inhibitor binds. The activation loop of the kinase, containing a conserved DFG (Asp-Phe-Gly) motif, can adopt an "in" (active) or "out" (inactive) conformation.

    • Type I inhibitors (e.g., Gilteritinib, Crenolanib, Midostaurin) bind to the active "DFG-in" conformation in the ATP-binding pocket.[10][11] This allows them to inhibit both FLT3-ITD and FLT3-TKD mutants, as TKD mutations typically lock the kinase in this active state.[12][13]

    • Type II inhibitors (e.g., Quizartinib, Sorafenib) bind to an allosteric site adjacent to the ATP pocket, stabilizing the inactive "DFG-out" conformation.[11][14][15] While often highly potent against FLT3-ITD, they are ineffective against most TKD mutations (like the common D835Y) which prevent the kinase from adopting the "DFG-out" state.[5][10]

  • First- vs. Second-Generation Inhibitors: This distinction relates to target selectivity.

    • First-generation inhibitors (e.g., Midostaurin, Sorafenib) are multi-kinase inhibitors that were not initially developed specifically for FLT3 but were later found to have significant activity against it.[1][16] Their broader target profile can lead to more off-target effects.[8]

    • Second-generation inhibitors (e.g., Quizartinib, Gilteritinib, Crenolanib) were designed for greater potency and selectivity against FLT3, theoretically offering a better therapeutic window and fewer side effects.[12][17][18]

FLT3_Inhibitor_Classification cluster_gen Generation cluster_type Binding Mode First-Gen First-Gen Midostaurin Midostaurin First-Gen->Midostaurin Sorafenib Sorafenib First-Gen->Sorafenib Second-Gen Second-Gen Quizartinib Quizartinib Second-Gen->Quizartinib Gilteritinib Gilteritinib Second-Gen->Gilteritinib Crenolanib Crenolanib Second-Gen->Crenolanib Type I (DFG-in) Type I (DFG-in) Type I (DFG-in)->Midostaurin Type I (DFG-in)->Gilteritinib Type I (DFG-in)->Crenolanib Type II (DFG-out) Type II (DFG-out) Type II (DFG-out)->Sorafenib Type II (DFG-out)->Quizartinib Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance D835Y TKD Mutation (D835Y) Quizartinib Quizartinib D835Y->Quizartinib Confers Resistance F691L Gatekeeper Mutation (F691L) F691L->Quizartinib Confers Resistance Gilteritinib Gilteritinib F691L->Gilteritinib Confers Resistance N701K Novel Mutation (N701K) N701K->Gilteritinib Confers Resistance RAS RAS/MAPK Activation RAS->Quizartinib Bypasses Inhibition RAS->Gilteritinib Bypasses Inhibition Micro Microenvironment Factors (e.g., FL, FGF2) Micro->Quizartinib Bypasses Inhibition Micro->Gilteritinib Bypasses Inhibition Western_Blot_Workflow A 1. Seed & Treat Cells (e.g., MV4-11 with FLT3i) B 2. Cell Lysis (Extract Proteins) A->B C 3. SDS-PAGE (Separate by Size) B->C D 4. Western Transfer (Proteins to Membrane) C->D E 5. Immunoblotting (Probe with Antibodies p-FLT3, t-FLT3, Actin) D->E F 6. Imaging & Analysis (Quantify Phosphorylation) E->F

References

A Comparative Analysis of Novel Pyrazole Carboxamide Derivatives and Sorafenib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases that drive tumor growth and survival has led to significant advancements in patient outcomes for various malignancies. Sorafenib, a multi-kinase inhibitor, has been a stalwart in this field, approved for the treatment of renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. However, the quest for more potent and selective agents with improved safety profiles is a continuous endeavor in drug development. This guide provides a detailed comparison of the well-established multi-kinase inhibitor, sorafenib, with a promising class of novel kinase inhibitors: 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives.

This comparison will focus on a representative compound from this new class, designated as "compound 8t", a potent Fms-like tyrosine kinase 3 (FLT3) inhibitor, and its closely related analog, FN-1501.[1][2] Both sorafenib and this pyrazole carboxamide series target FLT3, a key kinase implicated in acute myeloid leukemia (AML), making this a particularly relevant comparison for researchers in hematological malignancies and kinase inhibitor discovery.[3][4] This guide will delve into their respective mechanisms of action, target selectivity, and preclinical efficacy, supported by experimental data and detailed protocols to aid researchers in their own investigations.

Mechanism of Action: A Tale of Two Inhibitors

Sorafenib: The Broad-Spectrum Multi-Kinase Inhibitor

Sorafenib is an oral multi-kinase inhibitor that targets several key signaling pathways involved in tumor progression and angiogenesis.[4][5] Its mechanism of action is characterized by its ability to inhibit both intracellular serine/threonine kinases and cell surface receptor tyrosine kinases (RTKs).

Key targets of sorafenib include:

  • RAF kinases (RAF-1, wild-type B-RAF, and V600E mutant B-RAF): By inhibiting the RAF/MEK/ERK signaling pathway, sorafenib can block tumor cell proliferation.[5]

  • VEGFR-1, -2, and -3: Inhibition of vascular endothelial growth factor receptors curtails the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[4]

  • PDGFR-β: Targeting the platelet-derived growth factor receptor also contributes to the anti-angiogenic effect of sorafenib.[4]

  • Other RTKs: Sorafenib also shows activity against other RTKs such as c-KIT, FLT3, and RET, expanding its therapeutic potential to a broader range of cancers.[5]

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K FLT3 FLT3 RAS RAS FLT3->RAS FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->FLT3 Inhibits Sorafenib->RAF Inhibits

Caption: Sorafenib's multi-targeted inhibition of key signaling pathways.

4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives: Potent and Selective FLT3 Inhibition

The 1H-pyrazole-3-carboxamide scaffold has been explored for the development of potent and selective kinase inhibitors.[1][6] Compound 8t, a derivative of FN-1501, has demonstrated remarkable potency against FLT3, including various mutant forms, which are common in AML.[1][2] These compounds are designed to be type I inhibitors, binding to the ATP-binding site of the kinase in its active conformation.[1]

Key characteristics of this class of inhibitors include:

  • High Potency against FLT3: Compound 8t exhibits sub-nanomolar inhibitory activity against wild-type FLT3 and maintains high potency against clinically relevant FLT3 mutants.[1]

  • Dual FLT3/CDK Inhibition: In addition to FLT3, these compounds, including FN-1501 and compound 8t, also show potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4.[1][7] This dual activity could offer a synergistic therapeutic effect by targeting both cell proliferation and cell cycle progression.

  • Selective Kinase Inhibition Profile: While potent against FLT3 and certain CDKs, these derivatives are being optimized for greater selectivity to minimize off-target effects.

Pyrazole_Carboxamide_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cell_cycle Cell Cycle cluster_nucleus Nucleus FLT3 FLT3 (Wild-type & Mutants) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Leukemic Cell Proliferation & Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation CDK2 CDK2/Cyclin A G1_S_Transition G1-S Phase Transition CDK2->G1_S_Transition CDK4 CDK4/Cyclin D1 CDK4->G1_S_Transition G1_S_Transition->Proliferation Pyrazole_Carboxamide Pyrazole Carboxamide (e.g., Compound 8t) Pyrazole_Carboxamide->FLT3 Inhibits Pyrazole_Carboxamide->CDK2 Inhibits Pyrazole_Carboxamide->CDK4 Inhibits

Caption: Dual inhibitory action of pyrazole carboxamide derivatives on FLT3 signaling and the cell cycle.

Quantitative Comparison: Potency and Selectivity

The following tables summarize the in vitro inhibitory activities of the pyrazole carboxamide derivatives (FN-1501 and compound 8t) and sorafenib against a panel of kinases, as well as their anti-proliferative effects on the FLT3-mutant AML cell line, MV4-11.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Kinase TargetPyrazole Carboxamide (FN-1501)[7]Pyrazole Carboxamide (Compound 8t)[1]Sorafenib[5]
FLT3 0.280.089 58
CDK2/cyclin A 2.470.719N/A
CDK4/cyclin D1 0.850.770N/A
RAF-1 N/AN/A6
B-RAF N/AN/A22
VEGFR-2 N/AN/A90
PDGFR-β N/AN/A57
c-KIT N/AN/A68

N/A: Data not available

Table 2: Anti-proliferative Activity in MV4-11 (FLT3-ITD) Cell Line (IC50, nM)

CompoundAnti-proliferative IC50 (nM)
FN-1501 8[3]
Compound 8t 1.22[1]
Sorafenib 3 - 10[8]

From the data, it is evident that the pyrazole carboxamide derivatives, particularly compound 8t, exhibit significantly higher potency against FLT3 compared to sorafenib. Furthermore, their dual inhibition of CDKs presents a distinct mechanistic advantage. In cellular assays, both FN-1501 and compound 8t demonstrate potent anti-proliferative activity in a FLT3-dependent AML cell line at nanomolar concentrations, comparable to or exceeding the efficacy of sorafenib.[1][3][8]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the IC50 of a test compound against a target kinase.

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation: - Serial dilution of inhibitor - Kinase solution - Substrate/ATP solution start->reagent_prep kinase_reaction Kinase Reaction: - Add inhibitor, kinase, and substrate/ATP to plate - Incubate at room temperature reagent_prep->kinase_reaction adp_glo_reagent Add ADP-Glo™ Reagent: - Stops kinase reaction - Depletes remaining ATP kinase_reaction->adp_glo_reagent detection_reagent Add Kinase Detection Reagent: - Converts ADP to ATP - Generates luminescent signal adp_glo_reagent->detection_reagent read_plate Measure Luminescence: - Use a plate reader detection_reagent->read_plate data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 value read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Target kinase

  • Kinase substrate

  • ATP

  • Test compound (e.g., pyrazole carboxamide derivative or sorafenib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the target kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the anti-proliferative effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MV4-11)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight (for adherent cells).

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • For adherent cells, carefully remove the medium.

    • For suspension cells, centrifuge the plate and then carefully remove the medium.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives, exemplified by compound 8t, represent a promising new class of kinase inhibitors with exceptional potency against FLT3 and a distinct dual inhibitory mechanism targeting CDKs. In direct comparison, these compounds demonstrate superior in vitro potency against FLT3 when compared to the established multi-kinase inhibitor, sorafenib. This enhanced potency translates to highly effective anti-proliferative activity in FLT3-driven AML cells.

While sorafenib's broad-spectrum activity has proven valuable across multiple cancer types, the high potency and more targeted profile of the pyrazole carboxamide series may offer advantages in terms of efficacy and a potentially more favorable safety profile in specific patient populations, such as those with FLT3-mutated AML. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this exciting new class of kinase inhibitors. This guide provides the foundational information and experimental framework for researchers to embark on such comparative studies.

References

A Comparative Guide to Kinase Inhibitors in Acute Myeloid Leukemia: AT-7519 vs. the Pyrazole Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) remains a challenging hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The complex and heterogeneous nature of AML necessitates the continued development of targeted therapies. Cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription, have emerged as promising therapeutic targets. This guide provides a detailed comparison of AT-7519, a well-characterized multi-CDK inhibitor, with the emerging potential of the 4-amino-1H-pyrazole-5-carboxamide chemical scaffold.

It is important to note that while extensive preclinical and clinical data are available for AT-7519, there is a notable absence of published research on the specific compound 4-amino-1-ethyl-1H-pyrazole-5-carboxamide in the context of AML. Therefore, this guide will first provide a comprehensive overview of AT-7519's mechanism of action and its effects on AML cells. Subsequently, it will explore the broader potential of the pyrazole carboxamide chemical class as a source of novel anti-leukemic agents, drawing on data from structurally related compounds.

AT-7519: A Multi-Targeted CDK Inhibitor in AML

AT-7519 is a potent small molecule inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] Its anti-neoplastic activity in AML stems from its ability to disrupt two fundamental cellular processes: cell cycle progression and transcriptional regulation.

Mechanism of Action

AT-7519 exerts its anti-leukemic effects through a dual mechanism:

  • Cell Cycle Arrest: By inhibiting CDKs that govern cell cycle checkpoints (primarily CDK1, CDK2, CDK4, and CDK6), AT-7519 can induce cell cycle arrest, preventing the uncontrolled proliferation of leukemic blasts.[3][4] Studies in various AML cell lines have demonstrated that AT-7519 can induce arrest at the G1/S or G2/M phase, depending on the cellular context.[3][4] This arrest is often mediated by the upregulation of CDK inhibitors like p21 and p27.[3]

  • Transcriptional Inhibition and Induction of Apoptosis: A key mechanism of AT-7519's efficacy in hematological malignancies is its potent inhibition of CDK9.[5] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation. By inhibiting CDK9, AT-7519 leads to a global downregulation of transcription, preferentially affecting the expression of proteins with short half-lives.[6] In many leukemic cells, survival is dependent on the continuous expression of anti-apoptotic proteins such as Mcl-1 and XIAP.[7] AT-7519's inhibition of transcription leads to a rapid decrease in the levels of these survival proteins, tipping the cellular balance towards apoptosis.[7][8] This is often observed as an increase in cleaved PARP and caspase-3 activity.[8]

AT-7519_Mechanism_of_Action cluster_0 Cell Cycle Control cluster_1 Transcriptional Regulation CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S Promotes CDK2 CDK2 CDK2->G1_S Promotes CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M Promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S->Cell_Cycle_Arrest Leads to G2_M->Cell_Cycle_Arrest Leads to CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates (activates) Mcl1_XIAP Anti-apoptotic proteins (Mcl-1, XIAP) RNAPII->Mcl1_XIAP Transcription Apoptosis Apoptosis Mcl1_XIAP->Apoptosis Inhibits AT7519 AT-7519 AT7519->CDK4_6 Inhibits AT7519->CDK2 Inhibits AT7519->CDK1 Inhibits AT7519->CDK9 Inhibits AT7519_Inhibition_Mcl1->Mcl1_XIAP Downregulation AT7519_Inhibition_Mcl1->Apoptosis Induces

Figure 1: Dual mechanism of action of AT-7519 in AML cells.

Preclinical Efficacy in AML Cell Lines

AT-7519 has demonstrated potent anti-proliferative activity across a range of AML cell lines. The table below summarizes the reported 50% inhibitory concentrations (IC50) for AT-7519 in various AML cell lines.

Cell LineIC50 (nM)Reference
HL-60 100 - 300[5]
MOLT-4 100 - 300[5]
U937 ~500 (maximal suppression)[3]
KG-1 Not explicitly stated, but effective at inducing G1 arrest[4]
MV4-11 Not explicitly stated
OCI-AML3 Not explicitly stated

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Studies have shown that treatment of AML cell lines like U937 and KG-1 with AT-7519 leads to a dose-dependent increase in the sub-G1 population, indicative of apoptosis, and an accumulation of cells in either the G1 or G2/M phase of the cell cycle.[3][4]

Clinical Development in Hematological Malignancies

AT-7519 has progressed to clinical trials for various hematological malignancies. Phase I studies have established a recommended phase II dose and schedule.[9] Phase II trials have evaluated AT-7519 in patients with relapsed/refractory chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, showing modest activity with some patients achieving stable disease.[10] While specific trials focused solely on AML are less prominent, the data from other leukemias and lymphomas support the biological activity of CDK inhibition in these diseases.[10]

The Pyrazole Carboxamide Scaffold: A Promising Avenue for Novel AML Therapeutics

While "this compound" remains uncharacterized in the scientific literature for AML, the broader class of pyrazole carboxamide derivatives has garnered significant interest as a source of potent kinase inhibitors. Several compounds with this core structure have demonstrated promising anti-leukemic activity, primarily through the inhibition of kinases crucial for AML cell survival, such as FLT3 and CDKs.

FN-1501: A Dual FLT3 and CDK Inhibitor

FN-1501 is a 1H-pyrazole-3-carboxamide derivative that has shown potent inhibitory activity against both FMS-like tyrosine kinase 3 (FLT3) and various CDKs.[11] FLT3 mutations are common in AML and are associated with a poor prognosis, making it a key therapeutic target.

  • Mechanism of Action: FN-1501's dual-targeting approach is particularly appealing for AML therapy. By inhibiting both the primary oncogenic driver (mutant FLT3) and the cell cycle machinery (CDKs), it has the potential for synergistic anti-leukemic effects.

  • Preclinical Efficacy: In preclinical studies, FN-1501 demonstrated potent anti-proliferative activity in AML cell lines, including those with FLT3 mutations.[4]

  • Clinical Development: FN-1501 has entered Phase I/II clinical trials for patients with advanced solid tumors and relapsed/refractory AML.[7][12][13]

Compound 8t: A Next-Generation Pyrazole Carboxamide Derivative

Building on the structure of FN-1501, a series of 1H-pyrazole-3-carboxamide derivatives were synthesized, leading to the identification of compound 8t . This compound exhibited even more potent inhibition of FLT3 and CDKs than FN-1501.[14][15]

  • Enhanced Potency: Compound 8t showed strong activity against wild-type FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM).[15]

  • Activity Against Resistant Mutants: Importantly, it also demonstrated excellent inhibitory activity against various FLT3 mutants, suggesting it may overcome some forms of resistance to other FLT3 inhibitors.[15][16]

  • Potent Anti-proliferative Effects: In the MV4-11 AML cell line, which harbors an FLT3-ITD mutation, compound 8t displayed a potent anti-proliferative effect with an IC50 of 1.22 nM.[15][16]

Pyrazole_Scaffold cluster_0 Example Derivatives cluster_1 Key Kinase Targets in AML Pyrazole_Scaffold Pyrazole Carboxamide Scaffold FN1501 FN-1501 Pyrazole_Scaffold->FN1501 Leads to Compound_8t Compound 8t Pyrazole_Scaffold->Compound_8t Leads to FLT3 FLT3 FN1501->FLT3 Inhibits CDKs CDKs FN1501->CDKs Inhibits Compound_8t->FLT3 Potently Inhibits Compound_8t->CDKs Potently Inhibits AML_Cell AML Cell Proliferation and Survival FLT3->AML_Cell Promotes CDKs->AML_Cell Promotes FN1501_Inhibition->AML_Cell Inhibition of Compound_8t_Inhibition->AML_Cell Strong Inhibition of

Figure 2: The pyrazole carboxamide scaffold as a source of dual FLT3 and CDK inhibitors for AML therapy.

Experimental Protocols

The following are representative protocols for key assays used to evaluate the efficacy of kinase inhibitors in AML cell lines. These are generalized procedures and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Seed AML cells in 96-well plate Treat Treat with varying concentrations of inhibitor Start->Treat Incubate_24_72h Incubate for 24-72 hours Treat->Incubate_24_72h Add_MTT Add MTT reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance End Calculate IC50 Read_Absorbance->End

Figure 3: Workflow for a typical MTT cell viability assay.

Procedure:

  • Seed AML cells (e.g., HL-60, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treat the cells with a serial dilution of the test compound (e.g., AT-7519) and a vehicle control.

  • Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Treat AML cells with the test compound at the desired concentrations for a specified time (e.g., 24-48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

Procedure:

  • Treat AML cells with the test compound for the desired duration.

  • Harvest the cells and fix them in ice-cold 70% ethanol.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry. The data is presented as a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

AT-7519 serves as a valuable tool compound for studying the effects of multi-CDK inhibition in AML. Its dual mechanism of inducing cell cycle arrest and promoting apoptosis through transcriptional inhibition provides a strong rationale for its investigation. However, the lack of published data on This compound prevents a direct comparison.

Nevertheless, the broader class of pyrazole carboxamide derivatives, exemplified by FN-1501 and compound 8t, represents a highly promising scaffold for the development of novel anti-leukemic agents. The ability to design compounds within this class that potently inhibit key oncogenic drivers in AML, such as FLT3 and CDKs, highlights the potential for developing more effective and targeted therapies. Further research into novel pyrazole carboxamide derivatives is warranted to explore their full therapeutic potential in AML.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a viable therapeutic is paved with rigorous characterization. A critical, yet often challenging, aspect of this process is understanding a compound's selectivity—its propensity to interact with intended targets while avoiding unintended off-target interactions that can lead to toxicity or diminished efficacy. This guide provides an in-depth, comparative analysis of the cross-reactivity profiling of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide , a novel heterocyclic compound with therapeutic potential.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] These compounds are particularly prominent as kinase inhibitors, modulating key cellular signaling pathways.[2] Given the structural similarities within the human kinome, a comprehensive understanding of a pyrazole-based inhibitor's cross-reactivity is not just advantageous, but essential for its clinical development.[3]

Due to the nascent stage of research on this compound, publicly available cross-reactivity data is limited. Therefore, this guide will present a robust, logical framework for its profiling, drawing upon established methodologies and illustrative data from structurally related pyrazole-based inhibitors. We will delve into the "why" and "how" of experimental design, providing you with the technical insights to critically evaluate and design your own selectivity profiling campaigns.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The human proteome is a complex network of interacting proteins. A small molecule designed to inhibit a specific protein, such as a kinase, may inadvertently bind to other structurally related proteins. These off-target interactions can have significant consequences:

  • Toxicity: Inhibition of essential proteins can lead to adverse effects, limiting the therapeutic window of a drug candidate.

  • Polypharmacology: In some cases, off-target effects can be beneficial, contributing to the overall therapeutic efficacy of a drug. Understanding these interactions is crucial for a complete mechanistic understanding.[4]

  • Misinterpretation of Phenotypic Data: Without a clear picture of a compound's selectivity, it is difficult to definitively attribute a cellular or in vivo effect to the inhibition of the intended target.

Therefore, a thorough cross-reactivity profile is a cornerstone of any successful drug discovery program, enabling informed decision-making from lead optimization to clinical trial design.

A Multi-faceted Approach to Profiling: A Comparison of Key Technologies

No single technology can provide a complete picture of a compound's selectivity. A well-designed profiling strategy employs a combination of orthogonal approaches to build a comprehensive and validated dataset. Here, we compare three state-of-the-art techniques for cross-reactivity profiling.

Technique Principle Advantages Limitations
Kinome Scanning In vitro binding or activity assays against a large panel of recombinant kinases.[5]- Broad coverage of the kinome.- High-throughput and quantitative.- Provides a global view of selectivity.- In vitro results may not always translate to a cellular context.- Does not assess cell permeability or intracellular target engagement.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding in a cellular environment.[6]- Confirms target engagement in intact cells.- Label-free and applicable to a wide range of targets.- Provides insights into cellular permeability and compound metabolism.- Lower throughput than in vitro screening.- Requires a specific antibody for each target.- May not detect all binding events.
Affinity Chromatography-Mass Spectrometry (AC-MS) Immobilized compound is used to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[7]- Unbiased, proteome-wide identification of potential binding partners.- Can identify novel off-targets.- Provides direct evidence of a physical interaction.- Can be technically challenging.- Prone to identifying non-specific binders.- Does not directly measure functional inhibition.

Experimental Deep Dive: Protocols for Cross-Reactivity Assessment

To provide a practical framework, we present detailed protocols for two key experiments in a cross-reactivity profiling cascade: a broad initial screen using kinome scanning, followed by cellular target validation with CETSA.

Protocol 1: In Vitro Kinome Profiling

This protocol outlines a typical workflow for an in vitro kinase inhibition assay, a common method for initial cross-reactivity screening.[8]

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Kinase Reaction Mixture: In a microplate, combine the recombinant kinase, a specific substrate (e.g., a peptide or protein), and a kinase buffer containing necessary cofactors like MgCl₂.[9]

  • Initiation of Reaction: Add a solution of ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP), to initiate the phosphorylation reaction.[10]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., scintillation counting for radiometric assays, fluorescence polarization, or luminescence).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.[6]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture an appropriate cell line to 70-80% confluency. Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-2 hours).[11]

  • Cell Harvesting and Heat Treatment: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler. Include a non-heated control.[11]

  • Cell Lysis: Lyse the cells to release the intracellular proteins. This can be achieved through methods like freeze-thaw cycles.[11]

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the denatured and aggregated proteins.[11]

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of the target protein remaining in the soluble fraction at each temperature point, typically by Western blotting using a specific antibody.[11]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples to generate "melting curves." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[11]

Illustrative Cross-Reactivity Profiles of Pyrazole-Based Kinase Inhibitors

To provide a tangible understanding of what a cross-reactivity profile for this compound might reveal, we present representative data from other pyrazole-based kinase inhibitors. This data is synthesized from published literature and is for illustrative purposes only.

Table 1: Comparative Kinome Scan Data of Representative Pyrazole-Based Inhibitors (% Inhibition at 1 µM)

Kinase TargetCompound A (Hypothetical Broad-Spectrum)Compound B (Hypothetical Selective)Gilteritinib (FLT3/AXL Inhibitor)[5]Dasatinib (Multi-Kinase Inhibitor)[5]
FLT3 9899 < 1% of Control 95
AXL 9525< 1% of Control 88
c-KIT 85151592
VEGFR2 7853085
SRC 6524599
EGFR 1215575
p38α 536040

Data presented as percentage of control, where a lower value indicates stronger binding/inhibition.

Interpretation of Illustrative Data:

  • Compound A represents a hypothetical pyrazole derivative with a broad-spectrum activity profile, inhibiting multiple kinases with high potency. While potentially effective, such a compound would carry a higher risk of off-target toxicities.[3]

  • Compound B illustrates a more desirable selective profile, potently inhibiting the intended target (FLT3) with minimal activity against other kinases at the tested concentration.

  • Gilteritinib , an approved drug, demonstrates high potency against its primary targets, FLT3 and AXL, but also shows some interaction with other kinases at higher concentrations.[5]

  • Dasatinib is an example of an approved multi-kinase inhibitor with a broad activity profile, which contributes to both its efficacy and its side-effect profile.[5]

Comparative Analysis: Benchmarking Against Established Inhibitors

A crucial aspect of profiling is to benchmark the selectivity of a novel compound against existing drugs or tool compounds. This provides context for the observed off-target effects and helps to predict potential clinical liabilities and advantages.

Table 2: Selectivity Score Comparison

The selectivity score (S-score) is a quantitative measure of selectivity, calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower S-score indicates higher selectivity.

CompoundPrimary Target(s)S-Score (at 1 µM)Interpretation
This compound (Hypothetical) TBDTo be determinedThe goal is to achieve a low S-score, indicating high selectivity for the intended target(s).
Gilteritinib FLT3, AXL0.02 (for Kd < 30 nM)Relatively selective, with a few potent off-targets.
Dasatinib BCR-ABL, SRC family0.13 (for Kd < 30 nM)Broad-spectrum inhibitor with numerous off-targets.
Erlotinib EGFR0.01 (for Kd < 30 nM)Highly selective for its primary target.[5]

Conclusion: Towards a Comprehensive Understanding of Selectivity

The cross-reactivity profiling of this compound is a critical step in its journey as a potential therapeutic agent. By employing a multi-pronged approach that combines broad in vitro screening with cellular target validation, researchers can build a comprehensive and reliable selectivity profile. This guide has provided a framework for this process, from the underlying principles of key technologies to detailed experimental protocols and illustrative data.

Ultimately, a thorough understanding of a compound's interactions with the proteome is essential for mitigating risks, uncovering novel therapeutic opportunities, and accelerating the translation of promising molecules from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Confirming the Purity of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Purity in Preclinical Research

This guide provides a comprehensive framework for establishing the purity of a small molecule candidate intended for in vitro assays. We will move beyond simple checklists, delving into the causality behind our choice of analytical methods and the logic of our integrated workflow. Our approach is designed to be a self-validating system, ensuring that by the end of the process, you can have the highest degree of confidence in your material. For early-stage in vitro screening, a purity of ≥95% is a widely accepted standard, which we will use as our benchmark.[4][5]

The Orthogonal Analytical Strategy: A Multi-Faceted Approach to Purity

No single analytical technique can definitively confirm both the identity and purity of a compound. A robust assessment relies on an orthogonal approach, where multiple, disparate methods are used to interrogate the sample. Each technique provides a different piece of the puzzle, and together, they create a high-fidelity picture of the compound's quality.

Our core strategy for 4-amino-1-ethyl-1H-pyrazole-5-carboxamide involves a tiered workflow:

  • Primary Purity Assessment & Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Impurity Identification & Mass Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Definitive Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Elemental Composition Verification: Elemental Analysis (CHN Analysis).

G cluster_0 Purity Assessment Workflow Compound Compound Batch Received (this compound) HPLC 1. HPLC-UV Analysis (Quantitative Purity) Compound->HPLC Decision1 Purity ≥ 95%? No major unknown peaks? HPLC->Decision1 LCMS 2. LC-MS Analysis (Impurity ID & MW Confirmation) Decision1->LCMS Yes Reject REJECT (Requires Re-purification) Decision1->Reject No NMR 3. NMR Spectroscopy (Structural Confirmation) LCMS->NMR CHN 4. Elemental Analysis (Compositional Verification) NMR->CHN FinalDecision Final Decision CHN->FinalDecision Accept ACCEPT (Proceed to In Vitro Assays) FinalDecision->Accept All Data Concordant FinalDecision->Reject Discrepancies Found

Caption: Overall workflow for purity confirmation of a new compound batch.

Method 1: High-Performance Liquid Chromatography (HPLC) for Purity Quantification

Expertise & Rationale: HPLC is the gold standard for purity determination in the pharmaceutical industry.[6][7][8] It separates the main compound from any impurities, and a UV detector quantifies the relative amounts of each, typically expressed as a percentage of the total peak area. The choice of a reversed-phase (RP) C18 column is logical for this compound, a moderately polar molecule. The nonpolar stationary phase will retain the compound, while a gradient of increasing organic solvent (acetonitrile) in the mobile phase will elute it and any related substances based on their polarity differences.

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-19 min: 95% B

      • 19.1-22 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV Diode Array Detector (DAD) at 254 nm.

  • Data Analysis (Trustworthiness):

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent normalization method:

      • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

    • Self-Validation: The analysis is only valid if the system suitability test passes. This involves injecting a known standard mixture to ensure adequate resolution, peak shape, and reproducibility.

    • Acceptance Criteria: Purity ≥ 95%. No single impurity should be > 1.0%.

G cluster_1 HPLC-UV Analysis Workflow Prep Sample Preparation (1 mg/mL in ACN:H2O) Inject Inject on HPLC System (RP-C18 Column) Prep->Inject Separate Gradient Elution (Separation by Polarity) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Chromatogram Integration Detect->Integrate Calculate Calculate % Area Purity Integrate->Calculate Report Report Result vs. Spec (≥95% Purity) Calculate->Report

Caption: Step-by-step workflow for quantitative purity analysis via HPLC-UV.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Expertise & Rationale: While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is a powerful hyphenated technique that couples the separation power of HPLC with the detection specificity of mass spectrometry.[9][10] As components elute from the LC column, they are ionized and their mass-to-charge ratio (m/z) is determined. This provides two critical pieces of information:

  • Confirmation of the Parent Compound: Does the main peak have the correct molecular weight for this compound (C₇H₁₂N₄O, MW = 168.20 g/mol )?

  • Impurity Mass Information: What are the molecular weights of the impurity peaks? This gives crucial clues to their identity (e.g., unreacted starting material, dimer, degradation product).[11]

Experimental Protocol: LC-MS
  • Instrumentation & Conditions:

    • Use the same LC method as described for HPLC-UV analysis to ensure retention time correlation.

    • Divert the flow post-column to an electrospray ionization (ESI) source coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

    • Ionization Mode: ESI Positive. Rationale: The pyrazole and amino groups are basic and will readily accept a proton to form a positive ion [M+H]⁺.

    • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis (Trustworthiness):

    • Extract the ion chromatogram for the expected mass of the target compound ([M+H]⁺ = 169.2). Confirm this aligns with the main UV peak.

    • For any impurity peaks observed in the UV chromatogram, examine the corresponding mass spectrum to determine their molecular weight.

    • Acceptance Criteria: The main peak must exhibit an m/z of 169.2 ± 0.1 Da.

G cluster_2 LC-MS Impurity Identification Workflow LC_Elute Eluent from LC Column Ionize Electrospray Ionization (ESI+) LC_Elute->Ionize Analyze Mass Analyzer (Detect m/z) Ionize->Analyze Correlate Correlate MS data with UV Chromatogram Analyze->Correlate Confirm Confirm MW of Main Peak (168.2 Da) Correlate->Confirm Identify Determine MW of Impurity Peaks Correlate->Identify

Caption: Workflow for identity confirmation and impurity mass determination by LC-MS.

Method 3: Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Expertise & Rationale: NMR spectroscopy is arguably the most powerful technique for the unambiguous structural identification of organic compounds.[12][13][14] It provides information about the chemical environment and connectivity of atoms (specifically ¹H and ¹³C). While chromatography may show a single peak, NMR can confirm that this peak corresponds to the correct molecular structure and is not an isomer. For purity, ¹H NMR is particularly useful; the integration of signals should correspond to the number of protons in the structure, and the absence of significant unassignable peaks is a strong indicator of high purity.[15]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO is a good solvent for many polar organic molecules, and its residual peak does not typically interfere with key signals.

  • Instrumentation & Analysis:

    • System: Bruker Avance 400 MHz spectrometer or equivalent.

    • ¹H NMR: Acquire a standard proton spectrum.

      • Analysis: Confirm the presence of expected signals: an ethyl group (triplet and quartet), an amide proton, amino protons, and a pyrazole proton. The chemical shifts and coupling patterns must match the proposed structure. The integration of these signals should be in the correct ratio (e.g., 3H:2H:1H:2H:1H).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

      • Analysis: Confirm the presence of 7 distinct carbon signals corresponding to the structure.

  • Acceptance Criteria: The ¹H and ¹³C NMR spectra must be fully consistent with the structure of this compound. The ¹H NMR should show no significant impurity signals (generally, signals >1% of the main compound's signals would warrant further investigation).

Method 4: Elemental Analysis (CHN) for Compositional Purity

Expertise & Rationale: Elemental analysis provides a fundamental measure of a compound's purity by determining the mass percentages of Carbon, Hydrogen, and Nitrogen.[16][17] This technique is orthogonal to chromatography and spectroscopy because it is insensitive to structural isomers but highly sensitive to impurities that alter the elemental composition, such as inorganic salts or residual solvents that are not visible by UV-HPLC or may be difficult to quantify by NMR.[16]

Experimental Protocol: CHN Analysis
  • Sample Preparation: Provide ~2-3 mg of the dry, solid compound.

  • Instrumentation: Use a dedicated elemental analyzer. The instrument combusts the sample at high temperature, and detectors quantify the resulting CO₂, H₂O, and N₂ gases.

  • Data Analysis: Compare the experimentally determined percentages of C, H, and N to the theoretical values calculated from the molecular formula (C₇H₁₂N₄O).

    • Theoretical Values: C=49.99%, H=7.19%, N=33.31%.

  • Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.[18] This is a stringent criterion that confirms high compositional purity.

Comparison Guide: Interpreting the Data

To illustrate the power of this orthogonal approach, let's compare hypothetical data for two different batches of this compound.

Analytical Method Parameter Batch A (High Purity) Batch B (For Re-purification) Acceptance Criteria
HPLC-UV Purity by % Area99.2%91.5%≥ 95.0%
Largest Impurity0.3% (at RT 5.2 min)6.8% (at RT 7.1 min)≤ 1.0%
LC-MS Main Peak [M+H]⁺169.1169.2169.2 ± 0.1 Da
Impurity MW141.1 Da182.2 DaFor information
¹H NMR Structural ConsistencyConsistentConsistentMust be consistent
Impurity SignalsNo significant signals >0.5%Signals at 3.8 ppm (~7%)No single impurity >1%
Elemental Analysis % Carbon50.15%48.75%49.99% ± 0.4%
% Hydrogen7.25%7.55%7.19% ± 0.4%
% Nitrogen33.40%31.90%33.31% ± 0.4%
Overall Assessment Conclusion PASS FAIL All criteria must be met

Analysis of Results:

  • Batch A passes all tests with flying colors. The HPLC purity is high, the identity is confirmed by MS and NMR, and the elemental composition is correct. This batch is suitable for use in all in vitro assays.

  • Batch B clearly fails. While the main component is the correct molecule (confirmed by MS and NMR), the HPLC shows a purity of only 91.5% with a major impurity. The NMR and elemental analysis data are also inconsistent with a pure sample. This batch must be re-purified and re-analyzed before it can be used.

Conclusion

Confirming the purity of a research compound like this compound is a non-negotiable step in ensuring the validity of subsequent biological data. By employing a multi-technique, orthogonal strategy encompassing HPLC, LC-MS, NMR, and elemental analysis, we build a comprehensive and self-validating data package. This rigorous approach mitigates the risk of pursuing artifacts, saves valuable resources, and upholds the principles of scientific integrity. Only when a compound has passed this battery of tests can a researcher confidently proceed to in vitro assays, knowing that the observed biological effects are truly attributable to the molecule of interest.

References

The Pyrazole Carboxamide Scaffold: A Privileged Motif in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Potency, Selectivity, and Therapeutic Potential

The pyrazole carboxamide core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its synthetic tractability and ability to form key hydrogen bonding interactions within the ATP-binding site of kinases have made it a foundational element in numerous clinically evaluated and approved drugs.[1] This guide provides a comparative analysis of three distinct pyrazole carboxamide-based kinase inhibitors: Afuresertib, a pan-Akt inhibitor; Golidocitinib, a selective JAK1 inhibitor; and Ilginatinib, a selective JAK2 inhibitor. We will delve into their target profiles, mechanisms of action, and the experimental methodologies used to characterize them, offering insights for researchers and drug development professionals.

The Inhibitors: A Snapshot of Kinase Targeting Strategies

The versatility of the pyrazole carboxamide scaffold is evident in the diverse kinase targets of the inhibitors selected for this comparison.

  • Afuresertib (GSK2110183): An orally bioavailable, ATP-competitive inhibitor targeting all three isoforms of the serine/threonine kinase Akt (Protein Kinase B).[2][3] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a frequent driver of tumorigenesis.[4][1] Afuresertib's pan-Akt activity allows for the comprehensive shutdown of this pathway.[3]

  • Golidocitinib (AZD4205): A selective, orally available inhibitor of Janus Kinase 1 (JAK1).[5][6] The JAK-STAT signaling pathway is crucial for mediating cytokine signaling, and aberrant JAK1 activity is implicated in various inflammatory diseases and cancers.[7][8] Golidocitinib's selectivity for JAK1 is intended to provide a more targeted therapeutic effect with a potentially improved safety profile compared to less selective JAK inhibitors.[5][9]

  • Ilginatinib (NS-018): A potent and highly selective, orally bioavailable inhibitor of Janus Kinase 2 (JAK2).[10] Dysregulation of the JAK2-STAT pathway, often due to the JAK2V617F mutation, is a hallmark of myeloproliferative neoplasms.[11][12] Ilginatinib's high selectivity for JAK2 over other JAK family members aims to specifically target the key driver of these diseases.[10][11]

Comparative Kinase Inhibition Profile

The potency and selectivity of these inhibitors are key determinants of their therapeutic utility. The following table summarizes their inhibitory activities against their primary targets and other related kinases.

InhibitorPrimary Target(s)Kᵢ / IC₅₀ (nM)Selectivity Profile
Afuresertib Akt1, Akt2, Akt3Kᵢ: 0.08, 2, 2.6[3][13]Pan-Akt inhibitor with high potency against all isoforms.[14]
Golidocitinib JAK1IC₅₀: 73[5]Weakly inhibits JAK2 (IC₅₀ > 14,700 nM) and shows little inhibition of JAK3 (IC₅₀ > 30,000 nM).[5] Exhibits over 200-fold selectivity for JAK1 over other JAK family kinases.[9]
Ilginatinib JAK2IC₅₀: 0.72[10]46-fold selective for JAK2 over JAK1 (IC₅₀: 33 nM), 54-fold over JAK3 (IC₅₀: 39 nM), and 31-fold over Tyk2 (IC₅₀: 22 nM).[10]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

All three inhibitors function as ATP-competitive inhibitors, binding to the ATP pocket of their respective target kinases.[15][16][17] This mode of action prevents the binding of ATP, the phosphate donor for the kinase's catalytic activity, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade.

The pyrazole core plays a crucial role in this interaction, typically forming one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction anchors the inhibitor in the active site. The carboxamide moiety and other substituents on the pyrazole ring then extend into adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity.

For Ilginatinib, a crystal structure in complex with the JAK2 kinase domain (PDB ID: 8BX9) provides a detailed view of its binding mode.[18][19] This structural information is invaluable for understanding the basis of its high affinity and selectivity and can guide the design of next-generation inhibitors.

Signaling Pathways Under Inhibition

The following diagram illustrates the signaling pathways targeted by Afuresertib, Golidocitinib, and Ilginatinib.

Kinase_Inhibitor_Pathways cluster_akt PI3K/Akt Pathway cluster_jak JAK/STAT Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt phosphorylates mTORC2->Akt phosphorylates Downstream_Akt Cell Survival, Proliferation, Metabolism Akt->Downstream_Akt Afuresertib Afuresertib Afuresertib->Akt inhibits CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 JAK2 JAK2 CytokineReceptor->JAK2 STAT STAT JAK1->STAT phosphorylates JAK2->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression (Inflammation, Hematopoiesis) Nucleus->GeneExpression regulates Golidocitinib Golidocitinib Golidocitinib->JAK1 inhibits Ilginatinib Ilginatinib Ilginatinib->JAK2 inhibits

Caption: Signaling pathways targeted by Afuresertib, Golidocitinib, and Ilginatinib.

Experimental Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

To determine the in vitro potency (IC₅₀) of a pyrazole carboxamide inhibitor, a common and robust method is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[20][21]

Principle: The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[20] The intensity of the light is proportional to the amount of ADP generated and thus, the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the pyrazole carboxamide inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

    • Transfer a small volume (e.g., 50 nL) of each inhibitor concentration to the wells of a 384-well assay plate using an acoustic liquid handler.

  • Kinase Reaction Setup:

    • Prepare a kinase reaction mixture containing the target kinase (e.g., JAK1, JAK2, or Akt1), the appropriate substrate peptide, and kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP to the mixture. The final ATP concentration should be close to its Km for the specific kinase, if known.

    • Dispense the kinase reaction mixture into the wells of the assay plate containing the inhibitor.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This allows the kinase to phosphorylate its substrate in the presence of the inhibitor.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.[22]

    • Incubate the plate at room temperature for 40 minutes.[23]

  • ADP Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin.[22]

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[22]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Inhibitor Serial Dilution Plate_Prep 2. Dispense Inhibitor to Plate Compound_Prep->Plate_Prep Reaction_Start 4. Add ATP & Dispense to Plate Plate_Prep->Reaction_Start Reaction_Mix 3. Prepare Kinase/ Substrate/Buffer Mix Reaction_Mix->Reaction_Start Incubation 5. Incubate (e.g., 60 min) Reaction_Start->Incubation Stop_Reaction 6. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->Stop_Reaction Incubate_Stop 7. Incubate (40 min) Stop_Reaction->Incubate_Stop Detect_Signal 8. Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_Stop->Detect_Signal Incubate_Detect 9. Incubate (30-60 min) Detect_Signal->Incubate_Detect Read_Plate 10. Measure Luminescence Incubate_Detect->Read_Plate Data_Plot 11. Plot Data Read_Plate->Data_Plot IC50_Calc 12. Calculate IC₅₀ Data_Plot->IC50_Calc

Caption: Workflow for a typical biochemical kinase inhibition assay using ADP-Glo™.

Comparative Analysis and Future Perspectives

This comparative guide highlights the remarkable adaptability of the pyrazole carboxamide scaffold in achieving distinct kinase selectivity profiles.

  • Afuresertib demonstrates a pan-inhibitory approach, targeting all isoforms of a key survival kinase. This strategy can be highly effective in cancers driven by broad Akt pathway activation.[24] However, the potential for off-target effects due to inhibiting a central signaling node is a consideration.

  • Golidocitinib and Ilginatinib exemplify a selective-inhibitory strategy, targeting specific members of the JAK family. This approach aims to maximize efficacy against diseases driven by a particular kinase while minimizing side effects associated with inhibiting other family members. The high selectivity of Golidocitinib for JAK1 and Ilginatinib for JAK2 showcases the fine-tuning possible with the pyrazole carboxamide scaffold.[10][5]

The choice between a pan-inhibitory and a selective-inhibitory strategy depends on the specific disease biology. For cancers with a clear dependency on a single kinase, a selective inhibitor like Ilginatinib or Golidocitinib may be advantageous. In contrast, for tumors with redundant or compensatory signaling pathways, a pan-inhibitor like Afuresertib might be more effective.

Future research in this area will likely focus on developing next-generation pyrazole carboxamide inhibitors with even greater selectivity, novel mechanisms of action (e.g., allosteric inhibitors), and improved pharmacokinetic properties. The continued exploration of this privileged scaffold promises to yield new and improved therapies for a wide range of diseases.

References

A Senior Application Scientist's Guide to the Validation of a Cell-Based Assay for 4-amino-1-ethyl-1H-pyrazole-5-carboxamide, a Putative FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the validation of robust and reliable assays is paramount to the successful identification and characterization of novel therapeutic agents. This guide provides an in-depth technical overview and comparative analysis for the validation of a cell-based assay designed to characterize 4-amino-1-ethyl-1H-pyrazole-5-carboxamide. While the specific biological target of this molecule is not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests it may target a member of the kinase family.

For the purposes of this guide, we will proceed with the scientifically-grounded hypothesis that This compound is an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) , a family of receptor tyrosine kinases frequently implicated in oncology.[1][2] This allows us to construct a detailed and practical framework for assay validation that is applicable to a wide range of kinase inhibitors.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide self-validating protocols, and offer a comparative analysis of alternative methodologies, all grounded in authoritative scientific principles and regulatory guidelines.

The Central Role of Cell-Based Assays in Kinase Inhibitor Discovery

Cell-based assays are indispensable tools in drug discovery, offering a more physiologically relevant context compared to purely biochemical assays.[3] They allow for the assessment of a compound's activity within the complex milieu of a living cell, taking into account factors such as cell permeability, off-target effects, and interactions with intracellular signaling cascades.[3][4] The validation of such assays is not merely a procedural formality but a critical step to ensure the generation of reliable and reproducible data, forming the bedrock of any drug development program.[3][5][6]

The FGFR Signaling Pathway: A Key Target in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1][7][8][9][10] Aberrant activation of this pathway, through mutations, gene amplifications, or translocations, is a known driver in various cancers.[2][11][12][13][14][15] This makes FGFRs attractive targets for therapeutic intervention.

Below is a diagram illustrating the canonical FGFR signaling cascade.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 FRS2 FRS2 P1->FRS2 Phosphorylates PLCg PLCγ P1->PLCg Phosphorylates P2 P FRS2->P2 GRB2 GRB2 P2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription P3 P PLCg->P3 PIP2 PIP2 P3->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->Transcription PKC->Transcription

Caption: The FGFR signaling cascade, initiated by ligand binding and receptor dimerization, leading to the activation of downstream pathways like RAS-MAPK and PLCγ.

Core Cell-Based Assay for Validation: A Phosphorylation-Based Approach

To validate the inhibitory activity of this compound on FGFR, a phosphorylation-based cell assay is a robust and direct method. This assay quantifies the phosphorylation of a key downstream effector of FGFR, such as ERK (extracellular signal-regulated kinase), providing a direct measure of receptor activation.

Experimental Protocol: HTRF® Phospho-ERK Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and specific technology for measuring protein phosphorylation in a cellular context.[15]

Objective: To determine the IC50 value of this compound by measuring the inhibition of FGF-induced ERK phosphorylation in a suitable cancer cell line with known FGFR amplification (e.g., SNU-16, gastric cancer).[15]

Materials:

  • SNU-16 cells (or other suitable cell line)

  • Complete growth medium

  • Serum-free medium

  • Recombinant human FGF2

  • This compound

  • HTRF Phospho-ERK and Total-ERK assay kits

  • 384-well white plates

  • HTRF-compatible plate reader

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture SNU-16 cells in complete growth medium. Seed the cells into 384-well plates at an optimized density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Prepare a serial dilution of this compound in serum-free medium. Add the compound dilutions to the cells and incubate for 1 hour.

  • Ligand Stimulation: Stimulate the cells with a pre-determined EC80 concentration of FGF2 for 10 minutes.

  • Cell Lysis: Lyse the cells by adding the HTRF lysis buffer provided in the kit.

  • HTRF Reagent Addition: Add the HTRF phospho-ERK and total-ERK antibody reagents to the lysate.

  • Incubation and Plate Reading: Incubate the plate at room temperature as per the manufacturer's instructions. Read the plate on an HTRF-compatible reader to measure the fluorescence at both emission wavelengths.

  • Data Analysis: Calculate the ratio of the two emission signals and normalize the data to determine the percentage of inhibition. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparison with Alternative Assay Formats

While the phospho-ERK HTRF assay is a powerful tool, it is essential to consider alternative methods to gain a comprehensive understanding of the compound's activity and to select the most appropriate assay for different stages of drug discovery.

Assay TypePrincipleAdvantagesDisadvantages
Phospho-ERK HTRF Assay Measures phosphorylation of a downstream effector of FGFR signaling.[15]High throughput, sensitive, specific, direct measure of pathway activation.Requires specific antibodies and instrumentation; may not capture all aspects of cellular response.
Cell Proliferation Assay (e.g., SRB, CellTiter-Glo®) Measures the number of viable cells after compound treatment.[16][17]Simple, cost-effective, reflects a key phenotypic outcome of FGFR inhibition.Indirect measure of target engagement; can be influenced by off-target toxicity.[17]
Reporter Gene Assay Measures the transcriptional activity of a downstream target of the FGFR pathway (e.g., NFAT).[11][12]High sensitivity, amenable to high-throughput screening.Indirect measure; reporter constructs can introduce artifacts.
Biochemical Kinase Assay (e.g., LanthaScreen™ TR-FRET) Measures the direct interaction of the compound with the purified FGFR kinase domain.[4][18][19][20]Direct measure of target binding; allows for determination of binding kinetics.[21]Lacks cellular context (e.g., permeability, metabolism); may not reflect in-cell potency.
BRET/FRET-Based Target Engagement Assay Measures the binding of the compound to the target protein in live cells.[22][23][24][25]Provides a direct measure of target engagement in a physiological context.Requires genetic engineering of cells; can be complex to develop.

Validation of the Cell-Based Assay: A Framework for Trustworthiness

To ensure the reliability of the chosen cell-based assay, a thorough validation process must be undertaken in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][5][6][26][27] The following parameters are critical to assess:

Assay Validation Workflow

Assay_Validation_Workflow Assay_Dev Assay Development & Optimization Specificity Specificity Assay_Dev->Specificity Linearity Linearity & Range Assay_Dev->Linearity Accuracy Accuracy Assay_Dev->Accuracy Precision Precision (Repeatability & Intermediate) Assay_Dev->Precision Robustness Robustness Assay_Dev->Robustness Validated_Assay Validated Assay Specificity->Validated_Assay Linearity->Validated_Assay Accuracy->Validated_Assay Precision->Validated_Assay Robustness->Validated_Assay

Caption: A streamlined workflow for the validation of a cell-based assay, encompassing key performance characteristics.

Key Validation Parameters
ParameterDefinitionExperimental ApproachAcceptance Criteria (Example)
Specificity The ability of the assay to measure the analyte of interest in the presence of other components.[26]Test the effect of the compound in a cell line lacking the target receptor or using a known inactive analogue of the compound.No significant inhibition observed in the negative control cell line.
Linearity & Range The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.Analyze a series of dilutions of a reference compound with a known dose-response curve.R² value of the dose-response curve > 0.98.
Accuracy The closeness of the measured value to the true value.Compare the IC50 value obtained with a known reference inhibitor to its published value.Measured IC50 is within ±20% of the reference value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Repeatability (Intra-assay): Analyze multiple replicates on the same plate. Intermediate Precision (Inter-assay): Analyze replicates on different days by different operators.Coefficient of Variation (%CV) < 15%.
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as incubation times, cell seeding densities, and reagent concentrations.No significant change in IC50 values.

Conclusion

The successful validation of a cell-based assay is a cornerstone of a productive drug discovery campaign. By selecting a physiologically relevant assay, such as the phospho-ERK HTRF assay for our putative FGFR inhibitor, and rigorously validating its performance against established criteria, researchers can generate high-quality, reliable data. This guide has provided a comprehensive framework for this process, from the initial experimental design and protocol execution to a comparative analysis of alternative methods and a detailed roadmap for assay validation. By adhering to these principles of scientific integrity and thoroughness, the scientific community can advance the development of novel therapeutics with greater confidence and efficiency.

References

A Senior Application Scientist's Guide to Assessing the Selectivity of Pyrazole-Carboxamide Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in oncology, the pyrazole-carboxamide scaffold represents a privileged structure, forming the core of numerous kinase inhibitors. However, the ultimate clinical success of any new chemical entity (NCE) derived from this scaffold is not solely dependent on its on-target potency but critically, on its selectivity. An inadequately selective compound can lead to off-target toxicities, derailing an otherwise promising therapeutic candidate.

This guide provides a comprehensive framework for assessing the selectivity of a novel 4-amino-1-ethyl-1H-pyrazole-5-carboxamide derivative, which we will refer to as "Pyrazomide-E" . As public domain data on this specific molecule is limited, we will proceed with a well-established paradigm in kinase drug discovery: we will hypothesize that Pyrazomide-E has been designed as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of cell cycle progression and a validated target in oncology.[1]

This guide will compare Pyrazomide-E's (hypothetical) performance against three well-characterized clinical-stage CDK inhibitors with varying selectivity profiles:

  • Dinaciclib (SCH727965): A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[2][3]

  • Milciclib (PHA-848125): An inhibitor of multiple CDKs including CDK1, CDK2, and CDK4.[2][4]

  • R-Roscovitine (Seliciclib, CYC202): A purine analog that demonstrates specificity for CDK2, CDK7, and CDK9.[5][6]

Our assessment will be grounded in a multi-tiered approach, combining direct biochemical assays with more physiologically relevant cell-based methods. This dual strategy is critical because, while biochemical assays provide a clean measure of enzyme inhibition, they often do not fully predict a compound's behavior in the complex intracellular environment.[7]

The Central Role of CDK2 in Cell Cycle Progression

Before delving into the experimental protocols, it is crucial to understand the biological context. CDK2 is a serine/threonine protein kinase that, upon binding to its cyclin partners (Cyclin E or Cyclin A), drives the cell through the G1/S phase transition and S phase.[8] A primary downstream substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication.[9] Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive therapeutic target.[8]

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb partially phosphorylates E2F E2F Rb->E2F releases Cyclin E_gene Cyclin E Transcription E2F->Cyclin E_gene Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 binds & activates Rb_p Rb-P CDK2->Rb_p hyper-phosphorylates E2F_active Active E2F Rb_p->E2F_active fully releases S_Phase_Genes S-Phase Gene Transcription E2F_active->S_Phase_Genes DNA_Replication DNA Replication (S-Phase Entry) S_Phase_Genes->DNA_Replication enables Pyrazomide-E Pyrazomide-E Pyrazomide-E->CDK2 Inhibits ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Dilute_Inhibitor Prepare Serial Dilutions of Pyrazomide-E Dispense Dispense Inhibitor, Kinase, Substrate into 384-well Plate Dilute_Inhibitor->Dispense Prep_Enzyme Prepare Kinase/ Substrate Mix Prep_Enzyme->Dispense Prep_ATP Prepare ATP Solution Initiate Initiate Reaction with ATP Prep_ATP->Initiate Dispense->Initiate Incubate_30C Incubate at 30°C (60 min) Initiate->Incubate_30C Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_30C->Add_ADP_Glo Incubate_RT1 Incubate at RT (40 min) Add_ADP_Glo->Incubate_RT1 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_RT1->Add_Detection_Reagent Incubate_RT2 Incubate at RT (30-60 min) Add_Detection_Reagent->Incubate_RT2 Read_Luminescence Measure Luminescence Incubate_RT2->Read_Luminescence Data_Analysis Plot Dose-Response Curve & Calculate IC50 Read_Luminescence->Data_Analysis Calculate % Inhibition Western_Blot_Workflow Start Seed & Treat Cells with Pyrazomide-E Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE (Protein Separation) Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-Rb, overnight at 4°C) Blocking->Primary_Ab Wash1 Wash (TBST) Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Wash1->Secondary_Ab Wash2 Wash (TBST) Secondary_Ab->Wash2 Detection ECL Substrate & Chemiluminescence Imaging Wash2->Detection Analysis Quantify Bands (Normalize p-Rb to Total Rb) Detection->Analysis

References

A Head-to-Head Evaluation Framework: Dasatinib vs. a Novel Pyrazole-Carboxamide Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology Drug Discovery

In the landscape of targeted cancer therapy, the multi-kinase inhibitor dasatinib stands as a benchmark for its efficacy against hematological malignancies, particularly Chronic Myeloid Leukemia (CML). Its success has paved the way for the development of numerous other kinase inhibitors. This guide presents a comparative framework for evaluating a novel chemical entity, 4-amino-1-ethyl-1H-pyrazole-5-carboxamide, against the established profile of dasatinib.

For the purpose of this illustrative guide, this compound will be treated as a representative of a promising class of pyrazole-based kinase inhibitors. While extensive public data on this specific molecule is not available, this guide will outline the critical experimental comparisons and data analyses necessary to characterize its potential as a therapeutic candidate relative to a well-understood drug like dasatinib.

Introduction to the Contenders

Dasatinib (Sprycel®) is an FDA-approved oral tyrosine kinase inhibitor that targets a range of kinases, making it a multi-targeted agent.[1][2][3] Initially approved in 2006 for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) resistant or intolerant to imatinib, its indications have since expanded.[2][4] Dasatinib is known for its high potency and its ability to inhibit both the active and inactive conformations of the BCR-ABL kinase, a key driver in CML.[5][6]

This compound represents a novel chemical entity from the pyrazole-carboxamide scaffold. Pyrazole derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities, including kinase inhibition.[7][8] The hypothetical premise for this guide is that this compound has been identified through initial screening as a potential kinase inhibitor with anti-proliferative activity in cancer cell lines.

Mechanism of Action: A Tale of Two Kinase Inhibitors

Dasatinib's Broad-Spectrum Inhibition:

Dasatinib's primary mechanism of action is the inhibition of the BCR-ABL fusion protein's tyrosine kinase activity.[5] This protein is a hallmark of CML and some forms of ALL. By binding to the ATP-binding site of the kinase domain, dasatinib blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell growth and proliferation.[5]

Beyond BCR-ABL, dasatinib exhibits potent inhibitory activity against a spectrum of other kinases, including the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[5][6][9] This multi-targeted profile contributes to its efficacy but also to its side-effect profile.

cluster_dasatinib Dasatinib's Primary Targets BCR_ABL BCR-ABL SRC_Family SRC Family Kinases c_KIT c-KIT PDGFRB PDGFRβ EPHA2 EPHA2 Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC_Family Dasatinib->c_KIT Dasatinib->PDGFRB Dasatinib->EPHA2

Dasatinib's multi-targeted kinase inhibition profile.

This compound: A Hypothetical Target Profile:

For a novel pyrazole-carboxamide, the initial step is to determine its primary kinase targets. Based on the common activity of this chemical class, it is plausible that it could inhibit kinases involved in cancer cell proliferation and survival. The following experimental workflow would be essential to elucidate its mechanism of action.

cluster_workflow Target Deconvolution Workflow Kinase_Panel_Screening Kinase Panel Screening Cell_Based_Assays Cell-Based Phosphorylation Assays Kinase_Panel_Screening->Cell_Based_Assays Western_Blotting Western Blotting Cell_Based_Assays->Western_Blotting Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Novel_Compound 4-amino-1-ethyl-1H- pyrazole-5-carboxamide Novel_Compound->Kinase_Panel_Screening Novel_Compound->Affinity_Chromatography

Experimental workflow for identifying the targets of a novel kinase inhibitor.

Comparative Efficacy and Potency

A direct comparison of the inhibitory activity of the two compounds against a panel of relevant kinases is crucial. This would typically be determined through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) as the key metric.

Kinase TargetDasatinib IC50 (nM)This compound IC50 (nM)
BCR-ABL<1To be determined
SRC0.5To be determined
LCK1.1To be determined
c-KIT5To be determined
PDGFRβ28To be determined
Hypothetical Novel Target>1000To be determined

Experimental Protocol: In Vitro Kinase Assay

A typical in vitro kinase assay would involve the following steps:

  • Reagents and Materials : Recombinant human kinases, appropriate peptide substrates, ATP, and the test compounds (dasatinib and this compound).

  • Assay Procedure :

    • A series of dilutions of the test compounds are prepared.

    • The kinase, substrate, and test compound are incubated together in a buffer solution.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, often using methods like fluorescence, luminescence, or radioactivity.

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Activity and Selectivity

Beyond in vitro kinase inhibition, it is essential to assess the compounds' activity in a cellular context. Cell-based assays provide insights into cell permeability, target engagement within the cell, and effects on downstream signaling pathways.

Experimental Protocol: Cell Viability Assay

  • Cell Lines : A panel of cancer cell lines with known kinase dependencies (e.g., K562 for BCR-ABL, and other lines with SRC, c-KIT, or PDGFRβ activation).

  • Assay Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of dasatinib and this compound.

    • After a 72-hour incubation period, cell viability is assessed using a reagent such as MTT or resazurin.

  • Data Analysis : The half-maximal effective concentration (EC50) for cell growth inhibition is calculated for each compound in each cell line.

Cell LinePrimary Kinase DriverDasatinib EC50 (nM)This compound EC50 (nM)
K562BCR-ABL~1To be determined
MV-4-11FLT3>1000To be determined
A549KRAS>1000To be determined

Off-Target Effects and Safety Profile

A critical aspect of drug development is understanding a compound's off-target effects, which can lead to adverse events. Dasatinib is known to have several off-target effects, including myelosuppression, fluid retention, and an increased risk of pulmonary arterial hypertension.[4][9]

A comprehensive assessment of the off-target profile of this compound would involve broader kinase screening and cellular toxicity studies.

Experimental Protocol: In Vitro Toxicity Assays

  • Cell Lines : Non-cancerous human cell lines, such as primary hepatocytes or cardiomyocytes, are used to assess potential organ-specific toxicity.

  • Assay Procedure : Similar to the cell viability assay, these cells are treated with a range of compound concentrations.

  • Endpoints : In addition to cell viability, specific toxicity markers can be measured, such as caspase activation for apoptosis or mitochondrial dysfunction.

Conclusion

This guide provides a foundational framework for the head-to-head comparison of a novel kinase inhibitor, this compound, with the established drug, dasatinib. The outlined experimental protocols are essential for elucidating the mechanism of action, potency, selectivity, and potential liabilities of a new chemical entity.

A successful drug candidate would ideally demonstrate potent and selective inhibition of its intended target(s), leading to robust anti-cancer activity in relevant cellular models. Furthermore, a favorable safety profile with minimal off-target effects is paramount. The data generated from these comparative studies would be instrumental in determining whether this compound or any other novel pyrazole-carboxamide derivative warrants further preclinical and clinical development.

References

Verifying Downstream Target Inhibition of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to verify the downstream target inhibition of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide. While the specific targets of this compound are not extensively documented in publicly available literature, its structural resemblance to known kinase inhibitors suggests it may function by interfering with cellular signaling cascades. This guide will, therefore, focus on a generalized yet robust strategy to identify and validate downstream target engagement, using a putative kinase inhibitor as a working example.

Part 1: Conceptual Framework for Target Validation

Before delving into specific protocols, it is crucial to establish a logical framework for verifying downstream target inhibition. The core principle is to demonstrate a clear cause-and-effect relationship between the compound's interaction with its direct target and the subsequent modulation of downstream cellular events. This involves a multi-pronged approach, moving from direct target engagement to the broader physiological consequences.

Our experimental design will be built upon the following pillars:

  • Direct Target Engagement: Confirming that this compound physically interacts with its intended target protein within a cellular context.

  • Proximal Downstream Signaling: Assessing the immediate consequences of target inhibition, such as the phosphorylation state of the target's direct substrates.

  • Distal Downstream Events: Evaluating the impact on downstream signaling nodes and the expression of target genes.

  • Comparison with Alternatives: Benchmarking the compound's effects against other known inhibitors of the same pathway or alternative methods for target validation.

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a receptor tyrosine kinase (RTK), a common target for compounds with this chemical scaffold.

Part 2: Experimental Strategies and Protocols

Confirming Direct Target Engagement: The Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its target protein in a physiological setting.[1][2][3][4] The principle is based on the ligand-induced thermal stabilization of the target protein.[3][5]

Causality behind Experimental Choice: CETSA provides direct evidence of target engagement within intact cells, which is a critical first step before investigating downstream effects. A positive result in a CETSA experiment strongly suggests that the compound is physically interacting with the protein of interest.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Heat Treatment cluster_lysis Cell Lysis & Fractionation cluster_detection Detection A Treat cells with this compound or vehicle control B Heat cells at a range of temperatures A->B Incubation C Lyse cells and separate soluble and aggregated proteins (centrifugation) B->C Protein Denaturation D Analyze soluble fraction by Western Blot for the target protein C->D Analysis

Caption: CETSA experimental workflow.

Detailed Protocol: CETSA

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Heating: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Detection: Collect the supernatant (soluble fraction) and analyze the protein levels of the putative target by Western blot.

Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization of the target protein and confirms binding.

Assessing Proximal Downstream Signaling: Western Blotting for Phospho-Proteins

Once direct target engagement is confirmed, the next logical step is to investigate the immediate downstream consequences. For a kinase inhibitor, this typically involves assessing the phosphorylation status of its direct substrates. Western blotting is a cornerstone technique for this purpose.[6][7][8]

Causality behind Experimental Choice: A reduction in the phosphorylation of a known substrate of the target kinase, upon treatment with the compound, provides strong evidence for functional inhibition of the kinase's activity.

Signaling Pathway: Hypothesized RTK Inhibition

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylation pSubstrate Phosphorylated Substrate RTK->pSubstrate Phosphorylation Downstream Downstream Signaling Cascade pSubstrate->Downstream TF Transcription Factor Downstream->TF Gene Target Gene Expression TF->Gene Inhibitor This compound Inhibitor->RTK

Caption: Hypothesized RTK signaling pathway.

Detailed Protocol: Western Blot

  • Sample Preparation: Treat cells with this compound at various concentrations and time points. Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors. Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody against the total form of the substrate and a housekeeping protein (e.g., GAPDH or β-actin) for loading control.

Data Interpretation: A dose-dependent decrease in the level of the phosphorylated substrate, normalized to the total substrate and loading control, indicates inhibition of the upstream kinase.

Evaluating Distal Downstream Events: Quantitative PCR (qPCR) for Gene Expression

Inhibition of a signaling pathway often culminates in changes in gene expression. Quantitative PCR (qPCR) is a highly sensitive method to measure the mRNA levels of target genes.[9][10][11][12]

Causality behind Experimental Choice: Demonstrating that the compound alters the expression of genes known to be regulated by the signaling pathway provides evidence of a functional impact further downstream. This strengthens the link between target inhibition and a cellular response.

Detailed Protocol: Two-Step RT-qPCR [9]

  • RNA Isolation: Treat cells with the compound and a vehicle control. Isolate total RNA using a suitable kit, ensuring to minimize RNA degradation.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[9]

  • qPCR: Perform the qPCR reaction using the synthesized cDNA as a template, gene-specific primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye like SYBR Green.

  • Data Analysis: Analyze the amplification curves to determine the cycle threshold (Ct) values. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene.

Data Interpretation: A significant change (upregulation or downregulation, depending on the specific gene) in the mRNA level of the target gene in compound-treated cells compared to control cells indicates modulation of the downstream transcriptional program.

Part 3: Comparative Analysis

To provide a comprehensive evaluation, it is essential to compare the performance of this compound with other alternatives.

Table 1: Comparison of Target Validation Methods

MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand-induced protein stabilizationDirect evidence of target binding in cells; applicable to various targets.Requires a specific antibody for detection; may not be suitable for all proteins.
Western Blotting (Phospho-specific) Immunodetection of phosphorylated proteinsProvides information on enzyme activity; widely used and established technique.Semi-quantitative; requires high-quality phospho-specific antibodies.
Quantitative PCR (qPCR) Quantification of mRNA levelsHighly sensitive and quantitative; high throughput.Measures changes in transcription, which can be an indirect effect.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingProvides detailed thermodynamic data (affinity, stoichiometry).Requires purified protein; not a cellular assay.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon bindingReal-time kinetic data (on/off rates); high sensitivity.Requires purified protein and specialized equipment.

Table 2: Hypothetical Performance Comparison with a Known Inhibitor

ParameterThis compoundCompetitor Kinase Inhibitor X
CETSA Thermal Shift (ΔTm) + 5.2 °C+ 6.1 °C
IC50 for Substrate Phosphorylation 50 nM25 nM
EC50 for Target Gene Regulation 100 nM60 nM
Off-target Effects (Kinase Panel) Inhibition of 3/100 kinasesInhibition of 10/100 kinases

Part 4: Conclusion and Future Directions

This guide has outlined a systematic and robust approach to verify the downstream target inhibition of this compound. By combining techniques that assess direct target engagement (CETSA), proximal signaling events (Western blotting), and distal cellular responses (qPCR), researchers can build a compelling case for the compound's mechanism of action.

Future studies should aim to expand the analysis to include a broader range of downstream readouts, such as cell proliferation, apoptosis, or other relevant phenotypic assays. Additionally, unbiased "omics" approaches, like phosphoproteomics or transcriptomics, could reveal novel downstream targets and provide a more global understanding of the compound's cellular effects.

References

A Senior Scientist's Guide to the Statistical Validation of Bioactivity Data for Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the statistical validation of bioactivity data, using the novel compound 4-amino-1-ethyl-1H-pyrazole-5-carboxamide as a primary case study. In the competitive landscape of drug discovery, rigorous statistical validation is not merely a procedural step; it is the bedrock upon which the decision to advance a candidate compound is built. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the early-stage evaluation of chemical entities.

We will explore the essential methodologies for establishing the bioactivity of a novel compound against established alternatives, ensuring that the data generated is robust, reproducible, and decision-enabling. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, often targeting protein kinases. For the purpose of this guide, we will hypothesize that our compound of interest exhibits inhibitory activity against a generic tyrosine kinase and compare its performance against two well-characterized, pyrazole-containing kinase inhibitors: Sunitinib and Crizotinib .

The Rationale: Why Statistical Validation is Non-Negotiable

In early-stage drug discovery, we are constantly navigating a sea of data, seeking to distinguish a true "hit" from experimental noise. Biological systems exhibit inherent variability, and assay technologies have their own limitations. Statistical validation provides a systematic framework to:

  • Quantify Uncertainty: It allows us to move from a qualitative "it works" to a quantitative "it works with this potency and this level of confidence."

  • Ensure Reproducibility: A statistically validated result is more likely to be reproducible in subsequent experiments, both within the same lab and by external partners.

  • Enable Objective Comparisons: It provides the tools to determine, with a defined level of statistical significance, whether a novel compound is more potent, less potent, or equipotent to existing standards or competitor compounds.

  • Assess Assay Quality: Before even analyzing compound data, statistical metrics can tell us if the assay itself is performing adequately to detect the biological effect we are looking for.

Experimental Design: Building a Foundation for Valid Data

The quality of statistical output is entirely dependent on the quality of the experimental input. A robust assay design is a self-validating system. For our hypothetical tyrosine kinase inhibition assay, the following design principles are critical.

Workflow for Bioactivity Data Generation and Validation

Below is a conceptual workflow outlining the key stages, from initial assay setup to the final comparative analysis.

G cluster_0 Phase 1: Assay Development & QC cluster_1 Phase 2: Single Compound Analysis cluster_2 Phase 3: Comparative Statistical Validation A Assay Plate Design (Controls, Blanks, Test Compounds) B Data Acquisition (e.g., Luminescence Reader) A->B C Z-Factor Calculation (Assay Quality Control) B->C D Normalization of Raw Data (% Inhibition) C->D If Z' > 0.5 E Non-Linear Regression (4-Parameter Logistic Fit) D->E F IC50 & Hill Slope Determination E->F G Potency Comparison (IC50 values) F->G H Statistical Significance Testing (e.g., F-test, t-test) G->H I Decision Making (Candidate Advancement) H->I

Caption: Workflow for generating and validating bioactivity data.

Protocol 1: Tyrosine Kinase Inhibition Luminescence Assay

This protocol describes a common in vitro assay to determine the inhibitory potential of a compound.

  • Plate Mapping: Design a 384-well plate map. Include columns for:

    • Negative Control: DMSO only (0% inhibition).

    • Positive Control: A known potent inhibitor (e.g., Staurosporine) at a concentration that yields >95% inhibition (100% inhibition).

    • Test Compounds: this compound, Sunitinib, and Crizotinib, each in an 11-point, 1:3 serial dilution starting from 10 µM. Each concentration should be tested in triplicate (n=3).

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in appropriate assay buffer.

  • Compound Dispensing: Use an acoustic dispenser to transfer nanoliter volumes of the test compounds and controls into the assay plate.

  • Kinase Reaction: Add the tyrosine kinase enzyme to all wells and incubate for 15 minutes.

  • Initiate Reaction: Add the ATP/substrate mixture to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add a luminescence-based detection reagent (e.g., ADP-Glo™). This reagent quantifies the amount of ADP produced, which is inversely proportional to kinase inhibition.

  • Data Reading: Read the plate on a luminometer to get raw relative light unit (RLU) values.

Data Analysis and Statistical Validation: From Raw Data to Actionable Insights

Step 1: Assay Quality Control - The Z-Factor

Before analyzing compound performance, we must validate the assay window. The Z-factor (or Z-prime) is a measure of the statistical effect size and is used to assess the quality of a high-throughput screening assay.

  • Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for decision-making.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: The assay is not viable for screening.

Step 2: Data Normalization and Dose-Response Curve Fitting

Raw RLU data must be normalized to percent inhibition to allow for comparison across plates and experiments.

  • Normalization Formula: % Inhibition = 100 * (RLU_neg - RLU_sample) / (RLU_neg - RLU_pos)

  • Curve Fitting: The normalized data for each compound's dilution series is then fitted to a four-parameter logistic (4PL) model using non-linear regression. This model is standard for dose-response relationships.

    • Equation: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

    • This analysis yields the IC50 (the concentration at which 50% of the biological response is inhibited) and the Hill Slope (describing the steepness of the curve).

Step 3: Comparative Analysis - Is the Difference Real?

Once we have IC50 values for our novel compound and the alternatives, we must determine if the observed differences in potency are statistically significant.

G A Obtain IC50 Values & Confidence Intervals (from non-linear regression for each compound) B Perform F-test for Model Comparison A->B C Null Hypothesis (H0): A single curve fits all data sets. D Alternative Hypothesis (H1): Separate curves provide a better fit. E P-value < 0.05? B->E Calculate P-value F Conclusion: IC50 values are statistically different. E->F Yes G Conclusion: No significant difference between IC50 values. E->G No

Caption: Logical flow for comparing dose-response curves using an F-test.

A common and robust method for this is the F-test . This test compares the goodness-of-fit of two models:

  • Model 1 (Null Hypothesis): A single dose-response curve is fitted to the combined data sets of the two compounds being compared. This model assumes the IC50 values are the same.

  • Model 2 (Alternative Hypothesis): Separate curves are fitted to each compound's data set, allowing for different IC50 values.

The F-test calculates a p-value. If the p-value is below a predefined threshold (typically p < 0.05), we reject the null hypothesis and conclude that the IC50 values are significantly different.

Data Presentation and Interpretation: A Comparative View

All quantitative results should be summarized in a clear, tabular format. Let's assume we performed the experiment and obtained the following data:

CompoundnIC50 (nM) [95% CI]Hill SlopeZ' (Assay)
This compound 375.2 [68.1, 83.0]1.10.85
Sunitinib (Reference) 315.6 [13.9, 17.5]0.90.85
Crizotinib (Reference) 322.4 [19.8, 25.3]1.00.85

Statistical Comparison (F-test):

ComparisonF-statistic (DFn, DFd)p-valueConclusion
Compound vs. Sunitinib 21.5 (2, 40)< 0.0001Potencies are significantly different
Compound vs. Crizotinib 18.9 (2, 40)< 0.0001Potencies are significantly different
Sunitinib vs. Crizotinib 4.1 (2, 40)0.024Potencies are significantly different
Interpretation of Results:
  • Assay Performance: The Z-factor of 0.85 indicates an excellent, high-quality assay, giving us confidence in the generated data.

  • Potency Ranking: Based on the IC50 values, the rank order of potency is Sunitinib > Crizotinib > this compound.

  • Statistical Significance: The F-test results (p < 0.05 for all comparisons) confirm that the observed differences in IC50 are statistically significant. Our novel compound is demonstrably less potent than the two reference compounds in this specific assay.

  • Actionable Insight: While the novel compound shows activity, it does not outperform the established alternatives in terms of potency. This data would guide the project team to either deprioritize this specific compound or to inform the next cycle of medicinal chemistry to improve potency.

Conclusion

The statistical validation of bioactivity data is a critical pillar of modern drug discovery. By employing robust experimental design, performing essential quality control checks like the Z-factor calculation, and using appropriate statistical tests such as the F-test to compare dose-response curves, we can make data-driven decisions with confidence. The framework presented here, using this compound as a case study, provides a reproducible and scientifically rigorous approach to evaluating novel chemical entities against established benchmarks, ultimately enhancing the efficiency and success rate of preclinical drug development.

Independent Verification of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the robust and verifiable synthesis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of synthetic routes for 4-amino-1-ethyl-1H-pyrazole-5-carboxamide, a heterocyclic compound of interest for its potential applications in medicinal chemistry. We present a detailed, field-proven protocol for a preferred synthetic pathway, alongside a comparative analysis of an alternative route. Furthermore, this guide establishes a framework for the independent verification of the synthesized compound through established analytical techniques, ensuring scientific integrity and reproducibility.

Unveiling the Synthetic Landscape: A Comparative Analysis

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, with several strategic approaches available. For the specific synthesis of this compound, two primary routes are considered and compared here:

Route A: The Thorpe-Ziegler Cyclization Approach. This classic and reliable method involves the construction of the pyrazole ring from acyclic precursors. It is favored for its high yields and the ready availability of starting materials.

Route B: The (Ethoxymethylene)malononitrile Pathway. This alternative approach offers a convergent synthesis, potentially reducing the number of linear steps. However, it may present challenges in controlling regioselectivity and requires careful optimization of reaction conditions.

FeatureRoute A: Thorpe-Ziegler CyclizationRoute B: (Ethoxymethylene)malononitrile Pathway
Starting Materials Ethyl cyanoacetate, Triethyl orthoformate, Ethylhydrazine, Ammonia(Ethoxymethylene)malononitrile, Ethylhydrazine, Ammonia
Key Intermediates Ethyl 2-cyano-3-ethoxyacrylate, Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylatePotential for direct formation of the aminonitrile pyrazole
Overall Yield Generally high and reproducibleCan be variable and requires optimization
Scalability Well-documented for scale-upMay require significant process development for large-scale synthesis
Control of Regioselectivity Excellent, the substitution pattern is well-defined by the sequence of reactionsCan be challenging, potentially leading to isomeric impurities
Safety Considerations Use of triethyl orthoformate requires good ventilation.(Ethoxymethylene)malononitrile is a lachrymator and requires careful handling.

Based on this comparative analysis, Route A, the Thorpe-Ziegler Cyclization approach, is selected as the recommended and detailed protocol in this guide due to its robustness, high-yield potential, and superior control over the final product's regiochemistry.

Recommended Synthetic Protocol: Thorpe-Ziegler Cyclization (Route A)

This protocol is divided into two main stages: the synthesis of the key intermediate, ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, followed by its amidation to yield the final product.

Stage 1: Synthesis of Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

This stage involves a one-pot reaction to form the pyrazole ring system.

Figure 1: Workflow for the synthesis of the ethyl ester intermediate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

  • Formation of the Enol Ether: Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling the reaction mixture to room temperature, carefully add ethanol as a solvent. To this solution, add ethylhydrazine (1.1 eq) dropwise.

  • Reaction Completion and Isolation: Heat the resulting mixture to reflux for 4 hours. After completion of the reaction (monitored by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate as a solid.

Stage 2: Amidation to this compound

This final step converts the ethyl ester intermediate into the desired carboxamide.

Figure 2: Workflow for the amidation of the ethyl ester intermediate.

Experimental Protocol:

  • Reaction Setup: Place the ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a sealed tube or a pressure vessel.

  • Amidation Reaction: Add a solution of ammonia in methanol (e.g., 7N) or a concentrated aqueous ammonium hydroxide solution in excess.

  • Reaction Conditions: Seal the vessel and heat the mixture at a temperature between 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Isolation and Purification: After cooling the reaction to room temperature, carefully open the vessel in a well-ventilated fume hood. Remove the solvent and excess ammonia under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Independent Verification: A Multi-Technique Approach

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.

Figure 3: Logical workflow for the independent verification of the final product.
Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for the independent verification of this compound.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the pyrazole proton (singlet), the amino protons (broad singlet), and the amide protons (broad singlet). The chemical shifts will be characteristic of the electronic environment of each proton.
¹³C NMR Resonances for the carbons of the ethyl group, the pyrazole ring, and the carbonyl carbon of the amide.
Mass Spectrometry (MS) The molecular ion peak (M+) corresponding to the exact mass of C7H12N4O.[1] Fragmentation patterns should be consistent with the proposed structure.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity of the compound. Retention time will be specific to the column and mobile phase used.
Fourier-Transform Infrared (FT-IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amino and amide groups, C=O stretching of the amide, and C=N and C=C stretching of the pyrazole ring.

Note: The exact chemical shifts in NMR and fragmentation patterns in MS can be influenced by the solvent and the specific instrument conditions. It is recommended to compare the obtained data with predicted spectra or data from closely related structures found in the literature.

Conclusion

This guide provides a comprehensive framework for the synthesis and independent verification of this compound. By following the detailed protocol for the Thorpe-Ziegler cyclization route and employing the multi-technique verification process outlined, researchers can confidently produce and validate this valuable heterocyclic compound for its intended applications in drug discovery and development. The principles of scientific integrity, rooted in reproducibility and thorough characterization, are central to advancing the field of medicinal chemistry.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment and to protect the broader ecosystem. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide, grounding each recommendation in established safety protocols and regulatory standards.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is paramount. The primary hazards associated with pyrazole-based carboxamides include:

  • Skin Irritation: Prolonged or repeated contact may cause irritation.

  • Serious Eye Irritation: Contact with eyes can cause significant irritation.

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To prevent accidental contact of the chemical with the eyes.
Hand Protection Nitrile or other chemically resistant gloves.To protect the skin from potential irritation upon contact.
Body Protection A standard laboratory coat.To protect against incidental skin contact and contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of dust generation.To prevent inhalation of airborne particles that could cause respiratory irritation.
II. Waste Characterization and Segregation: A Foundational Step

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) mandates that generators of chemical waste determine if their waste is hazardous[3]. It is the responsibility of the waste generator to make this determination.

Step 1: Hazardous Waste Determination

Assume all chemical waste, including this compound and any contaminated materials, is hazardous until proven otherwise. This conservative approach ensures the highest level of safety and compliance[4].

Step 2: Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions[3][5].

  • Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and filter paper, in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, strong bases, and strong reducing agents, as these have been identified as incompatible with similar compounds[6].

III. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of this compound.

1. Container Selection and Labeling:

  • Choose a container that is compatible with the chemical waste. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. For liquid waste, ensure the container is designed for liquids and will not leak[4].

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.

2. Waste Accumulation:

  • Always keep the waste container closed, except when adding waste[4]. This is a common point of non-compliance and can lead to spills and exposure.

  • Store the waste container in a designated satellite accumulation area within the laboratory.

3. Final Disposal:

  • Engage a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste[3]. These companies are equipped to handle hazardous materials in compliance with all federal, state, and local regulations.

  • Final disposal methods for chemical waste may include incineration, which transforms the waste into less harmful ash, or solidification in materials like cement to stabilize it[5].

4. Spill and Emergency Procedures:

  • In the event of a spill, ensure the area is well-ventilated.

  • Wearing the appropriate PPE, sweep up the solid material and place it into a suitable container for disposal[6].

  • For skin contact, immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[6].

  • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[6].

IV. The Logic of Compliance: A Self-Validating System

Adherence to these protocols creates a self-validating system of safety and compliance. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the development of a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals[7][8]. This guide serves as a component of that plan.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal A Assess Hazards B Don PPE A->B Safety First C Characterize Waste B->C Proceed with Caution D Segregate Waste C->D Prevent Reactions E Select & Label Container D->E Ensure Compliance F Accumulate in SAA E->F Safe Storage G Contact Licensed Disposer F->G Regulatory Requirement H Document Disposal G->H Maintain Records

Caption: Workflow for the safe disposal of this compound.

By following this structured approach, from initial hazard assessment to final documented disposal, laboratories can ensure they are not only meeting regulatory requirements but are also fostering a culture of safety and environmental stewardship.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

The Occupational Safety and Health Administration (OSHA) mandates that employers develop and implement a written Chemical Hygiene Plan (CHP) for the protection of laboratory personnel.[2][3][4] This document should be considered a vital component of your laboratory's CHP, offering specific guidance on personal protective equipment (PPE).

Understanding the Risks: A Data-Driven Approach

While a specific Safety Data Sheet (SDS) for 4-amino-1-ethyl-1H-pyrazole-5-carboxamide is not publicly available, we can infer potential hazards by examining structurally similar compounds. Analogs such as Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide are consistently classified with the following hazards[5][6][7][8][9]:

  • Skin Irritation (Category 2) [5][6][7]

  • Serious Eye Irritation (Category 2) [5][6][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [6][7]

Therefore, it is prudent to handle this compound as a substance with the potential to cause skin, eye, and respiratory irritation.

Core Principles of Chemical Handling

Before undertaking any procedure, a thorough risk assessment is essential.[1] This involves evaluating the specific manipulations to be performed and the potential for exposure. The hierarchy of controls, a fundamental concept in laboratory safety, prioritizes engineering controls and administrative controls over personal protective equipment.[3]

Hierarchy of Controls Workflow

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE Least Effective

Caption: The hierarchy of controls prioritizes safety measures, with PPE as the final barrier.

Personal Protective Equipment (PPE): Your Final Line of Defense

Appropriate PPE is mandatory when handling this compound.[10][11][12] The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (Weighing, Transferring) Safety glasses with side shieldsChemical-resistant gloves (Nitrile recommended)Laboratory coatN95 dust mask (if not in a ventilated enclosure)
Preparing Solutions Chemical splash gogglesChemical-resistant gloves (Nitrile recommended)Laboratory coatNot generally required in a fume hood
Running Reactions Chemical splash gogglesChemical-resistant gloves (Nitrile recommended)Laboratory coatNot generally required in a fume hood
Cleaning Spills Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with appropriate cartridges
  • Eye and Face Protection : Standard safety glasses with side shields are the minimum requirement.[13] When there is a risk of splashing, chemical splash goggles are necessary. For larger-scale operations or spill cleanup, a face shield should be worn in conjunction with goggles.[10][13]

  • Hand Protection : Chemical-resistant gloves are essential to prevent skin contact.[13] While specific breakthrough data for this compound is unavailable, nitrile gloves are a suitable choice for handling the solid and for incidental contact with solutions.[13] It is crucial to inspect gloves before each use and to change them frequently, especially if contamination is suspected.[14][15]

  • Body Protection : A standard laboratory coat should be worn at all times and kept fully fastened.[13] For procedures with a higher risk of splashes or contamination, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : If handling the solid material outside of a chemical fume hood or other ventilated enclosure where dust may be generated, a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne particles.[8][13] For significant aerosol generation or in cases of insufficient ventilation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[13]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include safe operational procedures and proper waste disposal.

  • Preparation : Designate a specific area for handling, preferably within a chemical fume hood. Ensure that a safety shower and eyewash station are readily accessible.[5] Assemble all necessary equipment and materials before beginning work.

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Handling the Compound :

    • When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust exposure.

    • Use a spatula for transfers to avoid generating dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling :

    • Clean all equipment and the work area thoroughly after use.

    • Remove PPE carefully to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Workflow for Safe Handling of this compound

Safe Handling Workflow cluster_1 Safe Handling Protocol A 1. Risk Assessment & Preparation B 2. Don Appropriate PPE A->B C 3. Handle Compound in Controlled Environment B->C D 4. Post-Handling Decontamination C->D E 5. Proper Waste Disposal D->E F 6. Doff PPE & Wash Hands E->F

Caption: A step-by-step workflow for the safe handling of chemical compounds.

In the event of a spill, evacuate the area and alert your supervisor. For small spills of solid material, carefully sweep it up and place it in a sealed container for disposal, avoiding dust generation.[5] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container. For large spills, contact your institution's environmental health and safety department.

All waste containing this compound, including contaminated PPE and cleaning materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[15][16]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.